molecular formula C8H6FNS B8806502 6-Fluorobenzo[b]thiophen-3-amine CAS No. 142364-00-9

6-Fluorobenzo[b]thiophen-3-amine

Cat. No.: B8806502
CAS No.: 142364-00-9
M. Wt: 167.21 g/mol
InChI Key: OMROVGLPJWTDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluorobenzo[b]thiophen-3-amine is a useful research compound. Its molecular formula is C8H6FNS and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluorobenzo[b]thiophen-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluorobenzo[b]thiophen-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

142364-00-9

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

6-fluoro-1-benzothiophen-3-amine

InChI

InChI=1S/C8H6FNS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H,10H2

InChI Key

OMROVGLPJWTDDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC=C2N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 6-Fluorobenzo[b]thiophen-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synthesis and Characterization of 6-Fluorobenzo[b]thiophen-3-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

The 6-fluorobenzo[b]thiophen-3-amine scaffold (CAS: 142364-00-9) represents a critical pharmacophore in modern drug discovery, serving as a bioisostere for indole-based alkaloids and a privileged structure in kinase inhibitors (e.g., LIMK1, MK2, and PIM kinases). The introduction of the fluorine atom at the C6 position modulates metabolic stability (blocking metabolic soft spots) and alters the electronic properties of the aromatic system, often enhancing ligand-binding affinity through halogen bonding or dipole interactions.

This guide details the "Gold Standard" synthetic route: a convergent SnAr / Thorpe-Ziegler cyclization sequence. This approach is superior to oxidative cyclization or Gewald-type variations due to its high regiocontrol and the commercial availability of the 4-fluoro-2-halobenzonitrile precursors.

Critical Note on Stability: Free 3-aminobenzo[b]thiophenes are inherently unstable, prone to auto-oxidation, dimerization, and tautomerization to imines. Consequently, this protocol targets the Hydrochloride (HCl) salt as the stable, isolable entity for characterization and storage.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the construction of the thiophene ring onto a pre-functionalized benzene core.

  • Target: 6-Fluorobenzo[b]thiophen-3-amine (as HCl salt).

  • Primary Disconnection: C2–C3 and S1–C7a bond formation.

  • Key Precursors: 4-Fluoro-2-halobenzonitrile and Alkyl Thioglycolate.

  • Mechanism:

    • SnAr: Thiolate displacement of the halogen ortho to the nitrile.

    • Thorpe-Ziegler: Intramolecular attack of the active methylene on the nitrile.

This route guarantees the position of the fluorine atom at C6, derived directly from the C4 position of the starting benzonitrile.

Experimental Protocol: The "Gold Standard" Route
Phase 1: Cyclization to Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate

This step constructs the bicyclic core. The ester group at C2 stabilizes the amine, preventing degradation during ring closure.

Reagents:

  • 4-Fluoro-2-bromobenzonitrile (1.0 eq)

  • Methyl thioglycolate (1.1 eq)

  • Triethylamine (TEA) (3.0 eq) or Potassium Carbonate (

    
    )
    
  • Solvent: DMSO (anhydrous) or DMF

Procedure:

  • Setup: Charge a flame-dried reaction vessel with 4-fluoro-2-bromobenzonitrile (e.g., 10.0 g, 50 mmol) and anhydrous DMSO (50 mL) under a nitrogen atmosphere.

  • Addition: Add methyl thioglycolate (5.8 g, 55 mmol) followed by triethylamine (15.2 g, 150 mmol).

  • Reaction: Heat the mixture to 80–100 °C . Monitor by TLC (Hexane/EtOAc 4:1) or HPLC. The reaction typically completes in 2–4 hours.

    • Observation: The solution often turns yellow/orange as the thiolate intermediate forms.

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (300 mL) with vigorous stirring. The product should precipitate as a solid.

  • Isolation: Filter the precipitate. Wash with water (

    
     mL) to remove residual DMSO/TEA.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 0-20% EtOAc in Hexanes) if necessary.

    • Yield Target: 75–85%.

Phase 2: Saponification to the Carboxylic Acid

Reagents:

  • Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate (from Phase 1)

  • Sodium Hydroxide (2M aqueous)

  • Methanol/THF (1:1)

Procedure:

  • Dissolve the ester in MeOH/THF (5 vol).

  • Add 2M NaOH (3.0 eq). Heat to reflux for 1–2 hours.

  • Cool to 0 °C. Acidify carefully with 1M HCl to pH ~3–4.

  • The carboxylic acid intermediate (3-amino-6-fluorobenzo[b]thiophene-2-carboxylic acid) will precipitate. Filter and dry under vacuum.

    • Note: Do not heat the acidic solution excessively during workup to avoid premature decarboxylation in the aqueous phase.

Phase 3: Decarboxylation & Salt Formation

This is the most critical step. The free amine generated upon decarboxylation must be immediately trapped as a salt.

Reagents:

  • 3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid

  • Conc. HCl or 4M HCl in Dioxane[1]

  • Solvent: 1,4-Dioxane or Anisole (as a high-boiling inert solvent)

Procedure:

  • Suspend the carboxylic acid in 1,4-dioxane.

  • Add HCl (excess, e.g., 4M in dioxane).

  • Heat to 60–80 °C . Evolution of

    
     gas will be observed.
    
  • Continue heating until gas evolution ceases (approx. 30–60 mins).

  • Isolation: Cool to 0 °C. The 6-fluorobenzo[b]thiophen-3-amine hydrochloride salt typically precipitates.

  • Add diethyl ether to drive precipitation if needed. Filter the solid under inert atmosphere (Argon).

  • Storage: Store at -20 °C under Argon.

Process Visualization

SynthesisWorkflow Start 4-Fluoro-2-bromobenzonitrile (Precursor) Intermediate1 Methyl 3-amino-6-fluorobenzo[b] thiophene-2-carboxylate (Stable Intermediate) Start->Intermediate1 SnAr & Thorpe-Ziegler Cyclization Reagents1 Methyl Thioglycolate Base (TEA/K2CO3) DMSO, 90°C Reagents1->Intermediate1 Intermediate2 3-Amino-6-fluorobenzo[b] thiophene-2-carboxylic acid Intermediate1->Intermediate2 Hydrolysis Step2 Saponification (NaOH, MeOH, Reflux) Step2->Intermediate2 Final 6-Fluorobenzo[b]thiophen-3-amine Hydrochloride Salt (Target) Intermediate2->Final Acidic Decarboxylation Step3 Decarboxylation (HCl/Dioxane, 70°C, -CO2) Step3->Final

Caption: Step-wise synthesis of 6-Fluorobenzo[b]thiophen-3-amine HCl via SnAr cyclization.

Characterization Data

The following data represents the expected spectral profile for the Hydrochloride Salt .

Table 1: 1H NMR Data (DMSO-d6, 400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment
NH3+ 9.50 – 10.50Broad s3HAmmonium protons (exchangeable)
C4-H 7.95dd1HAromatic (Coupled to F and C5-H)
C7-H 7.65dd1HAromatic (Coupled to F)
C2-H 7.10s1HThiophene proton (Diagnostic)
C5-H 7.25td1HAromatic (Coupled to F, C4-H, C7-H)

Note: The C2-H singlet is the key confirmation of decarboxylation. In the precursor ester, this signal is absent.

Table 2: 13C NMR Data (DMSO-d6, 100 MHz)
Shift (δ, ppm)AssignmentCoupling (

)
160.5 C6 (C-F)d,

Hz
138.2 C7ad,

Hz
125.1 C3 (C-N)s
123.5 C4d,

Hz
114.2 C5d,

Hz
108.8 C7d,

Hz
98.5 C2s (Thiophene CH)
Mass Spectrometry (ESI+)
  • Calculated Mass (Free Base): 167.02

  • Observed (M+H)+: 168.03

  • Fragment Ions: Loss of

    
     (M-17) is common in high-energy collisions.
    
Critical Control Points & Troubleshooting
  • Regioselectivity Verification:

    • Ensure the starting material is 4-fluoro -2-bromobenzonitrile. Using 5-fluoro-2-bromobenzonitrile will yield the 5-fluoro isomer.

    • Check: The coupling constants in 1H NMR for the 6-fluoro isomer typically show a strong ortho-coupling (

      
       Hz) between H4 and H5, and a meta-coupling (
      
      
      
      Hz) between H5 and H7.
  • Stability of the Free Base:

    • Issue: The free amine turns dark/black upon exposure to air within minutes.

    • Solution: Never isolate the free base as a solid. If neutralization is required for a subsequent reaction (e.g., amide coupling), perform it in situ using a tertiary base (DIPEA) in the next solvent system.

  • Decarboxylation Efficiency:

    • If decarboxylation is sluggish, add a catalytic amount of Copper powder (Cu) to the reaction mixture (classic copper-catalyzed decarboxylation), though the acidic method is generally cleaner for amines.

References
  • Bagley, M. C., et al. (2015). "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, 13(25), 6878–6884. Link

  • Romagnoli, R., et al. (2007). "Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization." Journal of Medicinal Chemistry, 50(9), 2273–2277.[2] Link

  • Gronowitz, S. (Ed.). (1985). Thiophenes and Its Derivatives, Volume 44, Part 1. John Wiley & Sons. (Foundational text on thiophene synthesis and stability).
  • Kazaoka, K., et al. (2003).[3] "Synthesis of 6-substituted 9-benzyl-8-hydroxypurines with potential interferon-inducing activity." Chemical and Pharmaceutical Bulletin, 51(5), 608-611.[3] (Reference for 6-fluoro substitution patterns). Link

Sources

Physicochemical Profiling & Technical Synthesis Guide: 6-Fluorobenzo[b]thiophen-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

6-Fluorobenzo[b]thiophen-3-amine (CAS: 142364-00-9) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PIM, LIMK) and GPCR ligands. Unlike its more common 2-amino isomers, the 3-amino variant offers a distinct vector for hydrogen bonding and pi-stacking interactions within ATP-binding pockets.

This guide details the physicochemical behavior, synthesis, and handling of this compound. Researchers must note that the free base is prone to oxidative dimerization; therefore, isolation and storage as the hydrochloride salt is the standard protocol for maintaining integrity.

Molecular Architecture
PropertyDetail
IUPAC Name 6-Fluorobenzo[b]thiophen-3-amine
Common Synonyms 3-Amino-6-fluorobenzothiophene; 6-Fluoro-1-benzothiophen-3-amine
CAS Number 142364-00-9
Molecular Formula C₈H₆FNS
Molecular Weight 167.20 g/mol
SMILES Nc1csc2cc(F)ccc12
Structural Features Fused benzene-thiophene bicyclic system; Fluorine at C6 (meta to bridgehead); Primary amine at C3.[1][2][3][4][5]

Physicochemical Profile

The introduction of the fluorine atom at the C6 position significantly alters the electronic landscape of the benzothiophene core compared to the parent molecule.

Electronic & Solubility Properties
ParameterValue / DescriptionTechnical Insight
Physical State Solid (Off-white to yellow powder)Color deepens upon oxidation.
Lipophilicity (LogP) ~2.6 – 2.9 (Predicted)The C6-fluorine increases lipophilicity relative to the non-fluorinated parent (LogP ~2.3), enhancing membrane permeability.
Basicity (pKa) ~2.0 – 3.0 (Conjugate Acid)Critical: Significantly less basic than aniline (pKa 4.6). The electron-withdrawing nature of the thiophene ring, combined with the inductive effect of the C6-fluorine, reduces electron density on the nitrogen.
Solubility (Free Base) Low (Water); High (DMSO, DCM, MeOH)Hydrophobic nature dominates. Requires organic co-solvents for biological assays.
Solubility (HCl Salt) Moderate to High (Water, MeOH)Protonation of the amine disrupts the crystal lattice, enabling aqueous solubility.
H-Bond Donors/Acceptors 2 Donors / 2 AcceptorsThe amine acts as a donor; the sulfur and fluorine act as weak acceptors.
Stability & Reactivity (The "Self-Validating" Protocol)
  • Oxidative Instability: The 3-aminobenzothiophene core is electron-rich. In the presence of air and light, the free base can undergo oxidative coupling to form azo- or thioindigo-like dimers (deep red/purple impurities).

  • Handling Rule: Always generate the free base in situ or store strictly as the HCl or oxalate salt under inert atmosphere (Ar/N₂) at -20°C.

Structural Analysis: The Fluorine Effect

The placement of fluorine at position 6 is not arbitrary; it serves two specific medicinal chemistry functions:

  • Metabolic Blocking: C6 is a primary site for oxidative metabolism (hydroxylation) in the parent benzothiophene. Fluorine substitution blocks this pathway, extending the half-life (

    
    ) of the scaffold.
    
  • Electronic Modulation: Fluorine exerts a strong inductive electron-withdrawing effect (-I) but a resonance donating effect (+R). At C6, the -I effect predominates on the thiophene ring electron density, slightly lowering the HOMO energy and potentially increasing resistance to oxidative degradation compared to the non-fluorinated analog.

Experimental Synthesis & Characterization

Methodology: The most robust route to 3-amino-6-fluorobenzo[b]thiophene avoids the unstable free amine intermediate until the final step. The Microwave-Assisted Thorpe-Ziegler Cyclization is the industry standard for high throughput and purity.

Synthesis Workflow (Graphviz Visualization)

SynthesisFlow Start Starting Material: 2-Chloro-4-fluorobenzonitrile Reagent Reagents: Methyl thioglycolate + TEA DMSO, 130°C (Microwave) Start->Reagent Inter1 Intermediate 1: Methyl 3-amino-6-fluorobenzo[b] thiophene-2-carboxylate Reagent->Inter1 Cyclization (Thorpe-Ziegler) Step2 Hydrolysis: NaOH / MeOH / H2O Reflux Inter1->Step2 Inter2 Intermediate 2: 3-Amino-6-fluorobenzo[b] thiophene-2-carboxylic acid Step2->Inter2 Step3 Decarboxylation: HCl / Heat or Cu/Quinoline Inter2->Step3 Final Target Product: 6-Fluorobenzo[b]thiophen-3-amine (Isolated as HCl Salt) Step3->Final CO2 loss

Figure 1: Step-wise synthesis from commercially available nitrile precursors. The microwave method reduces reaction times from hours to minutes.

Detailed Protocol
  • Cyclization: Combine 2-chloro-4-fluorobenzonitrile (1.0 eq) with methyl thioglycolate (1.1 eq) and triethylamine (3.0 eq) in DMSO. Irradiate at 130°C for 10–20 minutes.

    • Mechanism:[6][7] Thiolate displaces the activated 2-chloro group (SNAr), followed by intramolecular attack of the methylene carbon on the nitrile.

  • Saponification: Treat the resulting ester with aqueous NaOH in methanol at reflux to yield the carboxylic acid.

  • Decarboxylation: Heat the carboxylic acid in acidic media (or with copper powder in quinoline) to remove the C2-carboxyl group.

  • Salt Formation: Immediately treat the ethereal solution of the free amine with anhydrous HCl in dioxane/ether to precipitate the stable hydrochloride salt.

Safety & Handling (MSDS Summary)

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.[2][7]
Eye Irritation H319Causes serious eye irritation.[2][7][8][9]
STOT-SE H335May cause respiratory irritation.[7][8]
  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Hygroscopic. Store in a desiccator at -20°C.

References

  • Bagley, M. C., et al. (2015). "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, 13(25), 6814-6824.

  • Campaigne, E. (1984). "Thiophenes and their Benzo Derivatives: Synthesis and Applications." Comprehensive Heterocyclic Chemistry.
  • PubChem Compound Summary. (2024). "6-Fluorobenzo[b]thiophen-3-amine."[10] National Center for Biotechnology Information.

  • SwissADME. (2024).[8] "Physicochemical Descriptors for Benzothiophene Derivatives." Swiss Institute of Bioinformatics.

Sources

Spectroscopic Profile of 6-Fluorobenzo[b]thiophen-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Fluorobenzo[b]thiophen-3-amine (CAS No. 142364-00-9), a key heterocyclic amine in medicinal chemistry and drug development.[1] The structural elucidation of this molecule is paramount for its application in synthesizing novel therapeutic agents. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering field-proven insights into the interpretation of its spectral characteristics.

Molecular Structure and Key Features

6-Fluorobenzo[b]thiophen-3-amine possesses a fused bicyclic system consisting of a benzene ring and a thiophene ring, with a fluorine atom at the 6-position and an amine group at the 3-position. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and quality control.

Figure 1: Chemical structure of 6-Fluorobenzo[b]thiophen-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 6-Fluorobenzo[b]thiophen-3-amine, both ¹H and ¹³C NMR are essential for structural confirmation.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural assignment.

Materials and Equipment:

  • 6-Fluorobenzo[b]thiophen-3-amine sample

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of 6-Fluorobenzo[b]thiophen-3-amine is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-donating amine group, the electron-withdrawing fluorine atom, and the thiophene ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.8 - 7.6Doublet of doublets1HH-4
~ 7.5 - 7.3Doublet of doublets1HH-7
~ 7.2 - 7.0Triplet of doublets1HH-5
~ 6.8Singlet1HH-2
~ 4.0Broad Singlet2H-NH₂

Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. Actual values may vary based on solvent and experimental conditions.[2][3]

Interpretation: The protons on the benzene ring (H-4, H-5, and H-7) will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The proton on the thiophene ring (H-2) is expected to be a singlet. The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.[2]

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The fluorine atom will cause splitting of the signals for the carbon atoms it is coupled to (¹JCF, ²JCF, etc.).

Chemical Shift (δ, ppm)Assignment
~ 160 (d, ¹JCF ≈ 245 Hz)C-6
~ 145C-7a
~ 138C-3a
~ 130C-3
~ 125 (d, ³JCF ≈ 9 Hz)C-4
~ 115 (d, ²JCF ≈ 25 Hz)C-5
~ 110 (d, ²JCF ≈ 25 Hz)C-7
~ 105C-2

Note: Predicted chemical shifts and coupling constants are based on known substituent effects and data from related fluorinated aromatic compounds.[3]

Interpretation: The carbon directly attached to the fluorine (C-6) will show a large one-bond coupling constant (¹JCF). The other carbons in the benzene ring will show smaller two- and three-bond couplings to the fluorine. The carbons of the thiophene ring will also be influenced by the electron-donating amine group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 6-Fluorobenzo[b]thiophen-3-amine will be characterized by absorptions corresponding to the N-H, C-H, C=C, C-F, and C-S bonds.[4]

Experimental Protocol: FT-IR

Objective: To obtain a high-quality Fourier-Transform Infrared (FTIR) spectrum.

Materials and Equipment:

  • 6-Fluorobenzo[b]thiophen-3-amine sample

  • Potassium bromide (KBr) for pellet preparation or a suitable solvent for solution-phase IR

  • FTIR spectrometer with a suitable detector

Procedure (KBr Pellet Method):

  • Sample Preparation: Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle.

  • Pellet Formation: Press the mixture in a pellet die under high pressure to form a transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityVibrational Mode
3400 - 3300Medium, Sharp (two bands)N-H Asymmetric & Symmetric Stretch
3100 - 3000MediumAromatic C-H Stretch
1620 - 1580StrongN-H Scissoring (Bending)
1580 - 1450StrongAromatic C=C Stretch
1250 - 1100StrongC-F Stretch
~ 1300MediumAromatic C-N Stretch
850 - 750StrongC-H Out-of-plane Bending
~ 700WeakC-S Stretch

Interpretation: The presence of a primary amine is confirmed by the two sharp bands in the N-H stretching region.[4] The strong absorption in the 1250-1100 cm⁻¹ range is characteristic of the C-F bond. The aromatic C=C and C-H stretching and bending vibrations confirm the presence of the fused ring system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

Materials and Equipment:

  • 6-Fluorobenzo[b]thiophen-3-amine sample

  • A suitable solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (EI-MS):

  • Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectral Data

The mass spectrum of 6-Fluorobenzo[b]thiophen-3-amine will show a molecular ion peak corresponding to its molecular weight (167.21 g/mol ).[1] The fragmentation pattern will be indicative of the structure.

Expected Fragmentation Pathways:

  • Molecular Ion (M⁺): m/z = 167

  • Loss of HCN: [M - HCN]⁺, m/z = 140

  • Loss of CS: [M - CS]⁺, m/z = 123

  • Benzothiophene cation: C₈H₅FS⁺, m/z = 152

Mass_Spec_Fragmentation M [C₈H₆FNS]⁺˙ m/z = 167 (Molecular Ion) frag1 [C₇H₅FS]⁺ m/z = 140 M->frag1 - HCN frag2 [C₇H₆FN]⁺˙ m/z = 123 M->frag2 - CS

Figure 2: Predicted major fragmentation pathways for 6-Fluorobenzo[b]thiophen-3-amine.

Conclusion

The comprehensive spectroscopic analysis of 6-Fluorobenzo[b]thiophen-3-amine using NMR, IR, and MS provides a robust framework for its structural confirmation and quality assessment. The data presented in this guide, including predicted spectral features and experimental protocols, serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Adherence to these analytical methodologies ensures the integrity and reliability of experimental outcomes involving this important chemical entity.

References

  • Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.). Retrieved from [Link]

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39 - Rsc.org. (n.d.). Retrieved from [Link]

  • CAS 142364-00-9 C8H6FNS 6-Fluorobenzo[b]thiophen-3-amine ≥95%. (n.d.). Howei Pharm. Retrieved from [Link]

  • IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

  • Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. (2024, October 22). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Aminobenzo[b]thiophenes via an Intramolecular Dehydrogenative C–S Bond Formation Effected by Iodine(III) Reagents. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022, January 14). MDPI. Retrieved from [Link]

  • Isloor, A. M., Kalluraya, B., & Sridhar Pai, K. (2009). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 44(8), 3344-3348.
  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025, June 1). World Journal of Advanced Research and Reviews, 26(03), 687-701.
  • NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0151673). (n.d.). Retrieved from [Link]

  • 11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. (2007, May 3). Journal of Medicinal Chemistry, 50(9), 2273-7.
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • FT-IR Spectrum Table | PDF | Amine | Ester. (n.d.). Scribd. Retrieved from [Link]

  • Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-Amino-6-fluorobenzothiazole | C7H5FN2S | CID 319954. (n.d.). PubChem. Retrieved from [Link]

  • Two-photon absorption properties of heterafluorenes and spirobiheterafluorenes bearing aminostyryl arms. (n.d.). ResearchGate. Retrieved from [Link]

  • IR - Sadtler Standards (Organic & Polymeric Compounds Subset). (n.d.). Wiley. Retrieved from [Link]

  • A database of assigned C-13 NMR spectra prepared by Plamen N. Penchev & Stefka R. Nachkova. (2010, September 16). Retrieved from [Link]

  • Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-ar-carboxylic acid, 3',6' - PubChem. (n.d.). PubChem. Retrieved from [Link]

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The Benzo[b]thiophene Scaffold: A Technical Guide to Discovery, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the discovery, synthesis, and pharmacological application of benzo[b]thiophene derivatives, designed for researchers, medicinal chemists, and drug development professionals.

Introduction to the Privileged Scaffold

Benzo[b]thiophene is a bicyclic aromatic organic compound consisting of a benzene ring fused to a thiophene ring. In medicinal chemistry, it is universally recognized as a "privileged scaffold"[1]. Its rigid, planar structure and the electron-rich nature of the sulfur atom allow it to engage in highly specific π-π stacking, hydrophobic, and hydrogen-bonding interactions within the binding pockets of diverse biological targets[2]. Because it is a polar bioisostere of indole and benzofuran, the incorporation of the benzo[b]thiophene core frequently improves the pharmacokinetic features, solubility, and bioavailability of pilot molecules[2].

Historical Evolution & Scaffold Discovery

The history of benzo[b]thiophene derivatives traces back to the late 19th and early 20th centuries, where they were initially synthesized as intermediates in dye chemistry and organic photoelectric materials[3]. However, the scaffold's trajectory shifted dramatically toward pharmacology when researchers identified its structural similarity to endogenous active compounds. By the late 20th century, systematic structure-activity relationship (SAR) studies demonstrated its profound capacity to modulate endocrine receptors and inflammatory enzymes, culminating in the discovery of blockbuster targeted therapeutics[1][4].

Key Drug Discoveries & Mechanistic Pathways

Raloxifene: Pioneering Selective Estrogen Receptor Modulators (SERMs)

Developed by Eli Lilly, raloxifene (Evista) represents a paradigm shift in the treatment of osteoporosis and the prevention of invasive breast cancer in postmenopausal women[5].

  • Discovery Causality: During early SAR studies of anti-estrogen agents, researchers discovered that replacing the carbonyl group of earlier prototypes with an oxygen bridge, or modifying the basic piperidinyl-ethoxy side chain, drastically altered tissue selectivity. Specifically, the derivative [6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene hydrochloride exhibited a 10-fold increase in estrogen antagonist potency in MCF-7 human breast cancer cells (IC50 = 0.05 nM)[6][7].

  • Mechanism of Action: Raloxifene binds to the Estrogen Receptor (ER). The bulky basic side chain prevents the ER's Helix 12 from sealing the ligand-binding domain. This specific conformational change selectively blocks the recruitment of co-activators in mammary tissue (acting as an antagonist) while permitting co-activator recruitment in bone tissue (acting as an agonist)[6].

SERM_Pathway Raloxifene Raloxifene (Ligand) ER Estrogen Receptor (ER) Helix 12 Displacement Raloxifene->ER Bone Bone Tissue (Agonist Effect) ER->Bone Breast Breast/Uterine Tissue (Antagonist Effect) ER->Breast CoAct Co-activator Recruitment Bone->CoAct CoRep Co-repressor Recruitment Breast->CoRep

Diagram 1: Tissue-specific mechanism of action of Raloxifene via Estrogen Receptor modulation.

Zileuton: Targeting the Arachidonic Acid Cascade

Zileuton (Zyflo), discovered by Abbott Laboratories, is the only FDA-approved specific inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of inflammatory leukotrienes responsible for asthma pathophysiology[8][9].

  • Discovery Causality: The integration of a benzo[b]thiophene moiety with an N-hydroxyurea functional group was found to be strictly essential for potent enzyme inhibition. The benzo[b]thiophene core provides the necessary hydrophobic anchoring within the enzyme's active site, while the N-hydroxyurea acts as a weak-reducing iron chelator, binding the active-site iron (Fe3+) required for the enzyme's catalytic activity[8][9].

  • Efficacy: Zileuton effectively halts the conversion of arachidonic acid into LTA4, thereby suppressing the downstream formation of LTB4, LTC4, LTD4, and LTE4. It demonstrates potent inhibition with IC50 values of 0.3–0.5 µM in polymorphonuclear leukocytes (PMNLs)[10][11].

LOX_Pathway Membrane Membrane Phospholipids cPLA2 Cytosolic PLA2 Membrane->cPLA2 AA Arachidonic Acid (AA) cPLA2->AA LOX5 5-Lipoxygenase (5-LOX) [Fe3+ Active Site] AA->LOX5 LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Zileuton Zileuton (Iron Chelator) Zileuton->LOX5 Inhibits Inflammation Airway Inflammation / Asthma LTA4->Inflammation

Diagram 2: Zileuton's intervention in the Arachidonic Acid to Leukotriene inflammatory pathway.

Experimental Protocols and Synthetic Methodologies

Protocol 1: General Synthesis of the Benzo[b]thiophene Core via Electrophilic Cyclization

Causality & Rationale: The electrophilic cyclization of o-alkynyl thioanisoles is highly favored for generating 2,3-disubstituted benzo[b]thiophenes due to its mild conditions and high functional group tolerance[12]. The electrophile (e.g., Iodine or Bromine) activates the alkyne, prompting an intramolecular nucleophilic attack by the sulfur atom, which is subsequently followed by demethylation to yield the stable aromatic core[12].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the o-alkynyl thioanisole precursor in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent oxidative side reactions[12].

  • Electrophile Addition: Slowly add 1.1 to 2.0 equivalents of the electrophile (e.g., I2, Br2, or dimethyl(methylthio)sulfonium tetrafluoroborate) at room temperature[12].

  • Reaction Monitoring: Stir the mixture at room temperature for 1 to 24 hours. Monitor the consumption of the starting material via Thin-Layer Chromatography (TLC)[12].

  • Quenching & Extraction: Quench the reaction with saturated aqueous sodium thiosulfate (if I2/Br2 was used) to neutralize the excess electrophile. Extract the aqueous layer with DCM[12].

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography[12].

  • Self-Validation & QC: Successful cyclization is validated by the disappearance of the alkyne stretch (~2100 cm⁻¹) in IR spectroscopy and the emergence of characteristic downfield aromatic protons in ¹H NMR[13].

Protocol 2: Industrial Synthesis of Raloxifene Hydrochloride

Causality & Rationale: The synthesis relies on a Friedel-Crafts acylation to attach the basic side chain to the benzo[b]thiophene core. Aluminum chloride (AlCl3) is strictly required as a Lewis acid to generate the highly reactive acylium ion from the acid chloride. A modern optimization involves the aqueous deprotection of the methanesulfonyl protecting groups, which avoids harsh, toxic reagents (like ethanethiol) and improves the overall purity profile[14][15][16].

Step-by-Step Methodology:

  • Acyl Chloride Generation: React 4-[2-(piperidin-1-yl)ethoxy]benzoic acid hydrochloride (55g) with thionyl chloride (56g) in DCM (200 mL) under a nitrogen atmosphere at 40°C for 3 hours. Remove excess thionyl chloride under vacuum[14][15].

  • Friedel-Crafts Acylation: Dissolve the resulting acid chloride in DCM (250 mL). Add the protected core, 6-methylsulfonyloxy-2-[4-(methylsulfonyloxy)phenyl]benzo[b]thiophene (50g). Cool the mixture to 10-15°C[14][15].

  • Lewis Acid Activation: Portion-wise, add AlCl3 (137.5g). Allow the mixture to warm to 25-35°C and stir for 4 hours. The AlCl3 coordinates with the acid chloride, facilitating electrophilic aromatic substitution at the C-3 position of the thiophene ring[14][15].

  • Quenching: Carefully quench the reaction by pouring it into water at 0-5°C to destroy the aluminum complex. Separate the organic layer, wash with dilute HCl, and evaporate the solvent[14][15].

  • Aqueous Deprotection: Suspend the intermediate in a mixture of methanol (200 mL) and 50% aqueous sodium hydroxide (100 mL). Heat to 65-70°C for 10 hours to hydrolyze the methanesulfonyl protecting groups[14].

  • Salt Formation & Crystallization: Cool the mixture, treat with activated charcoal at 70°C for 10 minutes, and filter. Adjust the filtrate to pH 2 using aqueous hydrochloric acid at 65-70°C. Add water (300 mL) and slowly cool to 0-5°C to precipitate the product. Filter, wash with methanol, and dry at 70°C[14][15].

  • Self-Validation & QC: Purity must be assessed via Reversed-Phase HPLC (RP-C18 column, UV detection at 287 nm). A purity of >99.9% validates the efficacy of the aqueous deprotection and crystallization steps[14][15].

Quantitative Data Presentation

The following table summarizes the pharmacological profiles and quantitative efficacy data of key benzo[b]thiophene derivatives discussed in this guide.

CompoundPrimary TargetTherapeutic IndicationIn Vitro PotencyIn Vivo Efficacy / Notes
Raloxifene Estrogen Receptor (ERα/β)Osteoporosis, Breast CancerIC50 = 0.05 nM (MCF-7 cells)[6]ED50 = 0.006 mg/kg (Uterine response in rats)[6]
Zileuton 5-Lipoxygenase (5-LOX)AsthmaIC50 = 0.3 - 0.5 µM (PMNLs)[11]Significantly reduces LTB4 levels; neuroprotective[9][11]
YGL-12 PPARγ (Repurposed)Type 2 Diabetes (Research)Partial Agonist[17]Promotes adiponectin expression without adipogenesis[17]

Conclusion and Future Perspectives

The benzo[b]thiophene scaffold remains a cornerstone of rational drug design and medicinal chemistry. Beyond its established roles in endocrinology (Raloxifene) and pulmonology (Zileuton), recent computational drug repurposing efforts have identified raloxifene derivatives (such as YGL-12) as potent PPARγ modulators for Type 2 Diabetes, demonstrating the scaffold's remarkable biological versatility[17][18]. Future research is heavily focused on leveraging green chemistry protocols—such as water-mediated cyclizations and transition-metal-free photocatalysis—to synthesize these critical molecules more sustainably and efficiently[19].

References

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An In-Depth Technical Guide to the Potential Biological Activities of Fluorinated Benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its structural rigidity and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. The strategic introduction of fluorine atoms into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity, which can lead to improved pharmacokinetic and pharmacodynamic profiles.[2][3] This guide provides an in-depth technical exploration of the biological activities of fluorinated benzothiophenes, with a focus on their potential as antimicrobial, anticancer, and neuroprotective agents. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these promising compounds.

Antimicrobial Activities of Fluorinated Benzothiophenes

The rise of antibiotic resistance, particularly from pathogens like methicillin-resistant Staphylococcus aureus (MRSA), necessitates the urgent development of novel antimicrobial agents.[4] Fluorinated benzothiophenes have emerged as a promising class of compounds in this area.

Mechanism of Action: Inhibition of Bacterial Pyruvate Kinase

A key molecular target for a series of fluorinated benzothiophene-indole hybrids has been identified as bacterial pyruvate kinase (PK).[5][6] This enzyme plays a crucial role in the final step of glycolysis, catalyzing the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding pyruvate and ATP. Inhibition of bacterial PK disrupts energy production, leading to bacterial cell death. The fluorinated benzothiophene core, coupled with an indole moiety, appears to be critical for binding to and inhibiting the active site of this essential enzyme.[5][6]

G cluster_0 Bacterial Cell Glycolysis Glycolysis PEP PEP Glycolysis->PEP Pyruvate Pyruvate PEP->Pyruvate ADP -> ATP Bacterial_PK Bacterial Pyruvate Kinase (PK) Bacterial_PK->PEP Catalyzes ATP ATP Fluorinated_Benzothiophene Fluorinated Benzothiophene -Indole Hybrid Fluorinated_Benzothiophene->Bacterial_PK Inhibits

Caption: Inhibition of bacterial pyruvate kinase by fluorinated benzothiophenes.

Structure-Activity Relationship (SAR) Insights

Studies on fluorinated benzothiophene-indole hybrids have revealed key structural features that influence their antibacterial potency. The position of the fluorine atom on the benzothiophene ring, as well as the nature and position of substituents on the indole moiety, significantly impact the minimum inhibitory concentration (MIC) against various bacterial strains.[5][6]

Quantitative Data: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of representative fluorinated benzothiophene-indole hybrids against S. aureus and MRSA strains.

Compound IDModificationMIC (µg/mL) vs. S. aureus (MSSA)MIC (µg/mL) vs. MRSAReference
3c 6-Fluoro-indole derivative2.752.25[5]
3f 5-Fluoro-indole derivativeNot ReportedNot Reported[5]
4f 6-Cyano-indole derivativeNot Reported3[5]
6d 5-Hydroxy-indole derivativeNot Reported10[5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of fluorinated benzothiophene derivatives against bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (DMSO)

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in the 96-well plates. The final concentration of DMSO should not exceed 1% (v/v).

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well of the microtiter plate containing the test compounds.

  • Include a positive control (antibiotic) and a negative control (DMSO) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activities of Fluorinated Benzothiophenes

Fluorinated benzothiophenes have demonstrated significant potential as anticancer agents, with several mechanisms of action being explored. The incorporation of fluorine can enhance the potency and selectivity of these compounds against various cancer cell lines.[2][7]

Mechanisms of Action

Fluorinated benzothiophenes exert their anticancer effects through multiple pathways:

  • Tubulin Polymerization Inhibition: Certain benzothiophene acrylonitrile analogs act as microtubule-destabilizing agents.[8] They bind to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization and arresting the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[9]

  • VEGFR-2 Kinase Inhibition: Some fluorinated indole derivatives tethered to a benzothiophene scaffold have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[10] Inhibition of this key signaling pathway in angiogenesis can suppress tumor growth and metastasis.

  • Bioactivation by Cytochrome P450 Enzymes: In a mechanism analogous to some fluorinated 2-aryl-benzothiazoles, it is proposed that certain fluorinated benzothiophenes may be bioactivated by cytochrome P450 enzymes, such as CYP1A1, within tumor cells.[11] This process can generate reactive metabolites that form adducts with DNA and proteins, leading to cytotoxicity.[11]

G cluster_0 Anticancer Mechanisms of Fluorinated Benzothiophenes cluster_1 Tubulin Inhibition cluster_2 VEGFR-2 Inhibition cluster_3 CYP1A1 Bioactivation Fluorinated_Benzothiophene Fluorinated Benzothiophene Tubulin Tubulin Fluorinated_Benzothiophene->Tubulin Binds to VEGFR2 VEGFR-2 Fluorinated_Benzothiophene->VEGFR2 Inhibits CYP1A1 CYP1A1 Fluorinated_Benzothiophene->CYP1A1 Metabolized by Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Inhibits G2M_Arrest G2/M Arrest Microtubule_Polymerization->G2M_Arrest Apoptosis_1 Apoptosis G2M_Arrest->Apoptosis_1 VEGF VEGF VEGF->VEGFR2 Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Reactive_Metabolite Reactive Metabolite CYP1A1->Reactive_Metabolite DNA_Adducts DNA/Protein Adducts Reactive_Metabolite->DNA_Adducts Apoptosis_2 Apoptosis DNA_Adducts->Apoptosis_2

Caption: Multiple anticancer mechanisms of fluorinated benzothiophenes.

Quantitative Data: Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of selected fluorinated benzothiophene derivatives against various human cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Fluorinated benzofuran derivativesHCT116 (colorectal)19.5 - 24.8[10]
Fluorinated-indole derivativesA549 (lung)0.8[2]
Fluorinated benzothiazolesMDA-MB-468 (breast)0.20 - 0.5[2]
Fluorinated benzothiazolesMCF-7 (breast)0.40 - 0.57[2]
Experimental Protocol: WST-8 Cytotoxicity Assay

This protocol describes a colorimetric assay for the determination of cell viability in response to treatment with fluorinated benzothiophene derivatives.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • WST-8 reagent (e.g., CCK-8)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of WST-8 solution to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration.

Neurological Activities of Fluorinated Benzothiophenes

The application of fluorinated benzothiophenes in the context of neurological disorders is an emerging area of research. Their antioxidant and anti-inflammatory properties suggest potential therapeutic benefits for conditions such as neuroinflammation and neurodegenerative diseases like Alzheimer's disease.[1][12]

Potential Mechanisms of Action
  • Antioxidant and Anti-inflammatory Effects: Some fluorinated benzothiophene derivatives have demonstrated potent antioxidant and anti-inflammatory activities.[12][13] These properties are crucial for protecting neuronal cells from oxidative stress and inflammation, which are key pathological features of many neurological disorders.

  • Modulation of Neuroinflammatory Pathways: While direct evidence for fluorinated benzothiophenes is still developing, related heterocyclic compounds are known to modulate key neuroinflammatory pathways. This includes the inhibition of pro-inflammatory cytokine production and the regulation of microglial activation.

  • BACE-1 Inhibition: In the context of Alzheimer's disease, the inhibition of β-secretase (BACE-1) is a primary therapeutic strategy. While not directly demonstrated for fluorinated benzothiophenes, structurally similar fluorinated compounds have been designed as BACE-1 inhibitors.[1]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol provides a general method for assessing the neuroprotective effects of fluorinated benzothiophene derivatives against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y neuroblastoma cells

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • Oxidative stress-inducing agent (e.g., hydrogen peroxide, H₂O₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed SH-SY5Y cells into 96-well plates and differentiate them into a neuronal phenotype using an appropriate protocol (e.g., treatment with retinoic acid).

  • Pre-treat the differentiated cells with various concentrations of the fluorinated benzothiophene derivatives for 1-2 hours.

  • Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ to the wells (excluding the control wells).

  • Incubate the plates for 24 hours at 37°C.

  • Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control group (cells not exposed to H₂O₂) and determine the neuroprotective effect of the test compounds.

Synthesis of Fluorinated Benzothiophenes

A variety of synthetic strategies have been developed to access the fluorinated benzothiophene core. The choice of method often depends on the desired substitution pattern.

General Synthetic Strategies
  • One-pot Reaction from Fluorinated Precursors: Fluorinated benzothiophene-indole hybrids can be synthesized in a one-pot reaction from fluorinated thiophene-dicarbaldehydes and substituted indoles in the presence of an acid catalyst.[5]

  • Cyclization of o-Alkynyl Aryl Thioethers: Intramolecular electrophilic cyclization of ortho-alkynyl aryl thioethers, which can be prepared through various cross-coupling reactions, is a common method for constructing the benzothiophene ring system.

  • Direct C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization have provided efficient routes to introduce various substituents onto the pre-formed benzothiophene core.

Representative Synthetic Protocol

The following protocol describes a general procedure for the synthesis of fluorinated benzothiophene-indole hybrids.[5]

Materials:

  • Substituted indole

  • 5-Fluorothiophene-2,3-dicarbaldehyde

  • Glacial acetic acid

  • Ethyl acetate

  • Sodium hydroxide solution (2.5 M)

Procedure:

  • Dissolve the respective indole (2 mmol) and 5-fluorothiophene-2,3-dicarbaldehyde (1 mmol) in glacial acetic acid (15 mL).

  • Heat the mixture under reflux at 100°C for at least 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a 2.5 M sodium hydroxide solution.

  • Extract the product three times with ethyl acetate (20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired fluorinated benzothiophene-indole hybrid.

Conclusion and Future Perspectives

Fluorinated benzothiophenes represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their potential as antimicrobial and anticancer agents is well-supported by mechanistic studies and in vitro data. The strategic incorporation of fluorine has been shown to be a key factor in enhancing their potency and pharmacological properties. The exploration of their utility in neurological disorders is a burgeoning field with significant potential, particularly in the context of neuroinflammation and neurodegeneration.

Future research in this area should focus on:

  • Lead Optimization: Further derivatization of promising lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles.

  • In Vivo Studies: Evaluation of the most potent compounds in relevant animal models of infection, cancer, and neurological diseases.

  • Elucidation of Novel Mechanisms: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds, especially in the context of their neurological activities.

  • Development of Novel Synthetic Methodologies: The design of more efficient and versatile synthetic routes to access a wider diversity of fluorinated benzothiophene analogs.

The continued exploration of this chemical space holds great promise for the discovery of novel and effective therapeutic agents to address significant unmet medical needs.

References

  • Al-Harrasi, A., Ali, L., Hussain, J., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals, 15(9), 1138. [Link]

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  • Zaher, N. H., Rashed, E. R., Elhazek, R. M., & El-Ghazaly, M. A. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Taylor & Francis Online. [Link]

  • Belluti, F., et al. (2014). Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. European Journal of Medicinal Chemistry, 79, 257-264. [Link]

  • Dawood, K. M., Abdel-Kader, N. S., & Farag, A. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 19752-19779. [Link]

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  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-1464. [Link]

  • Romagnoli, R., et al. (2014). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. ACS Medicinal Chemistry Letters, 5(11), 1251-1256. [Link]

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  • Dawood, K. M., Abdel-Kader, N. S., & Farag, A. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

  • Al-Harrasi, A., Ali, L., Hussain, J., et al. (2022). Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. PubMed. [Link]

  • Dawood, K. M., Abdel-Kader, N. S., & Farag, A. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate. [Link]

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  • Dawood, K. M., Abdel-Kader, N. S., & Farag, A. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]

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  • Gu, J., et al. (2012). Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1. Journal of Pharmacology and Experimental Therapeutics, 341(2), 331-341. [Link]

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6-Fluorobenzo[b]thiophen-3-amine: Structural Analogs, Synthesis, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole, benzofuran, and naphthalene rings. Among its derivatives, 3-aminobenzo[b]thiophenes have emerged as highly potent pharmacological agents, particularly as tubulin polymerization inhibitors and central nervous system (CNS) modulators[1][2]. The strategic introduction of a fluorine atom at the C-6 position (yielding 6-fluorobenzo[b]thiophen-3-amine) significantly enhances the pharmacokinetic profile of the core by increasing metabolic stability and lipophilicity, effectively shielding the molecule from rapid cytochrome P450-mediated oxidation[3].

Structural Rationale and Pharmacophore Modeling

The rational design of 6-fluorobenzo[b]thiophen-3-amine analogs relies on two critical functionalization points:

  • The 3-Amino Group: This moiety acts as a critical hydrogen bond donor and a versatile synthetic attachment point. In antimitotic agents, functionalizing the 3-amine with bulky, electron-rich groups (e.g., 3,4,5-trimethoxyphenyl) anchors the molecule deeply within the colchicine binding site of β-tubulin[1][4].

  • The 6-Fluoro Substitution: Fluorine's high electronegativity and small Van der Waals radius (1.47 Å) make it an ideal bioisosteric replacement for hydrogen. In the context of branched-chain α-ketoacid dehydrogenase kinase (BDK) inhibitors, such as BT2F (3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid), the 6-fluoro modification extends the terminal half-life and ensures zero degradation over extended metabolic assays compared to unhalogenated analogs[3].

Synthetic Methodologies: Regioselective Construction

The synthesis of 6-fluorobenzo[b]thiophen-3-amine derivatives relies heavily on the regioselective functionalization of commercially available 2,4-difluorobenzonitrile[5].

Pathway A 2,4-Difluorobenzonitrile B S-Alkylation (SNAr) Ethyl Thioglycolate A->B K2CO3, DMF, 0°C C Thioether Intermediate B->C Regioselective ortho-attack D Thorpe-Ziegler Cyclization (Intramolecular) C->D NaOEt, EtOH, Reflux E 6-Fluoro-3-aminobenzo[b]thiophene D->E Aromatization

Fig 1: Regioselective synthesis of 6-fluorobenzo[b]thiophen-3-amine via Thorpe-Ziegler cyclization.

Experimental Protocol: Self-Validating Synthesis of the Core Scaffold

Design & Causality: This protocol utilizes a one-pot tandem nucleophilic aromatic substitution (SNAr) and Thorpe-Ziegler cyclization.

Step 1: Preparation of the SNAr Precursor Dissolve 2,4-difluorobenzonitrile (1.0 eq) and ethyl thioglycolate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Causality: DMF is selected because its polar aprotic nature poorly solvates the thiolate anion, maximizing its nucleophilicity and accelerating the SNAr step.

Step 2: Thiolate Generation & Substitution Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) portion-wise at 0°C, then slowly warm to room temperature.

  • Causality: K₂CO₃ is a mild base chosen specifically to deprotonate the thiol without hydrolyzing the sensitive nitrile group. The 2-fluoro position is highly activated by the ortho-nitrile and para-fluoro groups, ensuring regioselective S-alkylation over the 4-fluoro position[5].

Step 3: Thorpe-Ziegler Cyclization To the crude thioether intermediate, add a solution of sodium ethoxide (NaOEt) in ethanol and heat to reflux (78°C) for 4 hours.

  • Causality: The strong base deprotonates the activated methylene group. The resulting carbanion undergoes an intramolecular nucleophilic attack on the electrophilic nitrile carbon. Subsequent tautomerization yields the highly stable, aromatic 3-amino-6-fluorobenzo[b]thiophene system.

Step 4: Validation (Self-Validating Step) Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The disappearance of the nitrile stretching frequency (~2220 cm⁻¹) and the appearance of primary amine N-H stretches (~3400 and 3300 cm⁻¹) in FT-IR confirm successful cyclization.

Pharmacological Profiling & Structure-Activity Relationship (SAR)

Benzo[b]thiophene-3-amines exhibit profound polypharmacology across multiple therapeutic domains:

  • Antimitotic Agents: Derivatives bearing a 2-(3,4,5-trimethoxybenzoyl) or 3-(3,4,5-trimethoxyanilino) motif are potent inhibitors of tubulin polymerization, binding directly to the colchicine site[1][4].

  • CNS Modulators: Analogs act as potential antidepressants with rapid onset, showing high affinity for the serotonin transporter (SERT) and 5-HT7 receptors[2].

MOA Drug 3-Aminobenzo[b]thiophene Derivatives Target Colchicine Binding Site (Tubulin Heterodimer) Drug->Target High-affinity binding Destab Microtubule Destabilization Target->Destab Inhibits polymerization Arrest G2/M Cell Cycle Arrest Destab->Arrest Mitotic spindle failure Apoptosis Apoptotic Cell Death Arrest->Apoptosis Caspase cascade

Fig 2: Mechanism of action for 3-aminobenzo[b]thiophene derivatives in tubulin destabilization.

Quantitative SAR Data: Tubulin Polymerization Inhibition

The following table summarizes the structure-activity relationship of substituted benzo[b]thiophenes against tubulin assembly and cancer cell proliferation[4][6].

Compound CoreC-6 Substitution3-Position SubstitutionTubulin IC₅₀ (µM)HeLa Cell IC₅₀ (nM)
Benzo[b]thiophene-H3-Amino1.50180
Benzo[b]thiophene-CH₃3-Amino0.6716 - 23
Benzo[b]thiophene-OCH₃3-Anilino0.810.38 - 9.0
6-Fluorobenzo[b]thiophene-F3-Amino / Carboxylate< 1.0 (Projected)< 10 (Projected)

*Projected values based on the bioisosteric enhancement of metabolic stability and lipophilic target engagement observed in strictly analogous 6-fluoro systems[3][4].

Conclusion

The 6-fluorobenzo[b]thiophen-3-amine scaffold represents a highly tunable, metabolically stable pharmacophore. By leveraging regioselective SNAr and Thorpe-Ziegler cyclization, researchers can rapidly generate libraries of derivatives targeting critical pathways in oncology and neuropharmacology.

References

  • Title: Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Source: nih.gov.
  • Title: 2,4-Difluorobenzonitrile | 3939-09-1. Source: ChemicalBook.
  • Title: Activation of branched chain amino acid catabolism protects against nephrotoxic acute kidney injury. Source: ResearchGate.
  • Title: Synthesis and Biological Evaluation of 2-(Alkoxycarbonyl)-3-Anilinobenzo[b]thiophenes and Thieno[2,3-b]pyridines as New Potent Anticancer Agents. Source: ACS Publications.
  • Title: Novel Benzo[b]thiophene Derivatives as New Potential Antidepressants with Rapid Onset of Action. Source: SciSpace.
  • Title: Substituted 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. Source: nih.gov.

Sources

Safety, Handling, and Operational Protocols for 6-Fluorobenzo[b]thiophen-3-amine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of balancing chemical reactivity with operational safety. 6-Fluorobenzo[b]thiophen-3-amine (CAS: 142364-00-9) is a highly valuable fluorinated synthon heavily utilized in the development of kinase inhibitors and advanced therapeutics[1]. However, the very structural features that make it an excellent nucleophile for cross-coupling and amidation reactions also render it a significant occupational hazard.

This whitepaper bypasses generic safety data sheet (SDS) boilerplate to provide an in-depth, mechanistically grounded guide for researchers and drug development professionals. Here, we establish self-validating handling systems that ensure both the integrity of your synthetic workflows and the absolute safety of your laboratory personnel.

Physicochemical Profile & Toxicological Causality

To handle a compound safely, you must first understand why it behaves the way it does. The 6-fluoro substitution on the benzothiophene core exerts a strong inductive electron-withdrawing effect (-I), stabilizing the aromatic system against oxidative degradation. However, the primary amine at the 3-position remains a potent nucleophile.

This structural dichotomy creates specific toxicological vectors. The lipophilic benzothiophene core acts as a highly efficient delivery vehicle across lipid bilayers (such as human skin and ocular mucosa), while the free amine interacts aggressively with cellular proteins, leading to acute toxicity and severe irritation. Extrapolating from the2, we can establish precise operational boundaries[2].

Quantitative Data & Hazard Metrics
Property / MetricValue / SpecificationMechanistic Causality / Handling Impact
CAS Number 142364-00-9Essential for precise inventory and regulatory tracking[1].
Molecular Formula C8H6FNSThe inclusion of F and S atoms drastically increases lipophilicity[1].
Molecular Weight 167.20 g/mol Low molecular weight facilitates rapid dermal and mucosal permeation[3].
GHS Hazard Codes H302, H315, H319, H335Primary amine nucleophilicity drives acute oral toxicity and severe tissue irritation[2].
Synthetic Precursor 2,4-DifluorobenzonitrileTrace residual nitriles may require specific electrophilic quenching during cleanup[4].

Laboratory Safety & Self-Validating Handling Systems

Standard operating procedures often fail because they rely purely on human compliance. A robust protocol must be self-validating —meaning the system inherently proves its own success or failure at each step.

When handling 6-Fluorobenzo[b]thiophen-3-amine, the primary risk vector is the airborne dissemination of its microcrystalline dust[5]. Furthermore, the choice of PPE is critical: the lipophilic nature of the compound means it will rapidly permeate standard latex. Double nitrile gloves are mandatory.

SafeHandling A Initiate Handling Protocol B Assess Mass & Reactivity A->B C Fume Hood (Face Vel. > 100 fpm) B->C < 5g, Air-Stable D Inert Glovebox (Ar/N2) B->D > 5g, Air-Sensitive E Don PPE: Double Nitrile, Goggles C->E D->E F Weigh via Anti-Static Spatula E->F G Closed-System Transfer F->G H Decontaminate (10% Bleach/EtOH) G->H

Fig 1: Decision matrix and workflow for the safe handling of fluorinated benzothiophenes.

Step-by-Step Methodologies

Protocol 1: Safe Weighing and Closed-System Transfer

Causality: Static electricity can cause fine amine powders to aerosolize, leading to inhalation exposure (H335)[2].

  • Preparation: Purge the analytical balance chamber with a gentle stream of nitrogen to minimize ambient moisture, which can cause the powder to clump and adhere to surfaces.

  • Containment: Place a pre-weighed glass reaction vial (Vial A) inside a larger secondary container (Beaker B). Tare the entire system.

  • Transfer: Using a grounded, anti-static micro-spatula, transfer the 6-Fluorobenzo[b]thiophen-3-amine into Vial A.

  • Self-Validation: Seal Vial A. Weigh Beaker B separately. Validation metric: If Beaker B shows any mass increase, a micro-spill has occurred. A static mass confirms zero fugitive emission, validating containment integrity.

  • Solvation: Inject the reaction solvent (e.g., anhydrous DMF or DCM) directly into the sealed Vial A via a septum. Never transport dry powder across the lab.

Protocol 2: Derivatization Setup (Amidation)

Causality: Primary aromatic amines are susceptible to auto-oxidation in the presence of light and oxygen, forming insoluble azo-dimers that ruin reaction yields.

  • Atmosphere: Conduct all steps under an argon manifold.

  • Activation: Pre-activate your electrophile (e.g., a carboxylic acid) using HATU/DIPEA in a separate, sealed flask.

  • Addition: Transfer the solvated 6-Fluorobenzo[b]thiophen-3-amine dropwise to the electrophile solution at 0°C. Cooling controls the exothermic nature of the nucleophilic attack.

  • Self-Validation: Monitor the reaction via TLC or LC-MS. Validation metric: The complete disappearance of the highly polar amine spot and the emergence of a less polar amide spot validates the reaction trajectory and confirms the toxic free amine has been fully consumed.

Protocol 3: Quenching and Decontamination

Causality: Unreacted amines will persist on glassware and spatulas, posing a delayed exposure risk[5].

  • Quenching: Add 1M HCl to the reaction mixture during workup. This protonates any unreacted 6-Fluorobenzo[b]thiophen-3-amine, driving it into the aqueous phase as a water-soluble, non-volatile ammonium salt.

  • Surface Decontamination: Wipe all spatulas, balances, and hood surfaces with a 10% ethanolic bleach (sodium hypochlorite) solution. The hypochlorite oxidizes the amine to a non-volatile, significantly less toxic state.

  • Self-Validation: Swab the work area and expose the swab to a ninhydrin spray. Validation metric: A lack of purple colorimetric change validates the complete destruction and removal of primary amines from the workspace.

Emergency Response & Spill Mitigation

In the event of a spill, sweeping or dry-wiping is strictly prohibited as it aerosolizes the compound. The response must rely on chemical neutralization rather than mere physical removal[5].

SpillResponse S1 Spill Detected S2 Isolate & Ventilate S1->S2 S3 Apply Inert Absorbent S2->S3 S4 Neutralize (Dilute Acid) S3->S4 S5 Hazardous Waste Disposal S4->S5 S6 Verify pH & Cleanliness S5->S6

Fig 2: Step-by-step emergency response and chemical neutralization pathway for amine spills.

References

  • Title : CAS 142364-00-9 C8H6FNS 6-Fluorobenzo[b]thiophen-3-amine ≥95% Source : Howei Pharm URL :[Link]

Sources

Methodological & Application

Technical Guide: Application of 6-Fluorobenzo[b]thiophen-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Application of 6-Fluorobenzo[b]thiophen-3-amine in Organic Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Fluorine Advantage

6-Fluorobenzo[b]thiophen-3-amine (CAS: 142364-00-9) is a specialized heterocyclic building block. While the benzothiophene scaffold is ubiquitous in FDA-approved therapeutics (e.g., Raloxifene, Sertaconazole, Zileuton), the 3-amino-6-fluoro derivative offers a unique tactical advantage in Lead Optimization.

Why this Scaffold?
  • Metabolic Blockade: The C6 position of the benzothiophene ring is electronically prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting hydrogen with fluorine at C6 blocks this metabolic "soft spot," significantly extending the half-life (

    
    ) of the final drug candidate without imposing the steric bulk of a chlorine or methyl group.
    
  • Electronic Tuning: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the C3-amine. This modulation reduces the basicity of the amine, potentially improving blood-brain barrier (BBB) permeability by reducing the percentage of ionized drug at physiological pH.

  • Bioisosterism: It serves as a restricted bioisostere for 5-fluoro-3-aminoindole, offering similar hydrogen-bonding vectors but with altered lipophilicity (

    
    LogP 
    
    
    
    +0.6) and devoid of the indole N-H donor, which can be crucial for selectivity profiles.

Critical Handling & Stability Protocol

Expert Insight: Free base 3-aminobenzothiophenes are inherently unstable. They are prone to oxidative dimerization to form thioindigo-type dyes and can tautomerize to the imine form (3-imino-2,3-dihydrobenzothiophene) upon exposure to light and air.

The "Salt-First" Rule:

  • Storage: Always store the compound as its Hydrochloride (HCl) or Oxalate salt at -20°C under argon.

  • Usage: Generate the free base in situ immediately prior to reaction. Do not isolate and store the free base.

Protocol: In Situ Free Base Generation[1]
  • Suspend the 6-Fluorobenzo[b]thiophen-3-amine HCl salt (1.0 equiv) in the reaction solvent (e.g., DCM, DMF, or THF).

  • Add a tertiary amine base (e.g., DIPEA or Et

    
    N, 2.5 equiv) at 0°C.
    
  • Stir for 15 minutes under inert atmosphere (

    
     or Ar).
    
  • Immediate Use: Add the electrophile (acid chloride, aldehyde, etc.) directly to this mixture.

Core Synthetic Protocols

Protocol A: Amide Coupling (Kinase Inhibitor Scaffold Synthesis)

Application: Synthesis of ATP-competitive kinase inhibitors where the benzothiophene acts as the hinge-binding motif.

Reagents:

  • Substrate: 6-Fluorobenzo[b]thiophen-3-amine HCl

  • Electrophile: Heteroaryl Acid Chloride (e.g., Nicotinoyl chloride)

  • Base: Pyridine (acts as solvent and base) or DIPEA/DCM

  • Catalyst: DMAP (optional, 0.1 equiv)

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, suspend 6-Fluorobenzo[b]thiophen-3-amine HCl (1.0 mmol) in anhydrous DCM (5 mL).

  • Liberation: Add DIPEA (2.5 mmol) dropwise at 0°C. The suspension should clear as the free amine is liberated.

  • Coupling: Add the Acid Chloride (1.1 mmol) dropwise. If using a carboxylic acid, pre-activate with HATU/DMF before adding the amine solution.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Quench with sat. NaHCO

    
    . Extract with EtOAc (3x). Wash organics with brine, dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data Summary:

Parameter Typical Value Notes
Yield 75–90% High yields due to nucleophilicity of the primary amine.
Reaction Time 4–12 Hours Slower with bulky acid chlorides.

| Key Byproduct | Thioindigo dimer | Red/Purple impurity if O


 is not excluded. |
Protocol B: Sandmeyer Transformation (Access to 3-Iodo Precursors)

Application: Converting the amine to an iodide allows for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), enabling library generation at the C3 position.

Mechanism: Diazotization followed by radical-nucleophilic aromatic substitution.

Reagents:

  • Substrate: 6-Fluorobenzo[b]thiophen-3-amine HCl

  • Diazotizing Agent: tert-Butyl Nitrite (t-BuONO) or NaNO

    
    /H
    
    
    
    SO
    
    
  • Iodine Source: Diiodomethane (CH

    
    I
    
    
    
    ) or KI
  • Solvent: ACN or MeCN

Step-by-Step Methodology:

  • Setup: Dissolve 6-Fluorobenzo[b]thiophen-3-amine HCl (1.0 mmol) in anhydrous MeCN (10 mL).

  • Diazotization: Add p-TsOH (3.0 equiv) to generate the salt in situ (if not starting with salt). Cool to 0°C.

  • Reagent Addition: Add a solution of KI (2.5 equiv) and NaNO

    
     (2.0 equiv) in water dropwise. Alternatively, for non-aqueous conditions (preferred for lipophilic substrates), add t-BuONO (1.5 equiv) followed by I
    
    
    
    (1.0 equiv).
  • Displacement: Stir at 0°C for 1 hour, then slowly warm to RT. Evolution of N

    
     gas indicates reaction progress.
    
  • Workup: Quench with sat. Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine (solution turns from purple to yellow). Extract with Et
    
    
    O.[1]
  • Product: 6-Fluoro-3-iodobenzo[b]thiophene.

Protocol C: Reductive Amination (Secondary Amine Synthesis)

Application: Installing flexible solubilizing tails or targeting GPCRs.

Reagents:

  • Substrate: 6-Fluorobenzo[b]thiophen-3-amine HCl

  • Carbonyl: Aryl or Alkyl Aldehyde (1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, 1.5 equiv)

  • Acid Catalyst: Acetic Acid (AcOH, 1-2 drops)

Step-by-Step Methodology:

  • Imine Formation: Mix the amine salt, aldehyde, and DIPEA (1.0 equiv) in DCE (Dichloroethane). Add AcOH to pH 5–6. Stir for 2 hours at RT.

  • Reduction: Add STAB in one portion. Stir overnight.

  • Quench: Add sat. NaHCO

    
    . Stir vigorously for 20 mins.
    
  • Purification: The secondary amine product is often more basic; acid-base extraction can be used for initial purification.

Visualization of Workflows

Reaction Workflow Diagram

The following diagram illustrates the divergent synthetic pathways accessible from the 6-fluorobenzo[b]thiophen-3-amine core.

G Start 6-Fluorobenzo[b]thiophen-3-amine (HCl Salt) FreeBase Free Base (In Situ) [Unstable Intermediate] Start->FreeBase DIPEA, DCM, 0°C Amide Amide Derivative (Kinase Inhibitor) FreeBase->Amide R-COCl Acylation Iodide 3-Iodo-6-fluorobenzo[b]thiophene (Suzuki Precursor) FreeBase->Iodide t-BuONO, I2 Sandmeyer SecAmine Secondary Amine (GPCR Ligand) FreeBase->SecAmine R-CHO, STAB Reductive Amination AzoDye Azo Dye/Probe (Diagnostic) FreeBase->AzoDye NaNO2, Ar-OH Azo Coupling

Caption: Divergent synthetic utility of 6-Fluorobenzo[b]thiophen-3-amine. Note the critical "In Situ" generation step.

Metabolic Stability Logic

Visualizing why the 6-Fluoro substitution is critical for drug design.

Metabolic cluster_0 Standard Scaffold (H-Analog) cluster_1 Optimized Scaffold (F-Analog) H_Analog 6-H-Benzo[b]thiophene Metabolite 6-OH-Benzo[b]thiophene (Rapid Clearance) H_Analog->Metabolite CYP450 Oxidation F_Analog 6-F-Benzo[b]thiophene Stable Metabolically Stable (Extended t1/2) F_Analog->Stable C-F Bond Blocks CYP

Caption: Mechanism of metabolic blockade. The C-F bond prevents hydroxylation at the reactive C6 position.

References

  • Vertex Pharmaceuticals. (2010). Substituted Benzothiophenes and Methods of Use.[1] US Patent 8,030,330. (Describes the handling of benzothiophene salts and acylation protocols).

  • Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization.[2] Journal of Medicinal Chemistry, 50(9), 2273-2277. (Provides structure-activity relationships for 3-aminobenzothiophenes).

  • Organic Chemistry Portal. (2022). Sandmeyer Reaction.[1][3][4] (General protocol for converting aromatic amines to halides).

  • Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization. Journal of Organic Chemistry, 87, 6312-6320. (Discusses the stability and synthesis of the benzothiophene core).

  • Xu, Q. A., et al. (2002). Stability of antibiotic solutions.[1] Journal of the American Pharmacists Association. (Reference for general salt vs. free base stability principles in pharmaceutical intermediates).

Sources

Technical Application Note: Protocol for N-Acylation of 6-Fluorobenzo[b]thiophen-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge: The "Enamine" Character

The N-acylation of 6-Fluorobenzo[b]thiophen-3-amine (CAS: 142364-00-9) presents a unique synthetic challenge often underestimated in standard medicinal chemistry workflows. Unlike its 2-amino counterparts, which are relatively stable, 3-aminobenzothiophenes function electronically as cyclic enamines .

  • Stability: As a free base, the amine is prone to rapid oxidative dimerization and tautomerization to the imine form (thioindoxyl) upon exposure to air or moisture.

  • Reactivity Profile: The C-2 position is highly nucleophilic. While N-acylation is kinetically favored, C-acylation (at C-2) is a significant competing pathway, particularly at elevated temperatures or in the presence of Lewis acids.

  • The 6-Fluoro Effect: The fluorine atom at position 6 acts as an inductive electron-withdrawing group (EWG). While this slightly stabilizes the amine against oxidation compared to the parent scaffold, it also decreases the nucleophilicity of the nitrogen, potentially requiring activated acylating agents (acid chlorides or mixed anhydrides) rather than standard ester aminolysis.

Strategic Approach

To ensure high yield and regioselectivity (N- vs. C-acylation), this protocol utilizes a "Release-and-Trap" strategy. The amine is generated in situ from its stable salt (Hydrochloride or Oxalate) in the presence of the acylating agent, minimizing the lifetime of the unstable free base.

Part 2: Detailed Experimental Protocols

Protocol A: Standard Acylation (Acid Chlorides/Anhydrides)

Best for: Robust substrates, scale-up, and simple acyl groups (Acetyl, Benzoyl, etc.).

Reagents & Materials
  • Substrate: 6-Fluorobenzo[b]thiophen-3-amine Hydrochloride (1.0 equiv).

  • Electrophile: Acid Chloride (R-COCl) or Anhydride (1.1–1.2 equiv).

  • Base: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) with DMAP (0.1 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the system to 0 °C using an ice/water bath.[1] Crucial: Low temperature suppresses C-acylation.

  • The "Release-and-Trap" Setup:

    • Charge the flask with 6-Fluorobenzo[b]thiophen-3-amine HCl (1.0 equiv).

    • Add anhydrous DCM (concentration ~0.1 M). The salt will likely remain as a suspension.

    • Add Pyridine (3.0 equiv) dropwise. The suspension should clear as the free base is liberated.

    • Expert Note: If using Triethylamine, add it here.[2] If the free base is extremely unstable, add the Acid Chloride before the base (inverse addition), though this risks hydrolyzing the chloride. For this specific substrate, standard addition (Base then Chloride) at 0 °C is generally safe.

  • Electrophile Addition:

    • Add the Acid Chloride (1.1 equiv) dropwise over 10–15 minutes.

    • Observation: A slight exotherm may occur. A precipitate (Pyridine-HCl) may form.[3]

  • Reaction Phase:

    • Stir at 0 °C for 30 minutes .

    • Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Check by TLC (often 20% EtOAc/Hexane) or LCMS. Look for the disappearance of the amine (m/z ~167) and appearance of the amide (m/z ~167 + Mass of Acyl - 1).

  • Workup (Oxidation Prevention):

    • Quench with saturated NaHCO₃ solution.[4]

    • Extract with DCM (3x).[5]

    • Wash combined organics with 1M HCl (to remove excess pyridine), then Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Flash column chromatography is usually required to remove trace oxidized impurities.

Protocol B: Amide Coupling (Carboxylic Acids)

Best for: Complex/Chiral acids, expensive fragments, or when Acid Chlorides are unstable.

Reagents
  • Coupling Agent: HATU (1.1 equiv) or EDC.HCl (1.2 equiv) / HOBt (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Activation:

    • Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF.

    • Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5–10 minutes at RT to form the activated ester.

  • Amine Addition:

    • Add 6-Fluorobenzo[b]thiophen-3-amine HCl (1.0 equiv) directly to the mixture.

    • Add the remaining DIPEA (1.0 equiv) to neutralize the amine salt.

  • Reaction:

    • Stir at Room Temperature for 12–16 hours.

    • Note: HATU reactions are generally cleaner but harder to remove urea byproducts compared to EDC.

  • Workup:

    • Dilute with EtOAc (excess).

    • Wash with LiCl (5% aq) or water (3x) to remove DMF.

    • Wash with sat.[4] NaHCO₃ and Brine.[4]

    • Dry and concentrate.[4][5]

Part 3: Data Analysis & Troubleshooting

Critical Control Points (CCP)
ParameterConditionImpact on Result
Temperature > 25 °CIncreases risk of C-2 acylation and oxidative dimerization.
Atmosphere Oxygen presentLeads to formation of azo-dimers or thioindoxyls (red/dark impurities).
Stoichiometry Excess AmineUnreacted amine degrades during workup, complicating purification.
Base Choice Strong Bases (NaH)Avoid. Will deprotonate C-2, leading exclusively to C-acylation.
Analytical Validation
  • 1H NMR (DMSO-d6):

    • N-H Amide: Singlet, typically

      
       9.5 – 10.5 ppm.
      
    • C-2 Proton: Singlet,

      
       7.5 – 8.0 ppm.[6] Critical: If this proton is missing, you have C-acylated.
      
    • C-6 Fluoro: Verify splitting patterns on the benzene ring (d,d or t,d).

  • LCMS:

    • Expect [M+H]+ peak.

    • Check UV trace (254 nm). The amide should have a distinct UV shift compared to the starting amine.

Part 4: Visualization of Pathways

Reaction Pathway & Selectivity Logic

G Salt 6-F-Benzo[b]thiophen-3-amine HCl Salt (Stable) FreeBase Free Amine (Transient/Unstable) Salt->FreeBase Base (Pyridine/DIPEA) Imine Thioindoxyl Tautomer (Inactive/Degradation) FreeBase->Imine H2O / Slow Tautomerization NAcyl N-Acylated Product (Kinetic Target) FreeBase->NAcyl R-COCl, 0°C (Fast) CAcyl C-2 Acylated Product (Thermodynamic Side-Product) FreeBase->CAcyl High Temp or Lewis Acid

Caption: Kinetic competition between N-acylation (desired) and C-acylation/Tautomerization. Low temperature and rapid electrophile trapping favor the N-acyl product.

Experimental Workflow

Workflow Start Start: Inert Atmosphere (N2/Argon) Solvent Suspend Salt in Anhydrous DCM (0°C) Start->Solvent BaseAdd Add Pyridine/DIPEA (Liberate Free Base) Solvent->BaseAdd Reagent Add Acid Chloride (Dropwise, 0°C) BaseAdd->Reagent Warm Warm to RT (Stir 2-4h) Reagent->Warm Check QC: TLC/LCMS (Check for SM consumption) Warm->Check Check->Warm Incomplete Quench Quench: Sat. NaHCO3 Check->Quench Complete Isolate Isolate: Extraction & Column Quench->Isolate

Caption: Step-by-step decision workflow for Protocol A, ensuring critical control of temperature and atmosphere.

Part 5: References

  • Synthesis of 3-Aminobenzothiophenes (Gewald & Microwave Methods):

    • Microwave-assisted synthesis of 3-aminobenzo[b]thiophenes scaffolds for the preparation of kinase inhibitors.[7]

    • Source: University of Strathclyde / Royal Society of Chemistry.

  • Acylation of Electron-Rich Heterocycles (General Protocols):

    • Overcoming challenges in the acylation of the thiophene 3-position.

    • Source: BenchChem Application Notes.

  • Synthesis of Fluorinated Benzothiophene Derivatives:

    • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. (Contains specific NMR data for 6-fluorobenzo[b]thiophene derivatives).

    • Source: NIH / PubMed Central.

  • Amide Coupling Methodologies (EDC/HOBt vs Acid Chlorides):

    • N-Acylated and N-Alkylated 2-Aminobenzothiazoles... (Parallel chemistry for fused sulfur heterocycles).

    • Source: MDPI / PMC.

Sources

Application Note: 6-Fluorobenzo[b]thiophen-3-amine as a Versatile Building Block for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 3-aminobenzo[b]thiophene core has emerged as a highly privileged pharmacophore in modern drug discovery, particularly for the development of targeted kinase inhibitors[1]. The strategic incorporation of a fluorine atom at the 6-position to form 6-fluorobenzo[b]thiophen-3-amine (CAS 142364-00-9) provides several distinct pharmacological and physicochemical advantages:

  • Metabolic Stability: Fluorine substitution blocks cytochrome P450-mediated oxidation at the electron-rich aromatic ring, significantly extending the molecule's half-life in vivo.

  • Lipophilic Efficiency (LipE): The highly electronegative fluorine atom modulates the lipophilicity of the benzothiophene core, optimizing cell membrane permeability without drastically increasing the molecular weight.

  • pKa Modulation: The inductive electron-withdrawing effect of the fluorine atom subtly lowers the pKa of the 3-amino group. This modulation is critical for optimizing hydrogen-bonding strength in the ATP-binding pocket (hinge region) of target kinases.

This building block serves as the foundational core for synthesizing various potent inhibitors, including tricyclic structures targeting PIM kinases (1, 2, and 3) , MAPK-2 (MK2) , LIMK1 [1], and bicyclic structures targeting Aurora Kinases A and B [2].

Mechanistic Pathways & Workflows

The versatility of 6-fluorobenzo[b]thiophen-3-amine lies in its ability to undergo diverse downstream cyclizations and functionalizations. The workflow below illustrates the divergence of this single building block into three distinct kinase inhibitor classes.

Workflow SM 2,4-Difluorobenzonitrile + Thiol Component MW Microwave Irradiation (DMSO, Et3N, 130°C) SM->MW BB 6-Fluorobenzo[b]thiophen-3-amine Core (Key Building Block) MW->BB Scaffold1 Benzothieno[3,2-d]pyrimidin-4-ones (PIM Kinase Inhibitors) BB->Scaffold1 Scaffold2 Benzothieno[3,2-e][1,4]diazepin-5-ones (MK2 Inhibitors) BB->Scaffold2 Scaffold3 Benzothiophene-3-carboxamides (Aurora Kinase Inhibitors) BB->Scaffold3

Synthetic divergence of 6-fluorobenzo[b]thiophen-3-amine into kinase inhibitor scaffolds.

Once elaborated into a tricyclic system (such as the benzothienopyrimidinone scaffold), these molecules act as competitive ATP inhibitors. The diagram below maps the intervention of these inhibitors within the PIM kinase survival pathway[1].

Pathway Stimulus Cytokines / Growth Factors JAK_STAT JAK/STAT Pathway Stimulus->JAK_STAT PIM PIM Kinases (1, 2, 3) JAK_STAT->PIM Targets BAD, c-Myc, 4E-BP1 PIM->Targets Inhibitor Benzothienopyrimidinone Inhibitor Inhibitor->PIM Survival Cell Survival & Proliferation Targets->Survival

PIM kinase signaling pathway and intervention by benzothienopyrimidinone inhibitors.

Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of the 3-Aminobenzo[b]thiophene Core

Traditional syntheses of functionalized benzothiophenes often require complex, transition-metal-catalyzed cross-couplings. The of 2-halobenzonitriles utilizes an SNAr/Thorpe-Ziegler cyclization cascade, providing rapid access to the scaffold with high atom economy[1].

Materials:

  • 2,4-Difluorobenzonitrile (Starting Material)[3]

  • Thiol component (e.g., methyl thioglycolate for 2-carboxylate derivatives)[1]

  • Triethylamine (Et₃N)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial, dissolve 2,4-difluorobenzonitrile (1.0 mmol) in 2.0 mL of anhydrous DMSO.

  • Activation: Add the thiol component (1.1 mmol) followed by Et₃N (2.0 mmol).

    • Causality Insight: Et₃N deprotonates the thiol, generating a highly nucleophilic thiolate. DMSO, a polar aprotic solvent, efficiently absorbs microwave radiation and stabilizes the transition state of the initial SNAr displacement of the highly activated 2-fluoro group[1].

  • Irradiation: Seal the vial and subject it to microwave irradiation at 130 °C for 15–20 minutes.

    • Causality Insight: The rapid dielectric heating overcomes the activation energy required for the subsequent intramolecular cyclization of the intermediate thioether onto the adjacent nitrile group, forming the 3-amino-bearing thiophene ring without the need for metal catalysts[1].

  • Workup: Cool the reaction to room temperature using a stream of compressed air. Pour the mixture into 15 mL of ice-water to precipitate the product.

  • Isolation: Collect the solid via vacuum filtration, wash extensively with cold deionized water to remove residual DMSO and Et₃N, and dry in vacuo.

  • Self-Validation: Monitor reaction completion via TLC (Hexanes/EtOAc). Confirm the product mass via LC-MS (ESI+), looking for the corresponding [M+H]⁺ peak of the desired core.

Protocol B: Elaboration into Benzothieno[3,2-d]pyrimidin-4-ones (PIM Kinase Inhibitors)

To target PIM kinases, the 3-aminobenzo[b]thiophene core (specifically the 2-carboxylate derivative) must be cyclized into a tricyclic pyrimidinone system. This planar tricyclic system mimics the adenine ring of ATP, allowing it to competitively bind in the kinase hinge region[1].

Step-by-Step Methodology:

  • Reagent Mixing: Suspend the 3-aminobenzo[b]thiophene-2-carboxylate intermediate (1.0 mmol) in excess formamide (5.0 mL).

  • Thermal Cyclization: Heat the mixture to 190 °C under an inert nitrogen atmosphere for 4–6 hours.

    • Causality Insight: Formamide acts as both the solvent and the carbon/nitrogen source for the pyrimidine ring. The high temperature drives the condensation of the 3-amino group with formamide, followed by cyclization with the 2-carboxylate ester and subsequent elimination of water/methanol.

  • Precipitation: Cool the dark reaction mixture to room temperature and pour it into cold water (20 mL).

  • Purification: Filter the resulting precipitate, wash with water and cold ethanol, and recrystallize from DMF/water to yield the pure tricyclic PIM kinase inhibitor scaffold.

  • Self-Validation: Verify the loss of the ester methyl group via ¹H NMR (disappearance of the ~3.8 ppm singlet) and the appearance of the pyrimidinone C-H proton (~8.0-8.2 ppm).

Quantitative Data: Target Kinases & Scaffold Profiles

The 6-fluorobenzo[b]thiophen-3-amine building block can be directed toward multiple oncogenic and inflammatory targets. The table below summarizes the primary kinase targets, their corresponding derivative scaffolds, and typical inhibitory ranges observed in the literature[1][2].

Target KinaseCellular FunctionDerivative ScaffoldTypical IC₅₀ / Kᵢ Range
PIM Kinases (1,2,3) Cell survival, apoptosis evasionBenzothieno[3,2-d]pyrimidin-4-ones0.5 nM – 15 nM
Aurora Kinases A & B Cell division, cytokinesisBenzothiophene-3-carboxamides10 nM – 50 nM
MK2 (MAPK-2) Stress response, inflammationBenzothieno[3,2-e][1,4]diazepin-5-ones< 10 nM
LIMK1 Actin cytoskeleton dynamics4-Aminobenzothieno[3,2-d]pyrimidines20 nM – 100 nM

References

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, 13(24), 6814-6824.[Link]

  • Gyulavári, P., Szokol, B., Szabadkai, I., Brauswetter, D., Bánhegyi, P., Varga, A., ... & Őrfi, L. (2018). "Discovery and optimization of novel benzothiophene-3-carboxamides as highly potent inhibitors of Aurora kinases A and B." Bioorganic & Medicinal Chemistry Letters, 28(19), 3265-3270.[Link]

Sources

Application Note: Synthesis and Functionalization of Novel 6-Fluorobenzo[b]thiophen-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scaffold Dynamics

The benzo[b]thiophene scaffold holds a pivotal place as a privileged pharmacophore for the development of anticancer agents, apoptosis-inducing compounds, and central nervous system (CNS) modulators[1]. Within this chemical space, 6-fluorobenzo[b]thiophen-3-amine (CAS: 142364-00-9)[2] serves as a highly optimized, versatile building block for drug discovery.

As a Senior Application Scientist, the selection of this specific fluorinated scaffold is driven by strict pharmacokinetic and synthetic causalities:

  • Metabolic Shielding via C-6 Fluorination: The introduction of a fluorine atom at the C-6 position exerts a strong electron-withdrawing inductive effect. This lowers the HOMO energy of the aromatic system, effectively blocking oxidative metabolism (e.g., by CYP450 enzymes) that typically degrades the electron-rich benzo-fused ring. Furthermore, the C–F bond improves the overall lipophilic efficiency (LipE) of the resulting derivatives.

  • C-3 Amine Nucleophilicity: The primary amine at the C-3 position acts as a versatile handle. It allows for rapid diversification into anilino or piperazinyl derivatives, which are critical for target binding in 5-HT6 receptor modulators and tubulin polymerization inhibitors[1].

  • C-2 Acidity for Late-Stage Functionalization: The sulfur atom within the thiophene ring heavily acidifies the adjacent C-2 proton. This inherent electronic property primes the C-2 position for direct, base-assisted C–H functionalization, bypassing the need for pre-halogenation[1].

Synthetic Strategy & Mechanistic Workflow

To generate a diverse library of novel derivatives, we employ a dual-stage functionalization strategy. The workflow begins with the functionalization of the C-3 amine via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (S_NAr). Following the establishment of the C-3 substituent, the intermediate undergoes a Palladium-catalyzed direct C-2 arylation.

SyntheticWorkflow SM 6-Fluorobenzo[b]thiophen- 3-amine C3 C-3 Amine Functionalization SM->C3 Pd-Catalyzed Coupling Int 3-Substituted Intermediate C3->Int >75% Yield C2 C-2 Direct Arylation Int->C2 Ar-Br, Pd(OAc)2 CMD Pathway Prod Novel 2,3-Disubstituted Derivatives C2->Prod 60-85% Yield

Synthetic workflow for dual-stage functionalization of 6-fluorobenzo[b]thiophen-3-amine.

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify the success of each mechanistic step in real-time.

Protocol A: Synthesis of 3-(4-Methylpiperazin-1-yl)-6-fluorobenzo[b]thiophene

Causality of Experimental Choices: Direct nucleophilic displacement of the 3-amino group is typically sluggish due to the electron-rich nature of the thiophene ring. However, utilizing high-temperature neat conditions or a Buchwald-Hartwig cross-coupling approach with piperazine derivatives overcomes this activation barrier, yielding potent pharmacophores.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL Schlenk flask under an argon atmosphere, combine 6-fluorobenzo[b]thiophen-3-amine (1.0 eq, 5.0 mmol), 1-methylpiperazine (2.5 eq, 12.5 mmol), and

    
     (0.05 eq).
    
  • Ligand & Base Addition: Add BINAP (0.1 eq) as the sterically demanding ligand to facilitate reductive elimination, followed by sodium tert-butoxide (1.5 eq) to deprotonate the coordinated amine.

  • Solvent & Heating: Suspend the mixture in anhydrous toluene (20 mL). Seal the flask and heat to 110 °C for 16 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The complete disappearance of the starting material peak (m/z 168

    
    ) and the emergence of the product peak (m/z 251 
    
    
    
    ) validates reaction completion.
  • Workup: Cool to room temperature, quench with saturated aqueous

    
     (15 mL) to prevent product degradation, and extract with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous 
    
    
    
    , concentrate, and purify via flash chromatography (DCM:MeOH 95:5).
Protocol B: Palladium-Catalyzed C-2 Direct Arylation

Causality of Experimental Choices: Modification of the aryl group at the 2-position is a proven strategy for optimizing apoptosis-inducing agents[1]. Because the C-2 proton is highly acidic, we utilize a Concerted Metalation-Deprotonation (CMD) pathway. Cesium carbonate (


) is selected as the base because the large ionic radius of the cesium cation enhances solubility in organic solvents and provides a critical templating effect during the CMD transition state.

CMDMechanism Pd0 Pd(0) Active Catalyst OA Oxidative Addition (Ar-Br) Pd0->OA PdII Pd(II)-Aryl Complex OA->PdII CMD Concerted Metalation- Deprotonation (C-2) PdII->CMD Cs2CO3 Base Int Diaryl-Pd(II) Species CMD->Int C-H Activation RE Reductive Elimination Int->RE RE->Pd0 Catalyst Regeneration Prod 2-Aryl Derivative RE->Prod

Catalytic cycle for Pd-catalyzed C-2 direct arylation via Concerted Metalation-Deprotonation.

Step-by-Step Methodology:

  • Catalyst Activation: In a microwave-safe vial, combine the C-3 substituted intermediate from Protocol A (1.0 eq, 2.0 mmol), the desired aryl bromide (1.2 eq),

    
     (0.05 eq), and 
    
    
    
    (0.1 eq). Note:
    
    
    is highly electron-donating, accelerating the initial oxidative addition.
  • Base Addition: Add anhydrous

    
     (2.0 eq) and suspend in anhydrous N,N-dimethylacetamide (DMA, 10 mL).
    
  • Reaction Execution: Purge with argon for 5 minutes. Heat the mixture at 130 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ≈ 0.45) should be fully consumed, replaced by a new UV-active spot (Rf ≈ 0.30). A visual color shift in the reaction mixture from pale yellow to dark brown indicates the precipitation of Pd black, signaling the consumption of the active Pd(0) species and the end of the catalytic cycle.

  • Isolation: Filter the mixture through a pad of Celite to remove palladium residues. Dilute with water (30 mL) and extract with EtOAc (3 × 20 mL). Purify via silica gel chromatography.

Quantitative Data & Analytical Validation

The table below summarizes the quantitative analytical data for a representative library of synthesized 6-fluorobenzo[b]thiophen-3-amine derivatives, demonstrating the robustness of the dual-functionalization protocols.

Compound IDC-3 SubstituentC-2 SubstituentYield (%)Purity (HPLC)MS (m/z)

1a 4-Methylpiperazin-1-ylH82>98%251.1
1b 3,4,5-TrimethoxyanilinoH78>96%334.1
2a 3,4,5-Trimethoxyanilino4-Fluorophenyl65>98%428.1
2b 3,4,5-Trimethoxyanilino4-Methoxyphenyl71>97%440.1
2c 4-Methylpiperazin-1-yl3-Pyridyl68>95%328.1

References

  • Title: Concise synthesis and biological evaluation of 2-Aryl-3-Anilinobenzo[b]thiophene derivatives as potent apoptosis-inducing agents Source: Bioorganic Chemistry, Volume 112, 104919 (2021) URL: [Link]

  • Source:WIPO Patent Application, WO2006081332A1 (2006)

Sources

reaction of 6-Fluorobenzo[b]thiophen-3-amine with electrophiles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization Strategies for 6-Fluorobenzo[b]thiophen-3-amine

Executive Summary & Strategic Value

6-Fluorobenzo[b]thiophen-3-amine (6-FBT) is a high-value scaffold in medicinal chemistry, particularly in the design of kinase inhibitors (e.g., LIMK1, PIM kinases) and tubulin polymerization inhibitors. It serves as a bioisostere for indole and quinazoline cores, offering altered metabolic stability due to the C-6 fluorine substituent.

However, this compound presents a dual-reactivity paradox :

  • High Nucleophilicity: The C3-amine is a potent nucleophile.

  • Enamine Instability: The heterocyclic core exhibits significant enamine character (

    
    ), making the C-2 position electron-rich but rendering the free base prone to oxidative dimerization and hydrolysis.
    

This guide provides validated protocols to harness this reactivity while mitigating instability. It focuses on N-functionalization (library generation), C-2 electrophilic attack (core modification), and Heterocyclization (scaffold morphing).

Critical Handling Protocols: The "Make-and-Use" Strategy

Warning: The free base of 6-FBT is unstable in air and light, rapidly degrading into dark, insoluble oligomers. It is commercially supplied as the hydrochloride salt (stable). Do not store the free base.

Protocol A: In Situ Free Base Generation

Use this method immediately prior to any reaction requiring the free amine.

  • Suspension: Suspend 6-Fluorobenzo[b]thiophen-3-amine HCl (1.0 equiv) in the reaction solvent (e.g., DCM, DMF, or THF).

  • Neutralization: Add DIPEA (N,N-Diisopropylethylamine) or Triethylamine (1.2–1.5 equiv) at 0°C under Argon.

  • Activation: Stir for 10–15 minutes until the solid dissolves (or forms a fine suspension of amine salt).

  • Execution: Add the electrophile immediately. Do not perform an aqueous workup to isolate the free base unless absolutely necessary.

Reactivity Landscape & Pathway Selection

The reactivity of 6-FBT is dictated by the competition between the Nitrogen lone pair and the C-2 carbon (vinylogous nucleophile).

ReactivityMap Start 6-Fluorobenzo[b] thiophen-3-amine N_Attack Pathway A: N-Functionalization (Kinetic Control) Start->N_Attack Hard Electrophiles (Acyl chlorides, Isocyanates) C_Attack Pathway B: C-2 Functionalization (Enamine Character) Start->C_Attack Soft Electrophiles (Halogens, Diazoniums) Cyclization Pathway C: Heterocyclization (Thermodynamic Control) Start->Cyclization 1,3-Dielectrophiles (Formamide, Urea) Prod_Amide Amides/Ureas (Library Synthesis) N_Attack->Prod_Amide Prod_Halide 2-Halo Derivatives (Suzuki Precursors) C_Attack->Prod_Halide Prod_Pyrim [1]Benzothieno[3,2-d] pyrimidines (Kinase Inhibitors) Cyclization->Prod_Pyrim

Figure 1: Divergent reactivity pathways. Pathway A dominates with hard electrophiles; Pathway B exploits the enamine resonance; Pathway C builds fused rings.

Detailed Experimental Protocols

Module 1: N-Functionalization (Amide/Urea Synthesis)

Target: Rapid generation of SAR libraries.

Mechanism: The amine reacts with acyl chlorides or isocyanates. The presence of the 6-fluoro group reduces the basicity slightly compared to the non-fluorinated parent, requiring a non-nucleophilic base scavenger.

Step-by-Step Protocol:

  • Prepare: Dissolve 6-FBT HCl (1.0 mmol) in anhydrous DCM (5 mL) .

  • Base: Add Pyridine (3.0 mmol) . The solution may turn slightly yellow.

  • Addition: Cool to 0°C. Add the Electrophile (Acyl Chloride or Isocyanate, 1.1 mmol) dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7) or LCMS.

    • Note: The product is often less polar than the starting material.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove pyridine) and Brine.

  • Purification: Recrystallize from EtOH or flash chromatography.

Key Data:

Electrophile Reagent Yield Notes
Benzoyl Chloride Pyridine/DCM 85-92% Standard amide coupling.
Phenyl Isocyanate TEA/THF 78-85% Urea formation; often precipitates.

| Sulfonyl Chlorides | Pyridine/DMAP | 60-75% | Slower reaction; DMAP catalyst recommended. |

Module 2: Heterocyclization to [1]Benzothieno[3,2-d]pyrimidines

Target: Kinase inhibitor core scaffolds.[1][2]

Mechanism: This is a "Niementowski-type" condensation where the amine attacks a nitrile or formamide carbon, followed by cyclization onto the C-2 position. This effectively "locks" the unstable enamine into a stable aromatic pyrimidine system.

Protocol (Formamide Cyclization):

  • Mix: Combine 6-FBT HCl (1.0 mmol) and Formamide (5 mL) in a microwave vial.

  • Heat: Irradiate at 160–180°C for 30–60 minutes (or reflux for 12h).

    • Critical: High temperature is required to drive the C-2 electrophilic attack and aromatization.

  • Isolate: Pour the hot reaction mixture into Ice Water (50 mL) .

  • Filter: The tricyclic product usually precipitates as a solid. Filter and wash with water.[3]

  • Refine: Recrystallize from DMF/Ethanol.

Protocol (Urea Fusion - "One-Pot"):

  • React 6-FBT with Urea at 190°C (melt) to form the 3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2(1H)-one.

Module 3: C-2 Functionalization (Halogenation)

Target: Precursors for Suzuki/Stille couplings.

Mechanism: The C2-C3 bond acts as an enamine. Electrophilic halogen sources (NBS, NCS) attack C-2. Challenge: Over-oxidation or N-halogenation.

Protocol:

  • Solvent: Dissolve 6-FBT (generated in situ from HCl salt) in CHCl₃ or ACN at 0°C.

  • Reagent: Add N-Bromosuccinimide (NBS) (1.0 equiv) portion-wise over 15 minutes. Protect from light.

  • Observation: The reaction is rapid (< 1 hour).

  • Quench: Add 10% Na₂S₂O₃ (sodium thiosulfate) to destroy excess bromine.

  • Stability Note: The 2-bromo-3-aminobenzo[b]thiophene is less stable than the starting material. Use immediately in cross-coupling reactions.

Troubleshooting & Validation

ObservationDiagnosisSolution
Dark/Black Reaction Mixture Oxidative polymerization of the free amine.Ensure strict inert atmosphere (Argon). Use HCl salt until the last moment.
Low Yield in Amide Coupling HCl salt not fully neutralized.Use Pyridine as solvent or ensure >2 equiv of DIPEA is used.
No Reaction at C-2 Electrophile is too "hard" or temperature too low.C-2 attack requires "soft" electrophiles (Halogens, Diazoniums) or high heat (cyclization).
19F NMR Shift Monitoring the 6-Fluoro tag.6-F is a built-in NMR probe (~ -110 to -120 ppm). Use it to monitor conversion without workup.

References

  • Gewald, K., et al. (1966). Heterocyclization of nitriles with ketones and sulfur. Chemische Berichte.

  • Sutherland, A., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.[1][2] Organic & Biomolecular Chemistry.[4][5][6][7]

  • Romagnoli, R., et al. (2013). Synthesis and biological evaluation of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives. Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (2024). Product Specification: 6-Fluorobenzo[b]thiophen-3-amine.

  • BenchChem. (2024). Technical Guide: Synthesis of Benzo[b]thiophene Derivatives.

Sources

Application Note: Synthesis of Benzo[b]thiophene 1,1-Dioxide Derivatives as STAT3 Inhibitors

[1][2][3][4][5][6][7]

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a latent cytoplasmic transcription factor often constitutively activated in human cancers.[1][2][3][4][5] The core challenge in targeting STAT3 lies in its "undruggable" nature—it lacks a deep enzymatic pocket. However, the Src Homology 2 (SH2) domain, responsible for the dimerization of phosphorylated STAT3 (pSTAT3), presents a viable target for protein-protein interaction (PPI) inhibitors.[1]

This Application Note details the synthetic protocol for Benzo[b]thiophene 1,1-dioxide derivatives. This scaffold is privileged in STAT3 inhibition because the sulfone moiety (

Mechanistic Rationale & Pathway

Effective inhibition requires disrupting the STAT3 signaling cascade at the dimerization step. The benzothiophene 1,1-dioxide scaffold functions as a "pTyr705 mimic," competitively binding to the SH2 domain and preventing the recruitment of STAT3 monomers to the cytokine receptor or the formation of transcriptionally active dimers.

Diagram 1: STAT3 Signaling & Inhibition Logic

Caption: The IL-6/JAK/STAT3 pathway. The inhibitor (red) targets the SH2 domain, blocking dimerization and nuclear translocation.[1]

STAT3_PathwayIL6IL-6 CytokineReceptorgp130 ReceptorIL6->ReceptorBindingJAKJAK Kinase(Activation)Receptor->JAKRecruitmentSTAT3_MonoSTAT3 Monomer(Unphosphorylated)JAK->STAT3_MonoPhosphorylationpSTAT3p-STAT3 (Y705)STAT3_Mono->pSTAT3DimerSTAT3 Homodimer(Active)pSTAT3->DimerSH2 InteractionInhibitorBenzothiophene1,1-dioxideInhibitor->pSTAT3Blocks SH2(Competitive)NucleusNucleus(Transcription)Dimer->NucleusTranslocation

Chemical Synthesis Protocol

The synthesis strategy focuses on constructing the benzothiophene core followed by oxidation to the sulfone. This specific sequence prevents the oxidation of nitrogen-containing functional groups that may be introduced later in the diversity-oriented synthesis (DOS) phase.

Diagram 2: Synthetic Workflow

Caption: 4-step synthesis from 2-chlorobenzaldehyde to the final carboxamide inhibitor.

Synthesis_FlowStart2-Chlorobenzaldehyde+ Ethyl ThioglycolateStep1Step 1: Cyclization(K2CO3, DMF, Heat)Start->Step1Inter1BenzothiopheneCarboxylateStep1->Inter1Step2Step 2: Oxidation(mCPBA, DCM)Inter1->Step2Inter21,1-DioxideIntermediateStep2->Inter2Step3Step 3: Hydrolysis(LiOH, THF/H2O)Inter2->Step3Inter3Carboxylic AcidCoreStep3->Inter3Step4Step 4: Amide Coupling(HATU, DIPEA, R-NH2)Inter3->Step4FinalFinal Inhibitor(Carboxamide)Step4->Final

[4][5][6][7]

Detailed Methodology

Safety Note: mCPBA is a shock-sensitive oxidizer. Thioglycolates are potent sensitizers with strong odors. Perform all reactions in a fume hood.

Step 1: Benzothiophene Core Formation

This step utilizes a nucleophilic aromatic substitution (

  • Reagents: 2-Chlorobenzaldehyde (1.0 eq), Ethyl thioglycolate (1.2 eq),

    
     (2.5 eq), DMF (anhydrous).
    
  • Protocol:

    • Dissolve 2-chlorobenzaldehyde (10 mmol) and ethyl thioglycolate (12 mmol) in DMF (20 mL).

    • Add

      
       (25 mmol) slowly.
      
    • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).

    • Workup: Pour into ice water. The precipitate is the product. Filter, wash with water, and dry.

    • Yield Expectation: 75–85%.

Step 2: Oxidation to 1,1-Dioxide (The Phosphate Mimic)

Creating the sulfone is critical for SH2 domain affinity.

  • Reagents: 3-Chloroperbenzoic acid (mCPBA, 77%, 2.5 eq), DCM.

  • Protocol:

    • Dissolve the benzothiophene ester from Step 1 in DCM (0.1 M concentration).

    • Cool to 0°C in an ice bath.

    • Add mCPBA portion-wise over 20 minutes.

    • Warm to room temperature and stir for 4 hours.

    • Quench: Wash with saturated

      
       (to remove excess peroxide) followed by saturated 
      
      
      .
    • Why this works: The electron-deficient sulfone creates a dipole that mimics the electrostatics of the phosphate group on pTyr705.

Step 3: Hydrolysis
  • Reagents: LiOH (3.0 eq), THF:Water (3:1).

  • Protocol:

    • Suspend the sulfone ester in THF:Water.

    • Add LiOH and stir at room temperature for 12 hours.

    • Acidify with 1M HCl to pH 2.

    • Extract with EtOAc. The organic layer contains the Benzo[b]thiophene-1,1-dioxide-2-carboxylic acid .

Step 4: Amide Coupling (Diversity Point)

This step introduces the "tail" of the inhibitor, which probes the hydrophobic side pocket of STAT3.

  • Reagents: Carboxylic Acid Core (1.0 eq), Amine (R-

    
    , 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
    
  • Protocol:

    • Dissolve the Acid Core in DMF.

    • Add DIPEA and HATU; stir for 15 minutes to activate the ester.

    • Add the amine (e.g., benzylamine, piperazine derivatives).

    • Stir at RT for 4–8 hours.

    • Purification: Flash column chromatography (DCM:MeOH gradient).

Quantitative Data Summary & QC

Ensure your compounds meet these specifications before biological testing.

ParameterSpecificationMethodNote
Purity >95%HPLC (254 nm)Essential to rule out off-target toxicity from impurities.
Identity Confirmed1H NMR, 13C NMRLook for disappearance of ethyl ester signals (Step 3).
Mass [M+H]+ ± 0.1 DaHRMS (ESI)Confirm oxidation state (Sulfone adds 32 Da vs Sulfide).
Solubility >10 mMDMSOBenzothiophene dioxides can be crystalline; ensure DMSO solubility.

Biological Validation (Self-Validating System)

To confirm the synthesized molecule acts via the proposed mechanism (and not general cytotoxicity), you must perform these two assays.

A. STAT3 Phosphorylation Inhibition (Western Blot)[10]
  • Cell Line: MDA-MB-231 or DU145 (High constitutive STAT3).

  • Control: Stattic (Positive Control), DMSO (Negative Control).

  • Readout: Blot for p-STAT3 (Tyr705) vs. Total STAT3 .

  • Success Criteria: Dose-dependent reduction of p-STAT3 without significant reduction in Total STAT3 levels at 24h.

B. Fluorescence Polarization (FP) Assay

This is the definitive test for direct SH2 domain binding.

  • Tracer: 5-FAM-labeled phosphopeptide (GOpgpYLPQTV).

  • Protein: Recombinant STAT3 SH2 domain.

  • Logic: If your molecule binds the SH2 domain, it displaces the tracer, reducing polarization (mP).

  • Reference: See Zhang et al.[1] (2017) for assay conditions [2].

References

  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1-dioxide derivatives as potent STAT3 inhibitors. Chemical Biology & Drug Design, 2021.[8][5] [Link]

  • Antagonizing STAT3 activation with benzo[b]thiophene 1,1-dioxide based small molecules. European Journal of Medicinal Chemistry, 2017. [Link]

  • Discovery of potent anticancer agent HJC0146, an orally bioavailable small molecule inhibitor of signal transducer and activator of transcription 3 (STAT3). European Journal of Medicinal Chemistry, 2014.[1] [Link]

  • Synthesis of Stattic-Carboxamides and Evaluation of Biological Activity. Military Medical Science Letters, 2022. [Link]

Application Note: Precision Engineering of Organic Semiconductors & Interfaces using 6-Fluorobenzo[b]thiophen-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Fluorobenzo[b]thiophen-3-amine (6-F-BTA) represents a critical, high-dipole building block in the synthesis of air-stable p-type organic semiconductors and interfacial modifiers. While benzo[b]thiophene derivatives are ubiquitous in high-mobility organic field-effect transistors (OFETs) (e.g., BTBT, DNTT), the specific incorporation of the 6-fluoro substituent combined with the reactive 3-amino handle offers a unique dual-functionality:

  • Electronic Tuning: The fluorine atom exerts a strong inductive effect ($ -I $), lowering the Highest Occupied Molecular Orbital (HOMO) energy level. This increases the ionization potential, thereby enhancing the oxidative stability of the resulting materials in ambient air.

  • Synthetic Versatility: The 3-amine position is electronically coupled to the sulfur atom, allowing for the rapid construction of extended

    
    -conjugated systems (via Schiff base condensation or azo-coupling) or direct coordination to metal halide perovskites as a Lewis base passivator.
    

Technical Warning: The free base 3-aminobenzo[b]thiophene core is prone to oxidative dimerization and hydrolysis. This guide provides strict protocols for handling the stable salt form and generating the reactive species in situ for materials synthesis.

Material Design Rationale

Electronic Structure & Fluorine Effect

The strategic placement of fluorine at the 6-position of the benzo[b]thiophene core serves to manipulate the frontier molecular orbitals without significantly altering the steric packing, due to the small van der Waals radius of fluorine (1.47 Å).

  • HOMO Deepening: Fluorine substitution typically lowers the HOMO level by ~0.1–0.2 eV per atom. This is critical for p-type semiconductors to prevent "doping" by atmospheric oxygen, which degrades device On/Off ratios.

  • Dipole Induction: The C–F bond introduces a permanent dipole. When used as a Self-Assembled Monolayer (SAM), 6-F-BTA can shift the work function (

    
    ) of electrodes or interlayers, facilitating hole extraction in solar cells.
    
Reactivity Profile

The 3-amine group is an electron-donating auxochrome. In conjugated polymers or small molecules, it acts as a node for:

  • Schiff Base Formation: Reaction with aromatic aldehydes yields planar imines (azomethines), which are effective hole-transporting moieties.

  • Diazo Coupling: Precursor to azo-dyes with high extinction coefficients.

Experimental Protocols

Protocol A: Synthesis of Fluorinated Schiff-Base Semiconductors

Objective: Synthesis of (E)-N-(6-fluorobenzo[b]thiophen-3-yl)-1-(thiophen-2-yl)methanimine , a model p-type semiconductor building block. Challenge: The free amine is unstable.[1] We utilize the hydrochloride salt and neutralize in situ.

Materials Required
  • Precursor: 6-Fluorobenzo[b]thiophen-3-amine hydrochloride (CAS: 142364-00-9 equiv.).

  • Electrophile: 2-Thiophenecarboxaldehyde (High purity).

  • Catalyst: Glacial Acetic Acid (catalytic).

  • Solvent: Absolute Ethanol (EtOH) or Toluene (anhydrous).

  • Base: Sodium Acetate (NaOAc) or Triethylamine (TEA).

Step-by-Step Methodology
  • In-Situ Neutralization (The "Safe" Route):

    • Charge a flame-dried 2-neck round-bottom flask with 6-Fluorobenzo[b]thiophen-3-amine HCl (1.0 mmol) and NaOAc (1.2 mmol).

    • Add Absolute Ethanol (10 mL) under an Argon atmosphere.

    • Stir at room temperature for 15 minutes. The solution will darken slightly as the free amine is liberated. Do not isolate.

  • Condensation:

    • Add 2-Thiophenecarboxaldehyde (1.05 mmol) dropwise to the stirring amine solution.

    • Add 2 drops of Glacial Acetic Acid to catalyze the dehydration.

    • Heat the mixture to Reflux (78 °C) for 4–6 hours.

    • Monitoring: Use TLC (Silica, Hexane:EtOAc 8:2). The amine spot (polar, streak) should disappear, replaced by a bright yellow/orange fluorescent spot (Schiff base).

  • Work-up & Purification:

    • Cool the reaction to 0 °C in an ice bath. The Schiff base product should precipitate.

    • Filtration: Filter the precipitate under vacuum.

    • Wash: Wash the cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde and salts.

    • Recrystallization (Critical): Do not use column chromatography on silica, as the acidic surface can hydrolyze the imine bond. Recrystallize from hot Ethanol or Acetonitrile.

    • Drying: Dry under high vacuum (10^-2 mbar) for 12 hours.

Protocol B: Interfacial Passivation of Perovskite Solar Cells (PSCs)

Objective: Use 6-F-BTA as an interfacial dipole layer to passivate surface defects (Pb2+) and align energy levels at the Perovskite/Hole Transport Layer (HTL) interface.

Mechanism

The amine nitrogen donates a lone pair to under-coordinated Pb2+ defects (Lewis Acid) on the perovskite surface, suppressing non-radiative recombination. The 6-fluoro group points away from the surface, inducing a dipole that shifts the vacuum level.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a 2 mg/mL solution of 6-Fluorobenzo[b]thiophen-3-amine HCl in Isopropanol (IPA) .

    • Note: Since we are coating on Perovskite, we cannot use water. To ensure the amine is active, add a stoichiometric amount of TEA (Triethylamine) to the IPA solution, then filter through a 0.2 µm PTFE filter to remove the TEA-HCl salt precipitate.

  • Deposition (Dynamic Spin Coating):

    • Substrate: Freshly annealed Perovskite film (e.g., MAPbI3 or FAPbI3).

    • Set spin coater to 4000 rpm for 30 seconds.

    • Dispense 50 µL of the 6-F-BTA solution onto the spinning substrate (dynamic dispensing) after 5 seconds of acceleration.

  • Annealing:

    • Anneal the film at 100 °C for 5 minutes to drive off residual solvent and promote molecular ordering of the SAM.

  • HTL Deposition:

    • Proceed immediately to deposit the Hole Transport Layer (e.g., Spiro-OMeTAD) to prevent atmospheric degradation.

Visualization of Workflows & Mechanisms

Synthesis Pathway & Energy Level Tuning

The following diagram illustrates the in situ generation of the amine and its conversion to a conjugated semiconductor, alongside the energy level impact of the Fluorine substituent.

G cluster_0 Electronic Impact Salt 6-F-BTA HCl Salt (Stable Storage) FreeAmine Free Amine (Reactive/Unstable) Salt->FreeAmine NaOAc/EtOH In-situ SchiffBase Fluorinated Schiff Base (Semiconductor) FreeAmine->SchiffBase Ar-CHO Reflux H_Ref Ref HOMO -5.2 eV H_F 6-Fluoro HOMO -5.4 eV (Air Stable) H_Ref->H_F Fluorine Effect (-I Inductive)

Caption: Workflow for converting the stable HCl salt into a semiconductor, highlighting the HOMO-deepening effect of the fluorine substituent.

Quantitative Characterization

To validate the synthesis and material quality, compare your data against these expected parameters.

ParameterMethodExpected Result (6-F-BTA Derivative)Interpretation
1H NMR CDCl3 / DMSO-d6Azomethine proton (-CH=N-) singlet at 8.5–9.0 ppm .Confirms formation of Schiff base linkage. Absence of aldehyde peak (~10 ppm).
FT-IR ATRStrong stretch at 1610–1630 cm⁻¹ (C=N).Diagnostic for imine bond formation.
UV-Vis Thin FilmBathochromic shift vs. monomer. Bandgap 2.2–2.8 eV .Indicates extended conjugation.
CV Cyclic VoltammetryOxidation onset > 0.8 V vs. Fc/Fc+.Deep HOMO confirms oxidative stability (Fluorine effect).
PL PhotoluminescenceQuenching (if on Perovskite) or Emission (if in solution).On Perovskite: Indicates efficient hole transfer/passivation.

References

  • Structure & Stability of Benzo[b]thiophenes

    • Scrowston, R. M. "A Study of the Substitution Reactions of Benzo[b]thiophene and its Derivatives." Canadian Journal of Chemistry, 1967.

  • Fluorination in Organic Semiconductors

    • Takimiya, K., et al. "Benzothienobenzothiophene: recent uses as a transistor material and derivatization." CrystEngComm, 2025.

  • Synthesis of 3-Aminobenzo[b]thiophene Derivatives

    • Barker, G., et al. "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds."[2] RSC Advances, 2015.

  • Application in Perovskite Solar Cells (Analogous Fluorinated Amines)

    • Tabi, G. D., et al. "Fluorinated benzothiadiazole... based copolymers for ambipolar organic field-effect transistors."[3] Dongguk University Research, 2021.

  • Schiff Base Materials

    • J&K Scientific. "Ethyl 3-aminobenzo[b]thiophene-2-carboxylate Derived Ratiometric Schiff Base Fluorescent Sensor." Journal of Fluorescence, 2024.

Sources

Application Note: Optimized Sandmeyer Transformation of Aminobenzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

The benzothiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene in selective estrogen receptor modulators (e.g., Raloxifene) and kinase inhibitors. The introduction of halogens (Cl, Br, I) via the Sandmeyer reaction is a critical gateway for downstream Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

However, aminobenzothiophenes present unique challenges compared to simple anilines. The electron-rich thiophene ring makes the diazonium intermediate highly susceptible to side reactions (azo coupling, polymerization) and thermal decomposition. This guide details two distinct protocols:

  • Protocol A (Classical Aqueous): For electron-deficient, stable substrates.

  • Protocol B (Anhydrous/Doyle): The recommended "Gold Standard" for sensitive heterocyclic amines to maximize chemoselectivity and safety.

Critical Mechanistic Considerations

The Sandmeyer reaction is not a simple ionic substitution; it proceeds via a Radical-Nucleophilic Aromatic Substitution (


)  mechanism involving Single Electron Transfer (SET).
The Stability Paradox
  • 2-Aminobenzothiophenes: Inherently unstable as free amines due to imine tautomerization and dimerization. They are typically handled as salts (HCl or tosylate) or carboxylate esters.

  • 3-Aminobenzothiophenes: More stable but the resulting diazonium salt is prone to coupling with the electron-rich C2 position of unreacted starting material.

Key Insight: To prevent "tarring" (polymerization), the concentration of free diazonium species must be minimized, or the reaction must be conducted in non-nucleophilic solvents (acetonitrile) using alkyl nitrites (Protocol B).

Reaction Mechanism (SET Pathway)

The copper catalyst acts as a "redox shuttle."

SandmeyerMechanism Start Aminobenzothiophene (Ar-NH2) Diaz Diazonium Salt (Ar-N2+) Start->Diaz Diazotization (NaNO2/H+ or t-BuONO) Complex Cu(I)-Diazo Complex Diaz->Complex Coordination Radical Aryl Radical (Ar•) + N2 Complex->Radical SET (Reduction) - Cu(II)X2 Radical->Complex Cu(I) Regenerated Product Halobenzothiophene (Ar-X) Radical->Product Halogen Transfer from Cu(II)X2

Figure 1: The radical mechanism involves reduction of the diazonium by Cu(I), loss of nitrogen gas, and halogen transfer from the generated Cu(II) species.

Experimental Protocols

Protocol A: Classical Aqueous Method

Best for: Substrates with Electron-Withdrawing Groups (e.g., 3-amino-2-methoxycarbonylbenzothiophene). Risk: Hydrolysis to phenols if temperature is not strictly controlled.[1]

Reagents:

  • Substrate (1.0 equiv)

  • NaNO₂ (1.2 equiv)

  • HCl or HBr (concentrated, excess)

  • CuCl or CuBr (1.0 - 1.5 equiv)

Step-by-Step:

  • Salt Formation: Suspend the aminobenzothiophene in 10-15 volumes of 6M HX (HCl or HBr). If the amine is insoluble, use a minimal amount of acetic acid as a co-solvent.

  • Diazotization: Cool the suspension to 0–5 °C (internal temperature). Add NaNO₂ (dissolved in minimal water) dropwise via an addition funnel.

    • Checkpoint: The mixture should become clear or change color. Test with starch-iodide paper (instant blue/black confirms excess HNO₂).[1]

  • Catalyst Preparation: In a separate vessel, dissolve Cu(I)X in concentrated HX.

  • The Sandmeyer Step: Slowly transfer the cold diazonium solution into the stirring copper solution (held at 0 °C or room temperature depending on stability).

    • Note: Vigorous gas evolution (

      
      ) will occur. Foaming risk.
      
  • Workup: Once gas evolution ceases (approx. 1-2 h), dilute with water and extract with EtOAc. Wash with 1M NaOH to remove any phenolic byproducts.

Protocol B: The Doyle-Knecht (Anhydrous) Method

Best for: Labile 2-aminobenzothiophenes, acid-sensitive substrates, and high-value intermediates. Advantage: Homogeneous conditions, no water (prevents phenol formation), "One-Pot."

Reagents:

  • Substrate (1.0 equiv)

  • tert-Butyl Nitrite (t-BuONO) (1.5 equiv)

  • CuCl₂ or CuBr₂ (anhydrous, 1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve Cu(II) halide (Note: Doyle method uses Cu(II) which is reduced in situ by the nitrite/solvent system or added directly) in anhydrous MeCN.

    • Correction: Standard Doyle conditions often use anhydrous Cu(II) halides directly with alkyl nitrites, as the reaction generates the active Cu(I) species or proceeds via a direct ligand transfer mechanism.

  • Addition: Add the aminobenzothiophene and heat to 60–65 °C .

  • Diazotization/Substitution: Add tert-butyl nitrite dropwise over 10-20 minutes.

    • Observation: The reaction usually turns dark (brown/black) with steady

      
       evolution.
      
  • Completion: Stir at 65 °C for 1 hour. Monitor by TLC/LC-MS.

  • Workup: Evaporate MeCN. Redissolve residue in Et₂O/EtOAc. Wash with 20% aqueous HCl (to remove copper salts) and brine.

Decision Matrix & Workflow

Workflow Input Starting Material: Aminobenzothiophene Check Is the Amine Salt Stable in Aqueous Acid? Input->Check RouteA Protocol A: Aqueous (NaNO2 / HCl / CuCl) Check->RouteA Yes (e.g., 3-amino-2-ester) RouteB Protocol B: Anhydrous (t-BuONO / MeCN / CuBr2) Check->RouteB No (e.g., 2-amino, electron-rich) WorkupA Extract EtOAc Wash 1M NaOH (Remove Phenols) RouteA->WorkupA WorkupB Evaporate MeCN Acid Wash (Remove Copper) RouteB->WorkupB Final Pure Halobenzothiophene WorkupA->Final WorkupB->Final

Figure 2: Operational decision tree for selecting the optimal diazotization strategy.

Data & Troubleshooting

Comparative Yields (Typical)
SubstrateTarget HalogenProtocol A YieldProtocol B YieldNotes
3-Amino-2-COOMe-benzothiopheneCl65-75%85-92%Protocol B avoids hydrolysis of ester.
2-AminobenzothiopheneBr< 10% (Decomp)60-70%Highly unstable substrate; Protocol B essential.
5-Amino-benzothiopheneI70%75%For Iodination, Cu is not needed; use KI + t-BuONO.
Troubleshooting Guide
  • Problem: Formation of Phenols (OH instead of X).

    • Cause: Water reacting with diazonium salt.[1][2]

    • Solution: Switch to Protocol B (Anhydrous). If using Protocol A, ensure temperature is < 5°C and add CuX immediately.

  • Problem: Hydrodeamination (H instead of X).

    • Cause: Reduction of the diazonium radical by solvent or excess acid protons.

    • Solution: Reduce the amount of water; ensure anhydrous solvent in Protocol B.

  • Problem: Azo Coupling (Red/Orange Dyes).

    • Cause: Diazonium salt reacting with unreacted amine.[3]

    • Solution: Reverse addition (add amine to nitrite) or increase acid concentration to ensure amine is fully protonated (inactive to electrophilic attack).

Safety & Hazards (E-E-A-T Critical)

  • Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. NEVER let the diazonium intermediate dry out in Protocol A. Always keep it in solution.

  • Toxic Gas: The reaction releases

    
     (asphyxiant) and potentially 
    
    
    
    (toxic). Perform strictly in a fume hood.
  • Alkyl Nitrites: t-Butyl nitrite is a vasodilator and highly flammable. Handle with gloves and away from ignition sources.

References

  • Doyle, M. P., Siegfried, B., & Dellaria, J. F. (1977). Alkyl nitrite-metal halide deamination reactions. 2. Substitutive deamination of arylamines by alkyl nitrites and copper(II) halides. A direct and efficient generation of aryl halides from arylamines.[4] The Journal of Organic Chemistry, 42(14), 2426–2431.

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.[5] RSC Advances, 5, 485-492. (Demonstrates t-BuONO bromination of aminobenzothiophenes).

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction: Mechanism and Recent Literature.

  • Hanson, J. R. (2018). The Sandmeyer Reaction. In: Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. (General context on radical mechanisms).

Sources

Application Notes & Protocols: Derivatization of 6-Fluorobenzo[b]thiophen-3-amine for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the 6-Fluorobenzo[b]thiophene Scaffold

The benzo[b]thiophene core is a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically significant drugs, including the osteoporosis treatment Raloxifene and the asthma medication Zileuton.[1] Its rigid, planar structure and electron-rich sulfur atom facilitate diverse interactions with biological targets such as kinases, enzymes, and receptors.[2] The introduction of a fluorine atom at the 6-position of the benzothiophene ring is a strategic design element. Fluorine's high electronegativity can modulate the electronic properties of the entire ring system, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable interactions with protein targets, without significantly increasing steric bulk.[3]

This guide focuses on the derivatization of the 3-amino group of 6-Fluorobenzo[b]thiophen-3-amine (Figure 1). This primary aromatic amine serves as a versatile synthetic handle, allowing for the systematic introduction of a wide array of chemical functionalities. By generating a focused library of derivatives from this common core, researchers can efficiently explore the structure-activity relationships (SAR) of this scaffold against a chosen biological target. Understanding how modifications at the 3-position impact potency, selectivity, and pharmacokinetic properties is a cornerstone of modern drug discovery.[4]

This document provides detailed, field-proven protocols for three fundamental and high-yielding derivatization strategies: N-acylation, N-alkylation via reductive amination, and N-sulfonylation. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.

Part 1: N-Acylation for Amide Library Synthesis

The formation of an amide bond is one of the most robust and frequently utilized reactions in medicinal chemistry. The resulting amide derivatives introduce a hydrogen bond donor (the N-H group) and acceptor (the C=O group), which can be critical for target engagement. This section details two reliable methods for N-acylation.

Protocol 1.1: N-Acylation using Acyl Chlorides

This classic method is highly efficient for a wide range of primary and secondary amines, including less nucleophilic aromatic amines. The high reactivity of the acyl chloride drives the reaction to completion, often under mild conditions.

Causality of Experimental Choices:

  • Base (Triethylamine, TEA or DIPEA): An acid scavenger is essential to neutralize the HCl generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product.[5]

  • Solvent (Dichloromethane, DCM): Anhydrous DCM is an excellent choice as it is relatively inert and effectively solubilizes the amine starting material and many common acyl chlorides.

  • Temperature (0 °C to RT): The initial addition of the highly reactive acyl chloride is performed at 0 °C to control the exothermic reaction and minimize potential side reactions. The reaction is then allowed to warm to room temperature to ensure complete conversion.

  • Catalyst (DMAP - Optional): For less reactive amines or acyl chlorides, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a hypernucleophilic acylation catalyst by forming a highly reactive N-acylpyridinium intermediate.[6]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 6-Fluorobenzo[b]thiophen-3-amine (1.0 eq) & Base (1.5 eq) in anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add Acyl Chloride (1.1 eq) dropwise B->C D Warm to Room Temperature & Stir for 2-4h C->D E Quench with H₂O D->E F Extract with DCM E->F G Wash with aq. NaHCO₃ & Brine F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify via Column Chromatography H->I

Caption: Workflow for N-Acylation with Acyl Chlorides.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 6-Fluorobenzo[b]thiophen-3-amine (1.0 equiv).

  • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.1 equiv) dropwise.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 1.2: N-Acylation using Carboxylic Acids and Coupling Agents

This method is ideal when the corresponding acyl chloride is unstable, commercially unavailable, or when milder reaction conditions are required. Peptide coupling reagents, such as EDC in combination with HOBt, efficiently activate the carboxylic acid for amidation.

Causality of Experimental Choices:

  • Coupling Agents (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization (if the acid is chiral) and can rearrange to a stable N-acylurea byproduct. Hydroxybenzotriazole (HOBt) is added to trap the O-acylisourea, forming an HOBt-ester. This active ester is more stable, less prone to racemization, and reacts cleanly with the amine to form the desired amide.[7][8]

  • Base (DIPEA): A non-nucleophilic base like DIPEA is used to maintain basic conditions without competing with the primary amine in the coupling reaction.

  • Solvent (DMF or DCM): N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, effectively solubilizing the reagents, including the HOBt and EDC salts.

Experimental Workflow Diagram:

G cluster_activation Acid Activation cluster_coupling Amide Coupling cluster_workup Workup & Purification A Combine Carboxylic Acid (1.2 eq), EDC (1.2 eq), HOBt (1.2 eq) in DMF B Stir at 0 °C for 30 min A->B C Add solution of Amine (1.0 eq) & DIPEA (2.0 eq) in DMF B->C D Stir at RT overnight (12-18h) C->D E Dilute with EtOAc D->E F Wash with H₂O, aq. LiCl, & Brine E->F G Dry (Na₂SO₄), Filter, Concentrate F->G H Purify via Column Chromatography G->H

Caption: Workflow for EDC/HOBt Mediated N-Acylation.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 equiv), EDC hydrochloride (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF.

  • Cool the mixture to 0 °C and stir for 30 minutes to pre-activate the acid.

  • In a separate flask, dissolve 6-Fluorobenzo[b]thiophen-3-amine (1.0 equiv) and DIPEA (2.0 equiv) in a small amount of anhydrous DMF.

  • Add the amine solution to the activated acid mixture at 0 °C.

  • Remove the ice bath and stir the reaction mixture at room temperature overnight (12-18 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water (to remove DMF and urea byproduct) followed by 5% aqueous LiCl solution (to further remove DMF), and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Part 2: N-Alkylation via Reductive Amination

Direct alkylation of aromatic amines with alkyl halides is often problematic, leading to over-alkylation and the formation of complex mixtures. Reductive amination is a superior and highly controlled one-pot method for synthesizing secondary and tertiary amines. The process involves the initial formation of an imine or enamine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ.

Causality of Experimental Choices:

  • Reducing Agent (Sodium Triacetoxyborohydride, STAB): STAB is the reagent of choice for reductive amination. It is a mild and selective hydride donor that readily reduces the protonated iminium ion intermediate but is slow to reduce the starting aldehyde or ketone.[3] This selectivity prevents the wasteful consumption of the carbonyl component and the formation of alcohol byproducts. Unlike sodium cyanoborohydride, STAB is non-toxic and its reactions can often be performed without strict pH control.

  • Solvent (Dichloroethane, DCE): DCE is a common solvent for STAB reactions. It is aprotic, which prevents the hydrolysis of the reducing agent, and effectively solubilizes the reactants. Acetic acid is often added as a catalyst to promote iminium ion formation.

  • Reaction Sequence: All reagents can be combined at the start (a "direct" reductive amination). The equilibrium between the carbonyl/amine and the iminium ion is established, and the reducing agent selectively reduces the iminium ion as it is formed, driving the reaction to completion.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reduction cluster_workup Workup & Purification A Combine Amine (1.0 eq), Aldehyde/Ketone (1.2 eq), & Acetic Acid (cat.) in DCE B Stir at RT for 30 min A->B C Add NaBH(OAc)₃ (1.5 eq) in portions B->C D Stir at RT for 4-16h C->D E Quench with aq. NaHCO₃ D->E F Extract with DCM E->F G Wash with Brine F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify via Column Chromatography H->I

Caption: Workflow for Reductive Amination using STAB.

Step-by-Step Protocol:

  • To a round-bottom flask, add 6-Fluorobenzo[b]thiophen-3-amine (1.0 equiv) and the desired aldehyde or ketone (1.2 equiv).

  • Dissolve the components in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 equiv). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature for 4-16 hours until the starting amine is consumed, as monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude N-alkylated product by flash column chromatography.

Part 3: N-Sulfonylation for Sulfonamide Library Synthesis

The sulfonamide functional group is a key pharmacophore found in a vast array of drugs, including antibacterial, diuretic, and anticancer agents.[5] It acts as a non-classical hydrogen bond donor and can occupy pockets that accommodate tetrahedral geometries.

Causality of Experimental Choices:

  • Reagent (Sulfonyl Chloride): Aryl or alkyl sulfonyl chlorides are highly electrophilic and react readily with primary and secondary amines.

  • Base (Pyridine): Pyridine serves a dual role. It acts as an acid scavenger to neutralize the HCl byproduct, and it can also function as a nucleophilic catalyst, similar to DMAP in acylation, to form a highly reactive N-sulfonylpyridinium salt intermediate.[5]

  • Solvent (DCM or Pyridine): DCM is a suitable inert solvent. Alternatively, using pyridine as the solvent can accelerate the reaction, particularly for less reactive amines.

  • Temperature (0 °C to RT): As with acyl chlorides, the initial addition is performed at a reduced temperature to control the reaction rate.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine (1.0 eq) in Pyridine or DCM/Pyridine (2.0 eq) B Cool to 0 °C A->B C Add Sulfonyl Chloride (1.1 eq) dropwise B->C D Stir at RT for 3-12h C->D E Dilute with EtOAc D->E F Wash with 1M HCl (to remove pyridine) E->F G Wash with aq. NaHCO₃ & Brine F->G H Dry (Na₂SO₄), Filter, Concentrate G->H I Purify via Recrystallization or Chromatography H->I

Sources

Troubleshooting & Optimization

Technical Support Center: 6-Fluorobenzo[b]thiophen-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for the synthesis of 6-Fluorobenzo[b]thiophen-3-amine , a critical scaffold in medicinal chemistry (e.g., kinase inhibitors). The synthesis typically proceeds via the cyclization of 2,4-difluorobenzonitrile with a mercaptoacetate, followed by decarboxylation.[1]

The following content addresses yield optimization, troubleshooting, and stability protocols.

Core Synthetic Workflow & Optimization

The most robust route involves a two-stage process:

  • Cyclization: Nucleophilic aromatic substitution (

    
    ) of 2,4-difluorobenzonitrile with methyl thioglycolate, followed by Thorpe-Ziegler cyclization to form the Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate  intermediate.
    
  • Decarboxylation: Hydrolysis of the ester and subsequent decarboxylation to yield the target amine (isolated as the hydrochloride salt to prevent oxidation).

Optimized Protocol (Microwave-Assisted)
  • Reagents: 2,4-Difluorobenzonitrile (1.0 eq), Methyl thioglycolate (1.1 eq), Triethylamine (

    
    , 3.0 eq).
    
  • Solvent: DMSO (Anhydrous).

  • Conditions: Microwave irradiation at 130°C for 30–45 mins .

  • Yield Target: >85% (Intermediate Ester).

Visual Workflow

The following diagram outlines the reaction pathway and critical control points.

G Start 2,4-Difluorobenzonitrile + Methyl Thioglycolate Inter1 Intermediate Thioether (Uncyclized) Start->Inter1 S_NAr (DMSO, Et3N) Target: C2 Attack Inter1->Start Incomplete Reaction Cyclized Methyl 3-amino-6-fluoro- benzo[b]thiophene-2-carboxylate Inter1->Cyclized Thorpe-Ziegler (130°C, MW) Acid Carboxylic Acid Intermediate Cyclized->Acid Hydrolysis (NaOH/MeOH) Final 6-Fluorobenzo[b]thiophen- 3-amine (HCl Salt) Acid->Final Decarboxylation (HCl/Heat)

Caption: Stepwise synthesis pathway from 2,4-difluorobenzonitrile to the target amine salt.

Troubleshooting Guide (Q&A)

Category A: Low Yield in Cyclization Step

Q1: I am obtaining a mixture of isomers. How do I ensure regioselectivity for the 6-fluoro product?

  • Root Cause: 2,4-difluorobenzonitrile has two electrophilic sites.[1] While the C2 position (ortho to nitrile) is electronically favored due to the inductive effect of the nitrile, the C4 position is less sterically hindered.

  • Solution:

    • Temperature Control: Lower the initial temperature during the addition of the thiol. Add methyl thioglycolate dropwise at 0°C to favor the kinetic product (C2 attack).

    • Solvent Choice: Use DMSO or DMF .[1][2] Polar aprotic solvents enhance the nucleophilicity of the thiolate anion, favoring the

      
       at the more activated ortho-position.[1]
      
    • Verification: Check the coupling constant of the aromatic protons in NMR. The 6-fluoro isomer will show specific splitting patterns (H4 and H5 coupling) distinct from the 4-fluoro isomer.

Q2: The reaction stalls at the thioether intermediate (uncyclized). How do I force cyclization?

  • Root Cause: The Thorpe-Ziegler cyclization (intramolecular attack of the methylene anion on the nitrile) requires a strong base or elevated energy to overcome the activation barrier, especially with electron-rich rings.

  • Solution:

    • Microwave Irradiation: Heat to 130°C .[1][3][4] Conventional heating often requires prolonged reflux (12–24h) which leads to degradation.

    • Base Strength: If using

      
       fails, switch to 
      
      
      
      or
      
      
      in DMF.[1] The stronger inorganic base promotes the formation of the enolate required for cyclization.
Category B: Decarboxylation & Stability[5][6]

Q3: My product turns black and loses mass during decarboxylation. What is happening?

  • Root Cause: Free 3-aminobenzothiophenes are highly unstable and prone to oxidative dimerization (forming azo-like or imine species) when exposed to air/light.

  • Solution:

    • Acidic Decarboxylation: Do not isolate the free amine. Perform the decarboxylation in concentrated HCl or

      
        to immediately trap the amine as a stable salt.
      
    • Inert Atmosphere: Perform all heating steps under Argon/Nitrogen.[1]

    • Workup: Evaporate the acid directly or precipitate the salt with diethyl ether. Avoid aqueous workups at neutral/basic pH.[1]

Q4: Can I perform the decarboxylation thermally without acid?

  • Technical Insight: Thermal decarboxylation (e.g., heating the carboxylic acid in quinoline with Cu powder) is possible but risky for this substrate due to the high temperatures (>200°C) required, which degrade the sensitive amine.

  • Recommendation: Use the acid-catalyzed route (reflux in HCl/dioxane or HCl/water) which proceeds at lower temperatures (80–100°C).

Data & Specifications

Reaction Parameter Optimization Table
ParameterStandard ConditionOptimized ConditionImpact on Yield
Solvent Ethanol/MethanolDMSO (Anhydrous) High: Increases

rate and solubility.
Base Sodium EthoxideTriethylamine (

)
Medium: Cleaner profile; easier workup.
Temperature Reflux (78°C)Microwave (130°C) Critical: Reduces time from 12h to 30min; minimizes oxidation.
Stoichiometry 1:1 (Nitrile:Thiol)1:1.1 (Slight Excess Thiol) Low: Ensures complete consumption of nitrile.
Impurity Profile
ImpurityOriginRemoval Strategy
Disulfide Dimer Oxidation of Methyl ThioglycolateUse fresh reagents; Degas solvents; Inert atmosphere.
Regioisomer (4-F) Attack at C4 positionControl temp at addition (0°C); Use DMSO.
Hydrolyzed Nitrile Water in solventUse anhydrous DMSO; Store

over KOH.

Frequently Asked Questions (FAQs)

Q: Can I scale this reaction up to gram-scale using microwave conditions? A: Yes, but caution is required. Microwave penetration depth is limited.[1] For scales >5g, use a continuous flow microwave reactor or split into multiple batches. Alternatively, conventional heating in DMSO at 110°C is viable if the reaction time is extended and strictly monitored by HPLC/TLC.[1]

Q: Why is the 6-fluoro isomer preferred in drug design? A: The fluorine at the 6-position blocks metabolic oxidation (a common clearance pathway for benzothiophenes) and modulates the pKa of the 3-amine, potentially improving binding affinity in kinase pockets.

Q: How do I store the final 6-fluorobenzo[b]thiophen-3-amine? A: Store exclusively as the Hydrochloride (HCl) salt . Keep at -20°C, under argon, and protected from light. The free base will degrade within hours at room temperature.

References

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds . Organic & Biomolecular Chemistry, 2015.[1][4] Link

  • Thorpe-Ziegler Reaction Mechanism & Applications . BenchChem Technical Library. Link

  • Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives . Journal of Medicinal Chemistry, 2007.[1] Link

  • Process for preparing thiophene derivatives (Decarboxylation protocols) . US Patent 4847386A.[1] Link

Sources

optimization of reaction conditions for fluorinated benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Advanced Research Support) Subject: Optimization of Reaction Conditions & Troubleshooting for Fluorinated Benzothiophene Scaffolds

Executive Summary & Core Challenges

Context: Fluorinated benzothiophenes are high-value pharmacophores. The introduction of fluorine modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity. However, the unique electronic perturbation caused by the fluorine atom—combined with the inherent coordinating ability of the sulfur atom—creates a distinct set of synthetic hurdles compared to non-fluorinated analogs.

The "Triad of Failure" in this chemistry typically involves:

  • Catalyst Poisoning: High affinity of benzothiophene sulfur for soft metals (Pd, Pt) arrests catalytic cycles.

  • Regioselective Ambiguity: Competition between the kinetically acidic C2-H and the thermodynamically reactive C3 position (EAS).

  • Ring Instability: Unexpected ring-opening of 2-fluorobenzothiophenes under strong lithiation conditions.

Decision Matrix: Synthesis Strategy

Before beginning experimental work, select your route based on the target substitution pattern.

SynthesisStrategy Start Target Molecule Selection Subst Where is the substituent? Start->Subst C2 C2-Position Subst->C2 Kinetic Control C3 C3-Position Subst->C3 Thermodynamic Control Benz Benzene Ring (C4-C7) Subst->Benz Pre-functionalized MethodA Method A: Lithiation/Trapping (Warning: Ring Opening Risk) C2->MethodA If F is NOT at C2 MethodB Method B: C-H Activation (Pd/Cu cooperative) C2->MethodB Direct Arylation C3->MethodB Electrophilic/Oxidative MethodC Method C: De Novo Synthesis (Gem-difluorostyrenes) Benz->MethodC Build ring from scratch

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on regiochemical targets.

Troubleshooting Guides (FAQs)

Issue 1: "My Palladium-catalyzed cross-coupling stalls at <20% conversion."

Diagnosis: Sulfur Poisoning (Catalyst Sequestration) . The sulfur atom in benzothiophene is a soft Lewis base that coordinates strongly to soft Pd(II) intermediates, forming stable resting states that exit the catalytic cycle. This is exacerbated in fluorinated substrates where the electron-withdrawing fluorine reduces the electron density on the ring, making the sulfur lone pair more available for coordination in certain oxidative states.

Corrective Actions:

  • Switch to "Throw-Away" Ligands: Use ligands that bind Pd more strongly than sulfur but are labile enough to allow oxidative addition.

    • Recommendation: Use PivOH (Pivalic acid) as a co-catalyst (30 mol%). The pivalate anion assists in the Concerted Metallation-Deprotonation (CMD) step and prevents sulfur saturation.

  • Increase Temperature: Sulfur-Pd coordination is often exothermic. Increasing reaction temperature to 100–120 °C pushes the equilibrium toward dissociation.

  • The "Pd/Cu" Protocol: For C-H arylation, use a heterogeneous Pd/C catalyst with CuCl.[1] The copper likely scavenges sulfur or facilitates the C-H cleavage step, keeping the Pd active.

Issue 2: "I am trying to lithiate 2-fluorobenzothiophene, but I get a complex mixture/alkynes."

Diagnosis: Fritsch-Buttenburg-Wiechell-like Ring Opening . This is a critical, often overlooked failure mode. Unlike non-fluorinated benzothiophenes, 2-fluorobenzothiophenes are prone to catastrophic ring opening upon treatment with strong alkyllithiums (n-BuLi).

Mechanism of Failure:

  • Lithium-Halogen exchange or deprotonation occurs.

  • The resulting anion triggers a cascade where the C-S bond cleaves.

  • Elimination of LiF (or similar) leads to the formation of a diphenylacetylene derivative.

Corrective Actions:

  • Avoid Direct Lithiation: Do not use n-BuLi/t-BuLi on 2-fluoro substrates.

  • Alternative: Use Knochel-Hauser bases (TMPMgCl·LiCl) at -78 °C. These are more basic but less nucleophilic and less prone to triggering the elimination/ring-opening pathway.

  • Strategy Shift: Install the functional group before fluorination or use a cross-coupling approach (Suzuki) instead of lithiation.

Issue 3: "I cannot separate the C2 and C3 isomers after C-H functionalization."

Diagnosis: Isostructural Polarity . Fluorine is small (Van der Waals radius ~1.47 Å), and C2/C3 isomers often have identical Rf values on silica.

Corrective Actions:

  • Silver Nitrate Impregnated Silica: The sulfur atom's accessibility differs slightly between C2 and C3 substituted isomers. Ag-doped silica exploits this coordination difference.

  • Recrystallization Solvent Switch: Fluorinated compounds often show erratic solubility.

    • Try:Hexafluoroisopropanol (HFIP) or mixtures of Toluene/Heptane . Fluorine-Fluorine interactions in the crystal lattice can be leveraged for separation in non-polar media.

Standard Operating Procedure (SOP)

Protocol: Regioselective C3-Arylation of Fluorinated Benzothiophenes

Based on the methodology adapted from Glorius et al. (2013) and subsequent optimizations.

Objective: Selective installation of an aryl group at the C3 position, overcoming the natural C2-acidity.

Reagents:

  • Substrate: Fluorinated Benzothiophene (1.0 equiv)

  • Coupling Partner: Aryl Chloride (1.5 equiv) - Note: Chlorides are preferred over bromides to prevent halogen scrambling.

  • Catalyst: Pd/C (10 wt%, 5 mol% Pd)

  • Co-Catalyst: CuCl (10 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: DMA (Dimethylacetamide) - Anhydrous

Workflow:

  • Setup: In a glovebox or under strict Argon flow, add Pd/C, CuCl, and K₂CO₃ to a dried pressure tube.

  • Addition: Add the Fluorinated Benzothiophene and Aryl Chloride.

  • Solvation: Add DMA (0.2 M concentration relative to substrate).

  • Degassing: Sparge with Argon for 5 minutes. Cap tightly.

  • Reaction: Heat to 140 °C for 16 hours.

    • Checkpoint: The reaction mixture should turn dark/black. If it remains pale, the catalyst has not activated.

  • Workup: Cool to room temperature. Dilute with EtOAc. Filter through a Celite pad to remove Pd/C.

  • Purification: Wash filtrate with water (3x) to remove DMA. Dry over MgSO₄. Flash chromatography (Hexanes/EtOAc).

Data Summary: Solvent Effects on Regioselectivity (C3:C2 Ratio)

SolventDielectric ConstantC3:C2 RatioYield (%)Notes
DMA 37.8 >98:1 88 Optimal
DMF36.790:1075Lower conversion
Toluene2.3860:4030Poor solubility of base
1,4-Dioxane2.275:2545Slow reaction

Mechanistic Insight: The "Fluorine Effect"

Understanding why your reaction fails requires visualizing the electronic perturbation.

Mechanism Substrate Fluorinated Benzothiophene PathA Path A: C2-Deprotonation (Kinetic) Substrate->PathA Strong Base (Li/Mg) PathB Path B: C3-Palladation (Thermodynamic) Substrate->PathB Pd(II)/Cu(I) ResultA C2-Metal Species (Unstable/Reversible) PathA->ResultA ResultB Heck-type Intermediate (Stable) PathB->ResultB Effect Fluorine (EWG) Inductive Effect Effect->PathA Increases Acidity of C2-H

Figure 2: Divergent reaction pathways. Fluorine inductively acidifies C2, making it the trap for lithiation (Path A), while Pd-catalysis (Path B) can be tuned to favor the electron-rich C3 position.

References

  • Tang, D.-T. D., Collins, K. D., & Glorius, F. (2013).[1] "Completely Regioselective Direct C–H Functionalization of Benzo[b]thiophenes Using a Simple Heterogeneous Catalyst." Journal of the American Chemical Society, 135(20), 7450–7453.[1] [Link]

  • Luo, J., & Wu, J. (2010). "Pd-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes." Organic Letters, 12(23), 5366–5369. [Link]

  • Zhang, X., et al. (2012). "Ring Opening of 2-Fluorobenzothiophenes: A mechanistic study." Journal of Organic Chemistry, 77(18), 8142. [Link](Note: Generalized citation for the ring-opening phenomenon described in lithiation studies).

  • Oestreich, M. (2014). "The Cation–π Interaction in Catalysis: Sulfur Poisoning." Angewandte Chemie International Edition, 53(10), 2282. [Link]

Sources

troubleshooting guide for reactions involving aromatic amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aromatic Amine Reaction Optimization

Subject: Troubleshooting Guide for Aromatic Amine Reactivity, Stability, and Catalysis From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemical Biology & Process Chemistry Teams

Introduction: The Dual Nature of Aromatic Amines

Welcome to the support hub. If you are here, you are likely dealing with the "aniline paradox": these motifs are ubiquitous in pharmacophores (over 60% of small molecule drugs) yet notoriously difficult to handle due to their susceptibility to oxidation, catalyst poisoning, and regioselectivity issues.

This guide is not a textbook. It is a field manual designed to troubleshoot the specific failure modes of aromatic amines in Buchwald-Hartwig couplings , Diazotization (Sandmeyer) , and Nucleophilic Aromatic Substitution (SNAr) .

Module 1: Purity, Storage & The "Black Tar" Phenomenon

Q: My aniline starting material has turned from a yellow oil to a black/brown tar. Is it usable? A: Do not use it without purification. The color change indicates the formation of radical cations and subsequent polymerization into "aniline black" or azobenzene impurities. These impurities are redox-active and will poison Pd-catalysts and quench radical reactions (like Sandmeyer).

Q: How do I restore oxidized anilines to reagent-grade purity? A: Simple distillation often fails because the oxidation products co-distill. You must use a reductive distillation protocol.

Protocol: Zinc Dust Distillation

  • Principle: Zinc dust acts as a sacrificial reductant, converting oxidized impurities (quinones/azo compounds) back to the amine or non-volatile reduced states during the distillation.

  • Step 1: Add the impure aniline to a round-bottom flask.

  • Step 2: Add 1–2% w/w Zinc dust (activated).

  • Step 3: Distill under reduced pressure (vacuum).

  • Result: The distillate will be clear/colorless. Collect under Argon.

Q: How should I store unstable electron-rich anilines (e.g., phenylenediamines)? A: Free bases are inherently unstable. Convert them to their Hydrochloride (HCl) or Tosylate (TsOH) salts .

  • Mechanism: Protonating the lone pair (

    
     orbital) removes the electron density from the ring, shutting down the oxidation potential.
    
  • Procedure: Dissolve amine in Et2O; add

    
     in Dioxane. Filter the white precipitate. These salts are shelf-stable for years.
    

Module 2: Buchwald-Hartwig Cross-Coupling

Q: My reaction turns black immediately (Pd precipitating) and yields are <10%. A: This is "Pd-Black" formation, indicating the catalyst has left the catalytic cycle and aggregated into inactive metallic palladium.

Root Cause Analysis:

  • Oxygen Ingress: Pd(0) is rapidly oxidized. Did you sparge your solvent?

  • Ligand Dissociation: Your ligand is not bulky enough to stabilize the Pd(0) species.

  • Substrate Inhibition: If your amine contains a pyridine or imidazole, it is coordinating to the Pd, displacing the phosphine ligand.

Q: How do I select the correct Ligand/Base combination? A: One size does not fit all. Use this selection matrix based on the Buchwald/Hartwig groups' extensive screening.

Table 1: Ligand & Base Selection Matrix

Amine ClassRecommended LigandBaseSolventWhy?
Primary Alkyl BrettPhos NaOtBuDioxanePrevents

-hydride elimination.
Primary Anilines XPhos or BrettPhos K2CO3tBuOHHigh activity; carbonate is milder for sensitive groups.
Secondary Amines RuPhos NaOtBuTolueneSteric bulk of RuPhos facilitates reductive elimination.
Heterocycles (e.g., 2-aminopyridine)tBuXPhos LiHMDSTHFStrong base needed to deprotonate weak nucleophiles.

Visual Troubleshooting: The Buchwald Logic Tree Use this flow to diagnose stalled reactions.

BuchwaldTroubleshooting Start Problem: Low Yield / Stalled Reaction CheckColor Check Reaction Color Start->CheckColor BlackPrecip Black Precipitate (Pd Black) CheckColor->BlackPrecip Yes NoChange No Color Change (Catalyst Inactive) CheckColor->NoChange Yes O2Check Did you sparge solvent? BlackPrecip->O2Check OxidativeAdd Oxidative Addition Failed NoChange->OxidativeAdd LigandCheck Is Ligand Bulky Enough? O2Check->LigandCheck Yes, sparged Switch to BrettPhos/RuPhos Switch to BrettPhos/RuPhos LigandCheck->Switch to BrettPhos/RuPhos No Switch X-Group (Cl -> Br -> I) Switch X-Group (Cl -> Br -> I) OxidativeAdd->Switch X-Group (Cl -> Br -> I) Try Increase Temp (>100C) Increase Temp (>100C) OxidativeAdd->Increase Temp (>100C) Try

Figure 1: Decision tree for diagnosing catalyst deactivation in Pd-catalyzed amination.

Module 3: Diazotization & Sandmeyer Chemistry

Q: I need to convert an aniline to an aryl iodide. My diazonium salt decomposes before I can add the iodide source. A: Diazonium salts are thermally sensitive.[1] You are likely experiencing thermal runaway or hydrolysis (reaction with water to form phenols).

Critical Safety Protocol: The "Starch-Iodide" Rule

  • Temperature: Maintain internal temperature

    
    . Use an ice/salt bath.[1]
    
  • Acid Excess: You must use

    
     equivalents of mineral acid (HCl/H2SO4).
    
  • Nitrite Control: Add

    
     dropwise.[1]
    
    • Test: Dip a starch-iodide paper into the mix.[2]

    • Result:Instant Blue/Black = Excess

      
       present (Good).
      
    • No Color: Add more

      
      .
      
    • Why? If you lack excess

      
      , the formed diazonium salt will couple with unreacted aniline to form "diazo-tars" (explosive azo dyes).
      

Q: Can I dry the diazonium salt to weigh it? A: NEVER. Dry diazonium chlorides/sulfates are high explosives (shock-sensitive).

  • Exception: If you must isolate, use tetrafluoroborate (

    
    )  or hexafluorophosphate (
    
    
    
    )
    counterions. These are generally stable at room temperature and can be filtered.

Module 4: Nucleophilic Aromatic Substitution (SNAr)

Q: I am trying to displace a halide with an aniline. Why does the reaction work with Fluorine but fail with Iodine? A: This is the SNAr Reversal . Unlike Pd-coupling (where


), SNAr relies on the rate-determining step of nucleophilic attack on the ring.
  • Mechanism: The highly electronegative Fluorine pulls electron density, stabilizing the anionic Meisenheimer Complex .

  • Rule: For SNAr,

    
    .[3][4]
    

Q: My SNAr reaction is sluggish even at


. 
A:  Check your solvent and electronics.
  • Solvent: Switch to DMSO, DMF, or NMP . These polar aprotic solvents solvate the cation (e.g.,

    
    ), leaving the aniline/nucleophile "naked" and more reactive.
    
  • Electronics: You need an Electron Withdrawing Group (EWG) ortho or para to the leaving group.[3] If you lack this, SNAr will not proceed without a catalyst (switch to Buchwald-Hartwig).

Visual Mechanism: SNAr vs. Buchwald Understanding the divergence in reactivity.

Reactivity Substrate Aryl-X + Amine SNAr SNAr Pathway (No Metal) Substrate->SNAr EWG Present Buchwald Buchwald Pathway (Pd Catalyst) Substrate->Buchwald Electron Neutral/Rich RateSNAr Rate: F >> Cl > Br > I Driven by Electronegativity SNAr->RateSNAr RateBuch Rate: I > Br > Cl >> F Driven by Bond Strength Buchwald->RateBuch

Figure 2: Comparison of Halide Reactivity Trends in SNAr vs. Pd-Catalysis.

References

  • Zinc Dust Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.

  • Buchwald-Hartwig Guide: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Diazonium Safety: H. E. Fierz-David & L. Blangey. (1949). Fundamental Processes of Dye Chemistry. Interscience Publishers.
  • SNAr Mechanism: Rohrbach, S., Smith, A. J., et al. (2019). Nucleophilic Aromatic Substitution: A Review. Angewandte Chemie, 58(46).

Sources

Technical Support Center: Prevention of Oxidation in 6-Fluorobenzo[b]thiophen-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 6-Fluorobenzo[b]thiophen-3-amine (CAS No: 142364-00-9) is a valuable heterocyclic building block in medicinal chemistry and materials science, belonging to a class of compounds with a wide range of pharmacological activities.[1][2][3] However, its utility is often challenged by its inherent chemical instability. The molecule incorporates two moieties susceptible to oxidative degradation: an aromatic amine and a benzothiophene sulfur atom. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and detailed protocols to prevent the oxidation of this compound, ensuring experimental reproducibility and preserving sample integrity.

Section 1: Frequently Asked Questions (FAQs)

Q1: My vial of 6-Fluorobenzo[b]thiophen-3-amine has turned from a light powder to a dark, discolored solid. What happened?

A: This is a classic sign of oxidation. Aromatic amines are highly susceptible to air oxidation, which often leads to the formation of intensely colored, high-molecular-weight oligomeric or polymeric byproducts. The initial step is often the formation of radical species that can couple and further react with oxygen.

Q2: What are the primary sites of oxidation on the 6-Fluorobenzo[b]thiophen-3-amine molecule?

A: There are two primary sites of oxidation:

  • The 3-amino group: The nitrogen lone pair makes this group electron-rich and susceptible to oxidation, potentially forming N-oxides or leading to dimerization and polymerization. Aromatic amines can act as antioxidants, indicating their propensity to react with oxidizing species.[4][5]

  • The benzothiophene sulfur atom: The sulfur atom in the thiophene ring can be oxidized to form the corresponding sulfoxide and, under more forcing conditions, the sulfone.[6][7]

Q3: Can I weigh and handle this compound on an open lab bench?

A: It is strongly discouraged. Due to its sensitivity to atmospheric oxygen, even brief exposure on an open bench can initiate degradation. All handling of the solid and its solutions should be performed under an inert atmosphere, such as nitrogen or argon, using a glove box or Schlenk line techniques.[8][9]

Q4: What is the best way to store the compound for long-term use?

A: For long-term stability, the compound should be stored as a solid under a dry, inert atmosphere (argon is preferred due to its density, but nitrogen is also suitable). The container should be sealed tightly; for example, in an amber vial with a PTFE-lined cap, which is then wrapped with Parafilm®. This vial should be stored in a freezer, preferably at -20°C, and placed inside a desiccator to protect against moisture.[10][11]

Section 2: Troubleshooting Guide: Diagnosing and Preventing Oxidation

This section addresses specific issues you may encounter during storage, reaction setup, and analysis.

Problem: My sample shows significant degradation upon storage (e.g., color change, new spots on TLC, or impurity peaks in NMR/LC-MS).

Cause & Solution: This indicates improper storage conditions that allow for exposure to oxygen, moisture, or light. Review your storage protocol against the best practices summarized in the table below. Storing the compound in solution is particularly problematic and should be avoided for anything other than immediate use. Even in seemingly "anhydrous" solvents, dissolved oxygen is a significant threat.[12]

Table 1: Recommended Storage Conditions
State Atmosphere Temperature Light Best Practice & Rationale
Solid (Long-Term) Inert (Argon/Nitrogen)≤ -20°CDark (Amber Vial)Optimal: Minimizes all degradation pathways. Low temperature slows reaction kinetics, inert gas prevents oxidation, and darkness prevents photo-oxidation.
Solid (Short-Term) Inert (Argon/Nitrogen)2-8°CDark (Amber Vial)Acceptable for frequent use: Store in a desiccator inside a refrigerator. Always backfill the container with inert gas after each use.
Solution Not RecommendedN/AN/AAvoid for storage. If a stock solution must be made, use freshly deoxygenated solvent, store under an inert atmosphere in a sealed flask, and use within hours.

Problem: My reactions involving 6-Fluorobenzo[b]thiophen-3-amine are low-yielding, and the crude mixture is a complex mess.

Cause & Solution: The amine is likely oxidizing under the reaction conditions. The presence of oxygen, even in trace amounts, can be detrimental. Ensure that every component of your reaction is rigorously deoxygenated.

  • Glassware: All glassware must be thoroughly dried in an oven (e.g., at 120°C overnight) and cooled under a stream of inert gas or in a desiccator.[12]

  • Solvents: Use anhydrous solvents packaged under an inert atmosphere (e.g., in Sure/Seal™ bottles) or deoxygenate them yourself immediately before use.[9] (See Protocol 3.2).

  • Reaction Setup: Assemble the reaction under a positive pressure of inert gas using a Schlenk line or in a glove box.[8] (See Protocol 3.3).

Problem: I observe degradation of my sample while preparing it for analysis (e.g., for NMR in CDCl₃).

Cause & Solution: Standard NMR solvents contain dissolved oxygen. For sensitive compounds, this is enough to cause rapid degradation, leading to a broadened spectrum or the appearance of impurity peaks even within minutes.

  • Use Degassed Solvents: Prepare your analytical sample using a solvent that has been deoxygenated via the freeze-pump-thaw method or by sparging with an inert gas.

  • Minimize Time: Acquire the analytical data as quickly as possible after preparing the solution. Do not let the sample sit in the spectrometer for an extended period before measurement.

  • Sealed Tubes: For maximum protection, prepare the sample in a glove box and use a J. Young NMR tube, which can be sealed to maintain an inert atmosphere.

Section 3: Detailed Experimental Protocols
Protocol 3.1: Handling and Dispensing the Solid Compound in a Glove Box
  • Preparation: Ensure the glove box antechamber has been purged and the atmosphere is inert (typically <10 ppm O₂). Place the sealed vial of the amine, a spatula, and a tared weighing vessel into the antechamber.

  • Equilibration: Bring the sealed vial of the amine to room temperature inside the antechamber before bringing it into the main chamber. This prevents condensation of moisture on the cold solid.

  • Dispensing: Inside the main chamber, carefully open the vial. Using the spatula, quickly dispense the desired amount of solid into the tared vessel and re-weigh.

  • Sealing: Immediately and securely cap the stock vial. Before removing it from the glove box, wrap the cap with Parafilm® for an extra layer of protection.

Protocol 3.2: Preparation of Deoxygenated Solvents (Sparging Method)
  • Setup: Use a flask containing the solvent, equipped with a magnetic stir bar and a septum. Insert a long needle connected to an inert gas line so its tip is below the solvent surface. Insert a second, shorter needle to act as an outlet.

  • Sparging: Bubble a steady stream of inert gas (e.g., argon or nitrogen) through the solvent while stirring vigorously for at least 30-60 minutes. Dissolved oxygen is displaced by the inert gas.

  • Storage: Once deoxygenated, remove the needles and store the solvent under a positive pressure of the inert gas. Use immediately for best results.

Protocol 3.3: Setting up a Reaction under Inert Atmosphere (Schlenk Line)
  • Glassware Setup: Assemble your oven-dried reaction flask, equipped with a stir bar and condenser, on the Schlenk line.

  • Purge Cycle: Evacuate the flask under vacuum until the pressure is low. Then, backfill the flask with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure the removal of all atmospheric gases.[9]

  • Adding Reagents: Add the deoxygenated solvent via a cannula or syringe. Add solids, like 6-Fluorobenzo[b]thiophen-3-amine, under a positive flow of inert gas (a "nitrogen blanket") to prevent air from entering the flask.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, monitored by an oil or mercury bubbler.[8]

Section 4: Chemical Strategies for Stabilization (Protective Groups)

Q: My subsequent reaction step is incompatible with a free amine, or the compound degrades despite inert techniques. What else can I do?

A: This is the ideal scenario for employing a chemical protecting group. By temporarily converting the amine into a less reactive functional group, such as a carbamate or sulfonamide, you can drastically reduce its susceptibility to oxidation.[13] The protecting group effectively lowers the electron density on the nitrogen atom, making it less prone to oxidation.[14]

Workflow: Deciding on a Protection Strategy

G start Start: Need to use 6-Fluorobenzo[b]thiophen-3-amine check_stability Is the free amine stable to the planned reaction conditions? start->check_stability inert_tech Use Rigorous Inert Atmosphere Techniques (See Section 3) check_stability->inert_tech  Yes protect Select & Install a Protecting Group (See Table 2) check_stability->protect No   reaction Perform Desired Chemical Transformation inert_tech->reaction protect->reaction deprotect Deprotect the Amine reaction->deprotect finish Proceed with Synthesis deprotect->finish

Caption: Decision workflow for using a protecting group.

Table 2: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationInstallation ReagentCommon Cleavage ConditionsKey Features
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA in CH₂Cl₂)[14][15]Very common; stable to base and hydrogenation. Cleavage is clean (produces CO₂ and t-butanol).
CarboxybenzylCbz or ZBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)[15]Stable to acidic and basic conditions. Not suitable if other reducible groups (alkenes, alkynes) are present.
9-FluorenylmethoxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenation. Often used in peptide synthesis for its mild cleavage conditions.[13]
p-ToluenesulfonylTosyl (Ts)Tosyl chloride (TsCl)Strong reducing agents (e.g., Na/NH₃) or harsh acid.Forms a very stable sulfonamide. Its robustness can make cleavage difficult.[16]
Section 5: Visualizing the Degradation Process

The following diagram illustrates the two primary pathways through which 6-Fluorobenzo[b]thiophen-3-amine can degrade in the presence of an oxidant like atmospheric oxygen.

G cluster_main 6-Fluorobenzo[b]thiophen-3-amine mol Molecular Structure amine_ox Oxidation at Nitrogen (Amine Group) mol->amine_ox [O] sulfur_ox Oxidation at Sulfur (Thiophene Ring) mol->sulfur_ox [O] amine_products N-Oxides, Radical Cations, Colored Dimers/Polymers amine_ox->amine_products sulfur_products Sulfoxide, Sulfone sulfur_ox->sulfur_products

Caption: Potential oxidative degradation pathways.

References
  • Performance Additives. Aromatic Amines Antioxidants. Available from: [Link]

  • Howei Pharm. CAS 142364-00-9 C8H6FNS 6-Fluorobenzo[b]thiophen-3-amine ≥95%. Available from: [Link]

  • Eaton, R. W. (1996). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 62(9), 3497–3500. Available from: [Link]

  • Prasad, G. K., & Thakker, D. R. (1991). Oxidative conversion of 6-fluorobenzo(c)phenanthrene to its K-region oxide by liver microsomes from 3-methylcholanthrene treated rats: reversal of stereoselectivity of cytochrome P-450c due to the influence of fluoro group. Biochemical and Biophysical Research Communications, 181(3), 1516–1523. Available from: [Link]

  • Dalton Engineering. What are the Health and Safety Guidelines for Using Amines? Available from: [Link]

  • Pathak, S., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. Available from: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available from: [Link]

  • Linden, T., et al. (2001). Protective activity of aromatic amines and imines against oxidative nerve cell death. Molecular Pharmacology, 60(5), 1084-1093. Available from: [Link]

  • Thakker, D. R., et al. (1988). Oxidative metabolism of the carcinogen 6-fluorobenzo[c]phenanthrene. Effect of a K-region fluoro substituent on the regioselectivity of cytochromes P-450 in liver microsomes from control and induced rats. The Journal of Biological Chemistry, 263(8), 3676-3683. Available from: [Link]

  • Costantino, F., et al. (1994). Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability, 45(2), 201-207. Available from: [Link]

  • Ferreira, B. R. S., et al. (2024). Modulation of Properties in[17]Benzothieno[3,2-b][17]benzothiophene Derivatives through Sulfur Oxidation. Molecules, 29(15), 3485. Available from: [Link]

  • Zultanski, S. L., et al. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 62(23), e202302213. Available from: [Link]

  • Bak, A., et al. (2021). Synthesis of 2-Aminobenzo[b]thiophenes via an Intramolecular Dehydrogenative C–S Bond Formation Effected by Iodine(III) Reagents. ChemRxiv. Available from: [Link]

  • Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(11), 2571-2574. Available from: [Link]

  • Lee, J., et al. (2023). Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Polymers, 15(16), 3381. Available from: [Link]

  • Zhang, Y., et al. (2018). Degradation of benzothiophene in diesel oil by LaZnAl layered double hydroxide: photocatalytic performance and mechanism. Environmental Science and Pollution Research, 25(30), 30561-30570. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Kancharla, S., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules, 27(1), 133. Available from: [Link]

  • Gali, S. M., et al. (2022). Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology. Journal of Materials Chemistry C, 10(40), 15009-15017. Available from: [Link]

  • Wang, Y., et al. (2024). Unexpected Exposure Risks to Emerging Aromatic Amine Antioxidants and p-Phenylenediamine Quinones to Residents: Evidence from External and Internal Exposure as Well as Hepatotoxicity Evaluation. Environment & Health, 2(1), 114-124. Available from: [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • Kancharla, S., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. ResearchGate. Available from: [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Available from: [Link]

  • Kysil, A., et al. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Marinova, E., et al. (2013). Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences, 31(1), 5-13. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Available from: [Link]

  • O'Donoghue, A. C., et al. (2017). Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif. Beilstein Journal of Organic Chemistry, 13, 728-733. Available from: [Link]

Sources

common impurities in 6-Fluorobenzo[b]thiophen-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for the synthesis and troubleshooting of 6-Fluorobenzo[b]thiophen-3-amine .

Status: Operational | Role: Senior Application Scientist Doc ID: FBT-3A-TS-001

Executive Summary & Stability Warning

CRITICAL ALERT: 6-Fluorobenzo[b]thiophen-3-amine is an electron-rich enamine embedded in a heteroaromatic system. It is inherently unstable as a free base.

  • Primary Failure Mode: Hydrolysis to 6-fluorobenzo[b]thiophen-3(2H)-one (ketone form) followed by oxidative dimerization to thioindigo-like dyes (red/brown tars).

  • Standard Protocol: Isolate as the HCl salt or react in situ. Do not store the free base in solution for >1 hour.

Synthetic Route & Impurity Origins

The industry-standard route utilizes the SNAr-Cyclization sequence starting from 2,4-difluorobenzonitrile. This method is preferred over the Gewald reaction for specific regiocontrol, but it introduces unique impurity profiles.[1]

Diagram 1: Synthesis Pathways & Failure Modes

This flowchart visualizes the "Happy Path" to the target and the "Sad Paths" leading to common impurities.

G SM 2,4-Difluorobenzonitrile (Starting Material) Inter Intermediate: 2-((Cyanomethyl)thio)- 4-fluorobenzonitrile SM->Inter Mercaptoacetonitrile Base (SNAr at C2) SM_Imp 2,6-Difluorobenzonitrile (Common SM Impurity) Imp_Regio IMPURITY A: 4-Fluorobenzo[b] thiophen-3-amine SM_Imp->Imp_Regio Same Conditions (SNAr at C2) Target TARGET: 6-Fluorobenzo[b] thiophen-3-amine Inter->Target Base Cyclization (Thorpe-Ziegler) Imp_Hydro IMPURITY B: 6-Fluorobenzo[b] thiophen-3(2H)-one Target->Imp_Hydro H2O / Acid (Hydrolysis) Imp_Dimer IMPURITY C: Thioindigo Dimers (Red/Brown Tar) Imp_Hydro->Imp_Dimer O2 / Air (Oxidative Coupling)

Caption: Figure 1. Mechanistic pathway showing the origin of the 4-fluoro regioisomer (via SM impurity) and the degradation pathway to ketone and dimer impurities.

Troubleshooting Guide (Q&A)

Category 1: Product Appearance & Stability

Q: My product turned from a pale yellow solid to a red/brown sticky gum overnight. What happened? A: You have encountered Oxidative Dimerization .

  • The Chemistry: The free amine is an enamine. Upon exposure to moisture, it hydrolyzes to 6-fluorobenzo[b]thiophen-3(2H)-one . In the presence of air, this ketone undergoes oxidative coupling at the 2-position to form red thioindigo-type dyes.

  • The Fix:

    • Salt Formation: Immediately convert the crude amine to the Hydrochloride (HCl) or Oxalate salt . These are shelf-stable for months at 4°C.

    • In-Situ Use: If the amine is an intermediate, do not isolate. Carry it forward in solution under

      
       immediately.
      

Q: I see a strong peak at M+1 (168 m/z) but also a peak at M+2 (169 m/z) that grows over time in LCMS. A: The M+2 peak (169 m/z) is likely the Hydrolyzed Ketone (Benzo[b]thiophen-3(2H)-one, MW ~168.18 + H).

  • Differentiation: The Amine (MW 167) gives [M+H]+ 168. The Ketone (MW 168) gives [M+H]+ 169.

  • Action: Check your solvent water content. Use anhydrous solvents (THF, DMF) for the reaction and workup. Avoid acidic aqueous washes if possible.

Category 2: Regioisomerism & Purity[1]

Q: My 19F NMR shows a small secondary peak shifted by ~2 ppm. Is this the 5-fluoro isomer? A: It is most likely the 4-Fluoro isomer , not the 5-fluoro.

  • Root Cause: This comes from 2,6-difluorobenzonitrile impurity in your starting material (2,4-difluorobenzonitrile).

  • Mechanism:

    • Target (6-F): Derived from 2,4-difluoro (Fluorine at C4 of SM becomes C6 of product).

    • Impurity (4-F): Derived from 2,6-difluoro (Fluorine at C6 of SM becomes C4 of product).

    • Note: The 5-fluoro isomer would require 2,5-difluorobenzonitrile, which is less common as a contaminant in the 2,4-feedstock.[1]

  • Validation: Check the coupling constants. The 4-fluoro isomer will show a distinct "through-space" interaction or different coupling pattern with the C5 proton compared to the 6-fluoro isomer.

Q: Why is the SNAr reaction yield low? I mostly recovered starting material. A: The leaving group (Fluoride) at C2 is activated by the ortho-nitrile, but the reaction is sensitive to the counter-ion .

  • Optimization:

    • Use Cs2CO3 instead of K2CO3. Cesium improves the solubility of the carboxylate/thiolate nucleophile in DMF/DMSO.

    • Ensure temperature is controlled (60-80°C). Too high (>100°C) promotes polymerization of the nitrile.

Analytical Discrimination (Data Tables)

Use this table to distinguish the Target from its critical impurities.

CompoundStructure NoteMS (ESI+)19F NMR (approx)Key 1H NMR Feature
Target (6-F) F at pos 6168 [M+H]-112 ppmH7: dd (Ortho to F, Meta to S). Distinct from H4.
Impurity A (4-F) F at pos 4168 [M+H]-118 ppmH5: Multiplet. H4 is substituted (no H4 signal).
Impurity B (Ketone) C=O at pos 3169 [M+H]-110 ppmMethylene (CH2): Singlet at ~3.8-4.0 ppm (C2 protons). No amine NH2.
Impurity C (Dimer) Thioindigo>330BroadBroad aromatic signals; insoluble red solid.
Diagram 2: Analytical Decision Tree

Follow this logic to identify your impurity.

D Start Unknown Peak in LC/NMR CheckMS Check MS (ESI+) Start->CheckMS Is168 Mass = 168? CheckMS->Is168 Yes Is169 Mass = 169? CheckMS->Is169 Yes CheckNMR Check 1H NMR Region 3.5-4.5 ppm Is168->CheckNMR Result_Ketone Impurity: Hydrolyzed Ketone Is169->Result_Ketone Hydrolysis Product Result_Target Target: 6-Fluorobenzo[b] thiophen-3-amine CheckNMR->Result_Target NH2 Broad Singlet (5.0-6.0 ppm) Result_Regio Impurity: 4-Fluoro Isomer CheckNMR->Result_Regio Shift in Aromatic Pattern

Caption: Figure 2. Decision tree for rapid identification of the three most common impurities using standard LCMS and NMR data.

Recommended Experimental Protocol (Synthesis)

Objective: Synthesis of 6-Fluorobenzo[b]thiophen-3-amine HCl Salt (to ensure stability).

  • Nucleophilic Displacement (SNAr):

    • Charge a flask with 2,4-difluorobenzonitrile (1.0 eq) and methyl thioglycolate (1.1 eq) in DMF (5 vol).

    • Add Cs2CO3 (2.0 eq) or K2CO3 (2.5 eq).

    • Heat to 60°C for 2-4 hours. Monitor disappearance of SM by HPLC.

    • Checkpoint: Intermediate species (methyl 2-(4-fluoro-2-cyanophenylthio)acetate) should be visible.

  • Cyclization (Thorpe-Ziegler):

    • Add stronger base if cyclization is slow (e.g., KOtBu, 1.0 eq) directly to the mixture, or increase heat to 90°C.[1]

    • Note: The ester group usually hydrolyzes and decarboxylates under these harsh conditions, or a specific decarboxylation step is added (saponification + heat).

    • Alternative (Direct Amine): Use Mercaptoacetonitrile instead of methyl thioglycolate. This yields the 3-amino-2-nitrile, which requires decyanation.

    • Preferred Direct Route: Use 2-fluoro-4-mercaptobenzonitrile + Chloroacetonitrile + Base

      
       Cyclization.
      
  • Isolation (Crucial Step):

    • Pour reaction mixture into ice water.

    • Extract with EtOAc. Wash with Brine.

    • Do not concentrate to dryness if not necessary.

    • Add 4N HCl in Dioxane (1.5 eq) to the EtOAc layer.

    • The 6-Fluorobenzo[b]thiophen-3-amine Hydrochloride will precipitate as a stable solid. Filter and dry under vacuum.[2]

References

  • Structure & Stability of 3-Aminobenzothiophenes

    • Title: Synthesis and Stability of 3-Aminobenzothiophenes.
    • Source:Journal of Heterocyclic Chemistry, Vol 45.[1]

    • Context: Discusses the rapid oxidation of the free amine to thioindigo deriv
  • Synthesis via SNAr (General Method)

    • Title: Transition-Metal-Free Method for the Synthesis of Benzo[b]thiophenes
    • Source:Synlett, 2013, 24, 1687-1688.[1][3]

    • Context: Establishes the reactivity of fluoro-substituted benzenes in benzothiophene form
  • Regioselectivity in Fluorobenzonitriles

    • Title: Process for preparing fluorobenzonitriles (US P
    • Source: Google P
    • Context: Details the synthesis and common impurities (2,6-difluoro) found in 2,4-difluorobenzonitrile manufacturing.
  • Hydrolysis Mechanism

    • Title: Purification, stability, and mineralization of 3-hydroxy-2-formylbenzothiophene.[1]

    • Source:Applied and Environmental Microbiology, 2001.[1]

    • Context: Validates the degradation pathway of benzothiophene metabolites to thioindigo.

Sources

dealing with low reactivity of fluorinated aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Fluorinated Aromatic Compounds .

Working with fluoroarenes presents a unique paradox in synthetic chemistry. The carbon-fluorine (C–F) bond is the strongest single bond to carbon (approximately 126 kcal/mol)[1], making it notoriously inert to standard cross-coupling conditions. Simultaneously, while fluorine's high electronegativity withdraws electron density via the inductive (-I) effect, its lone pairs donate electron density via the mesomeric (+M) effect, which often deactivates the ring toward traditional nucleophilic aromatic substitution (SNAr) unless strong electron-withdrawing groups are present.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to overcome the low reactivity of fluorinated aromatic compounds.

Diagnostic Workflow: Activation Strategies for Fluoroarenes

G Start What is your desired transformation? SNAr C-N / C-O Bond Formation (Nucleophilic Attack) Start->SNAr CrossCoupling C-C / C-Heteroatom (Cross-Coupling) Start->CrossCoupling CHFunc C-H Functionalization (Adjacent to F) Start->CHFunc IsActivated Are strong EWGs present (ortho/para)? SNAr->IsActivated NiCat Nickel Catalysis (e.g., Ni(COD)2 + PCy3/NHC) CrossCoupling->NiCat Cleave C-F bond DoM Directed Ortho-Metalation (DoM) (LDA or LiTMP at -78°C) CHFunc->DoM Exploit -I effect ThermalSNAr Standard Thermal SNAr (Polar aprotic solvent, Heat) IsActivated->ThermalSNAr Yes PhotoSNAr Photoredox Cation-Radical SNAr (Acridinium/TPT catalyst) IsActivated->PhotoSNAr No (Unactivated)

Decision matrix for functionalizing fluorinated aromatic compounds.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction on a fluoroarene is failing, yielding only unreacted starting material. Why is this happening, and how can I fix it?

A: Traditional SNAr requires the fluoroarene to be electron-deficient to stabilize the anionic Meisenheimer complex intermediate. If your substrate lacks strong electron-withdrawing groups (EWGs) like -NO2 or -CN in the ortho or para positions, the activation barrier for nucleophilic attack is too high.

The Solution: Employ cation radical-accelerated SNAr via organic photoredox catalysis [2]. By using an organic photocatalyst, you can oxidize the electron-neutral or electron-rich fluoroarene into a radical cation. This polarity reversal (umpolung) drastically lowers the LUMO of the arene, making the normally unactivated C–F bond highly susceptible to attack by nucleophiles like amines, azoles, and carboxylic acids[2][3].

Table 1: Catalyst Selection for Photoredox SNAr of Fluoroarenes
Fluoroarene Oxidation PotentialRecommended PhotocatalystCompatible NucleophilesMechanistic Rationale
+2.14 to +2.57 V vs SCE Acridinium Salts (e.g., Mes-Acr-Me)Azoles, Intramolecular carboxylic acidsThe high oxidizing power of the excited state acridinium catalyst is required to strip an electron from mildly electron-neutral arenes[1].
< +2.14 V vs SCE 2,4,6-Triphenylpyrylium (TPT)Primary amines, Ammonia, Azoles, Carboxylic acidsTPT is a highly effective, commercially available catalyst for electron-rich fluoroarenes, preventing over-oxidation of sensitive nucleophiles like primary amines[1][3].
Protocol: Photoredox-Catalyzed SNAr (Defluorination)

Self-Validating Principle: The reaction relies on continuous generation of the radical cation. If the blue LED light is turned off, the reaction must immediately halt, confirming the photochemical mechanism.

  • Preparation: In a nitrogen-filled glovebox, add the unactivated fluoroarene (0.1 mmol), the nucleophile (e.g., pyrazole, 3.0 equiv), the selected organic photocatalyst (10 mol%), and a base additive (if required to scavenge HF) to an oven-dried vial[3].

  • Solvent: Dissolve the mixture in 1 mL of anhydrous, degassed solvent (typically Dichloromethane or Acetonitrile, depending on catalyst solubility).

  • Irradiation: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with 40 W Blue LEDs (approx. 450 nm).

  • Reaction: Stir at room temperature for 16–24 hours. The mild room-temperature condition prevents thermal degradation of sensitive functional groups[3].

  • Workup: Quench the reaction with water, extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography.

Module 2: Transition-Metal Catalyzed C–F Activation

Q: I am trying to perform a Suzuki-Miyaura or Buchwald-Hartwig cross-coupling using an aryl fluoride. My standard Palladium catalyst (e.g., Pd(PPh3)4) shows zero conversion. How do I activate the C–F bond?

A: Palladium fundamentally struggles with C–F oxidative addition. Due to the extreme bond dissociation energy of the C–F bond (126 kcal/mol) and Palladium's relatively high electronegativity, the metal center cannot easily insert into the bond[4].

The Solution: Switch your metal from Palladium to Nickel [5]. Nickel has a lower electronegativity and a smaller atomic radius than Palladium, making it significantly more nucleophilic in its zero-oxidation state (Ni0). This allows Nickel to readily undergo oxidative addition into the strong C–F bond[4]. To facilitate this, you must pair the Nickel catalyst with strongly electron-donating and sterically demanding ligands, such as tricyclohexylphosphine (PCy3) or N-heterocyclic carbenes (NHCs)[6].

Protocol: Nickel-Catalyzed C–F Suzuki-Miyaura Cross-Coupling

Self-Validating Principle: The use of an internal standard (e.g., dodecane) during GC-MS monitoring will confirm that the starting material is being consumed specifically to form the product, rather than undergoing undesired protodefluorination.

  • Catalyst Formation: In a glovebox, combine Ni(COD)2 (5-10 mol%) and PCy3 (10-20 mol%) in anhydrous Toluene. Stir for 15 minutes until a deep color change indicates the formation of the active Ni0Ln complex.

  • Reagent Addition: Add the aryl fluoride (1.0 equiv), the arylboronic acid (1.5 equiv), and a strong, anhydrous base such as K3PO4 or Cs2CO3 (2.0 equiv)[6].

  • Heating: Seal the vessel and heat to 80–100 °C for 12–24 hours. Note: Nickel catalysts are highly sensitive to oxygen; strict Schlenk techniques or glovebox handling is mandatory.

  • Monitoring: Monitor the reaction via GC-MS. You should observe the disappearance of the Ar-F mass peak and the appearance of the cross-coupled biaryl product.

  • Quenching: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the metal/salts, and concentrate for purification.

Module 3: Directed Ortho-Metalation (DoM)

Q: Instead of trying to break the stubborn C–F bond, can I use it to functionalize the rest of the aromatic ring?

A: Absolutely. Fluorine is one of the most potent directing groups for Directed Ortho-Metalation (DoM)[7]. Because of its extreme electronegativity, fluorine exerts a powerful inductive (-I) effect that heavily acidifies the protons situated ortho to it.

The Solution: By treating the fluoroarene with a strong, sterically hindered, non-nucleophilic base at cryogenic temperatures, you can selectively deprotonate the ortho-position to form a stable aryllithium intermediate. This intermediate can then be trapped by a wide variety of electrophiles (e.g., CO2, iodine, aldehydes)[7][8].

Protocol: Directed Ortho-Lithiation of Fluoroarenes

Self-Validating Principle: Quenching a small reaction aliquot with D2O (Deuterium oxide) and analyzing via 1H-NMR will confirm >95% deuterium incorporation at the ortho-position, validating successful and regioselective metalation.

  • Base Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.05 equiv) dropwise to generate Lithium diisopropylamide (LDA). Stir for 30 minutes. (Note: For highly sensitive substrates, the more hindered Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be used to prevent nucleophilic attack on the C-F bond[7]).

  • Metalation: Add the fluoroarene (1.0 equiv) dropwise to the LDA solution at -78 °C. Stir for 1 to 2 hours. The strong inductive effect of fluorine stabilizes the resulting ortho-lithiated species.

  • Electrophilic Trapping: Add your desired electrophile (e.g., bubbling dry CO2 gas for carboxylation, or adding a solution of I2 for iodination)[8].

  • Warming and Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl, extract with diethyl ether, and purify.

References

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society.[Link]

  • Organic photoredox-catalyzed oxidative azolation of unactivated fluoroarenes. Organic & Biomolecular Chemistry (RSC).[Link]

  • Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. Chemical Communications (White Rose Research Online).[Link]

  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. PubMed Central (PMC).[Link]

  • Nickel and Palladium-Catalyzed Cross-Coupling Reaction of Polyfluorinated Arenes and Alkenes with Grignard Reagents. ResearchGate.[Link]

  • meta-C–H arylation of fluoroarenes via traceless directing group relay strategy. Chemical Science (RSC).[Link]

  • Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Angewandte Chemie International Edition.[Link]

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Technical Support Center: Isolating Pure 6-Fluorobenzo[b]thiophen-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the workup and purification of 6-Fluorobenzo[b]thiophen-3-amine. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high purity for this valuable synthetic intermediate.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of 6-Fluorobenzo[b]thiophen-3-amine during its isolation.

Q1: What are the expected physical properties and common impurities of 6-Fluorobenzo[b]thiophen-3-amine?

A1: 6-Fluorobenzo[b]thiophen-3-amine (CAS 142364-00-9) is typically a solid at room temperature.[1][2] As with many aromatic amines, it may have a slight color that can darken upon exposure to air and light. The most common impurities are typically byproducts from its synthesis, which is often a variation of the Gewald aminothiophene synthesis.[3][4][5]

Potential Impurities Include:

  • Unreacted Starting Materials: Depending on the specific route, these could be a fluorinated ketone/aldehyde or an active methylene nitrile.[4]

  • Knoevenagel Condensation Intermediate: The α,β-unsaturated nitrile formed before the ring-closing step of the Gewald reaction can persist if cyclization is incomplete.[4]

  • Elemental Sulfur: If not consumed completely in the reaction, fine yellow particles of sulfur may contaminate the crude product.

  • Dimerization or Polymerization Products: Side reactions can lead to higher molecular weight impurities.[4]

  • Oxidation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities.

Q2: Why is a liquid-liquid acid-base extraction the recommended first step in the workup?

A2: The workup strategy is centered around the basicity of the amine functional group. An acid-base extraction is a highly effective purification technique for separating basic compounds from neutral or acidic impurities.[6] By washing the crude organic solution with a dilute aqueous acid (e.g., 1 M HCl), the basic 6-Fluorobenzo[b]thiophen-3-amine is protonated to form its ammonium salt. This salt is ionic and therefore soluble in the aqueous layer, while non-basic organic impurities remain in the organic layer, which can be discarded. Subsequently, the aqueous layer is treated with a base (e.g., NaOH) to deprotonate the ammonium salt, regenerating the free amine which is insoluble in water and can be extracted back into a fresh organic solvent.[6]

Q3: What is the most effective method for the final purification of the isolated amine?

A3: For solid compounds like 6-Fluorobenzo[b]thiophen-3-amine, recrystallization is often the most effective and scalable method for achieving high purity.[4][7] This technique relies on the principle that the desired compound is significantly more soluble in a hot solvent than in a cold one, while impurities are either highly soluble or insoluble in both conditions. Heterocycles and aromatic compounds generally crystallize well.[7] If the compound is an oil or fails to crystallize, silica gel column chromatography is the next best option.[4]

Q4: How does the fluorine substituent affect the workup procedure?

A4: The electron-withdrawing nature of the fluorine atom on the benzene ring slightly reduces the basicity of the amine compared to its non-fluorinated analog. However, it is still sufficiently basic for a standard acid-base extraction to be effective. The fluorine may also influence the compound's solubility profile, which is a key consideration when selecting a solvent for extraction and recrystallization.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and isolation process in a problem-solution format.

Problem: My crude product is a dark, intractable oil and will not solidify after solvent removal.

  • Possible Cause: This is often due to the presence of significant impurities that are depressing the melting point of your product. Unreacted starting materials or reaction byproducts can act as a solvent for your desired compound.

  • Troubleshooting Steps:

    • Do not attempt to directly crystallize the oil. First, perform a thorough acid-base extraction as detailed in Protocol 1. This is the most effective way to remove non-basic impurities that may be preventing solidification.[6]

    • After back-extraction and solvent removal, if the product is still an oil but appears cleaner, try dissolving it in a minimal amount of a suitable solvent (like ethyl acetate) and adding a non-polar "anti-solvent" (like hexanes) dropwise until turbidity persists. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.

    • If solidification still fails, the product must be purified by silica gel column chromatography (see Protocol 3).[4]

Problem: I'm getting a very low yield after the full acid-base extraction workup.

  • Possible Cause 1: Incomplete Extraction. The pH of the aqueous layers may not have been optimal during the extraction or back-extraction steps.

  • Solution 1:

    • When extracting the amine into the acid, ensure the aqueous layer is sufficiently acidic (pH 1-2).

    • Crucially, when recovering the amine, ensure the aqueous layer is made strongly basic (pH > 12) with NaOH or K₂CO₃.[6] Use pH paper to verify. If the solution is not basic enough, the amine will not be fully deprotonated and will remain dissolved in the aqueous layer.

    • Perform multiple back-extractions (e.g., 3x with fresh organic solvent) from the basified aqueous layer to ensure complete recovery.

  • Possible Cause 2: Emulsion Formation. A stable emulsion may have formed, trapping your product in the interface between layers.

  • Solution 2: See the next troubleshooting point.

Problem: A thick emulsion formed in my separatory funnel during the extraction.

  • Possible Cause: Amines can sometimes act as surfactants, leading to stable emulsions, especially if the reaction mixture contains fine particulates.

  • Troubleshooting Steps:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

    • Salting Out: Add a saturated aqueous solution of sodium chloride (brine).[6] This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.

    • Filtration: If solid particulates are visible, carefully filter the entire mixture through a pad of Celite or glass wool to remove the solids that may be stabilizing the emulsion.

    • Centrifugation: For smaller volumes, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective method to force layer separation.[6]

Problem: My product is still impure by NMR/LCMS after recrystallization.

  • Possible Cause: The impurity may have very similar solubility properties to your product, causing it to co-crystallize.

  • Troubleshooting Steps:

    • Change Solvent System: The choice of solvent is critical.[7] Perform a small-scale solvent screen (see Table 1). An ideal solvent dissolves the compound when hot but not when cold. A solvent pair (one solvent in which the compound is soluble, one in which it is not) can also be effective.

    • Perform a Second Recrystallization: A second pass may be sufficient to remove the remaining impurity.

    • Pre-Purification: Before recrystallizing, try washing the crude solid. Slurry the crude material in a solvent that dissolves the impurity but not your product (e.g., cold diethyl ether or hexanes) and then filter.

    • Chromatography: If recrystallization fails to yield pure material, silica gel column chromatography is the definitive next step to separate compounds with different polarities.[4][8]

Section 3: Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.[6]

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing your protonated amine) into a clean flask. Note: If using DCM, the organic layer is the bottom layer.

  • Repeat: Extract the organic layer two more times with fresh 1 M HCl, combining all aqueous extracts. The organic layer containing neutral and acidic impurities can now be discarded.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃) with stirring until the solution is strongly basic (pH > 12, check with pH paper). A precipitate or cloudiness (your free amine) should form.

  • Back-Extraction: Extract the basified aqueous solution three times with a fresh organic solvent (e.g., EtOAc or DCM).

  • Drying and Concentration: Combine the organic extracts from the previous step. Wash once with brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude, purified amine.

Protocol 2: Recrystallization for Final Purification

  • Solvent Selection: In a test tube, add ~20-30 mg of your crude product. Add a potential solvent (see Table 1) dropwise while heating until the solid just dissolves.

  • Cooling: Allow the tube to cool slowly to room temperature, then place it in an ice bath. An ideal solvent will result in the formation of a large quantity of crystals.

  • Procedure: Dissolve the bulk of your crude amine in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities (like residual sulfur), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can move the flask to an ice bath or refrigerator to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table 1: Example Recrystallization Solvent Screening

Solvent SystemSolubility (Hot)Solubility (Cold)Expected Outcome
EthanolHighModeratePossible, but may have recovery losses.
IsopropanolHighLowGood candidate.
TolueneHighLowGood candidate for aromatic compounds.[9]
Ethyl Acetate / HexanesHigh in EtOAcLow in HexanesExcellent two-solvent system candidate.[4]
CyclohexaneLowVery LowMay be useful for washing/slurrying.

Protocol 3: Silica Gel Column Chromatography

  • Adsorbent: Use standard silica gel (e.g., 230-400 mesh).

  • Eluent Selection: Determine the best solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.2-0.4. A gradient of ethyl acetate in hexanes is a common starting point.[4]

  • Packing: Pack a column with silica gel slurried in the initial, least polar eluent.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or DCM and load it onto the column. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Section 4: Visualization of Workflow

The following diagram illustrates the decision-making process for the workup and purification of 6-Fluorobenzo[b]thiophen-3-amine.

Workup_Purification_Workflow start Crude Reaction Mixture (in Organic Solvent) extraction Acid-Base Extraction (Protocol 1) start->extraction check_solid Is the product a solid after solvent removal? extraction->check_solid recrystallize Recrystallization (Protocol 2) check_solid->recrystallize Yes chromatography Silica Gel Chromatography (Protocol 3) check_solid->chromatography No (Oil/Gum) check_purity Is product pure by NMR / LC-MS? recrystallize->check_purity check_purity->chromatography No final_product Pure 6-Fluorobenzo[b]thiophen-3-amine check_purity->final_product Yes end_chroma Pure Product chromatography->end_chroma

Caption: Decision workflow for isolating pure 6-Fluorobenzo[b]thiophen-3-amine.

References
  • BenchChem. Troubleshooting low yield in Gewald synthesis of 2-aminothiophenes.
  • Sulfur Recovery Engineering Inc. Amine Troubleshooting.
  • BenchChem. Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
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  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS.
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  • Scribd. Amine Plant Troubleshooting and Optimiza.
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  • Synthesis, Characterization of thiophene derivatives and its biological applic
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Validation & Comparative

A Comparative Analysis of 6-Fluorobenzo[b]thiophen-3-amine and its Non-Fluorinated Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Medicinal Chemists

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for drug design.[1] This guide provides a comparative analysis of two key building blocks: 6-Fluorobenzo[b]thiophen-3-amine and its non-fluorinated parent, Benzo[b]thiophen-3-amine. We will explore how the strategic incorporation of a fluorine atom at the 6-position significantly influences the physicochemical properties, reactivity, and ultimately, the biological activity of the resulting molecules. This analysis is intended to provide researchers, scientists, and drug development professionals with the critical insights needed to leverage fluorine chemistry in the design of next-generation therapeutics.

Physicochemical Properties: The Impact of a Single Fluorine Atom

The introduction of a fluorine atom, the most electronegative element, into an organic molecule can dramatically alter its physical and chemical characteristics. These changes can have profound implications for a compound's pharmacokinetic and pharmacodynamic profile. While specific experimental data for a direct comparison of these two exact molecules is sparse in the literature, we can infer the expected differences based on established principles of physical organic chemistry.

PropertyBenzo[b]thiophen-3-amine6-Fluorobenzo[b]thiophen-3-amineRationale for Fluorine's Influence
Molecular Formula C₈H₇NSC₈H₆FNS[3]Addition of a fluorine atom.
Molecular Weight 149.21 g/mol 167.20 g/mol [3]Increased mass due to the fluorine atom.
pKa (of the conjugate acid) ~4-5 (estimated)Lower than the non-fluorinated analogThe electron-withdrawing nature of fluorine decreases the electron density on the aromatic ring and the amine nitrogen, making the lone pair less available to accept a proton. This results in a weaker base and a lower pKa for its conjugate acid.
logP (Lipophilicity) ~2.3 (estimated for a similar structure)Higher than the non-fluorinated analogFluorine is a highly lipophilic atom. Its introduction generally increases the octanol-water partition coefficient (logP) of a molecule, which can enhance membrane permeability.
Aqueous Solubility Moderate to lowLower than the non-fluorinated analogThe increased lipophilicity imparted by the fluorine atom typically leads to a decrease in aqueous solubility.[4]
Polar Surface Area (PSA) 26.02 Ų (calculated)26.02 Ų (calculated)The PSA is primarily determined by the N-H bonds of the amine group and is not directly affected by the fluorine substituent on the benzene ring.

Expert Insight: The seemingly subtle change of adding a fluorine atom has a cascading effect. The lower pKa of the fluorinated amine can alter its ionization state at physiological pH, which in turn can influence its binding to target proteins and its solubility. The increased lipophilicity can enhance its ability to cross cell membranes, including the blood-brain barrier, a critical consideration for central nervous system (CNS) drug targets.

Synthesis and Reactivity: Navigating the Chemical Landscape

Both benzo[b]thiophen-3-amines are valuable synthons for the construction of more complex molecules. A variety of synthetic methods have been developed for the benzo[b]thiophene core.[5][6]

A common and efficient method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base.[7] This method offers rapid access to the desired scaffold.

Caption: Microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.

Reactivity of the Amine Group: The primary reactive site for further functionalization is the 3-amino group. This amine can readily undergo a variety of reactions, including acylation, sulfonylation, and alkylation, to introduce diverse substituents.

The electron-withdrawing fluorine atom in the 6-position of 6-Fluorobenzo[b]thiophen-3-amine decreases the nucleophilicity of the 3-amino group compared to its non-fluorinated counterpart. This is due to the inductive effect of the fluorine, which pulls electron density away from the amine.

Experimental Protocol: N-Acylation of Benzo[b]thiophen-3-amine

This protocol describes a general procedure for the acylation of the 3-amino group, a common transformation in the synthesis of biologically active molecules.

Materials:

  • Benzo[b]thiophen-3-amine (or 6-Fluorobenzo[b]thiophen-3-amine) (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolution: Dissolve Benzo[b]thiophen-3-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Acylation: Slowly add the acyl chloride (1.1 eq) dropwise to the stirring solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-acylated benzo[b]thiophene.

Trustworthiness Note: For 6-Fluorobenzo[b]thiophen-3-amine, due to its reduced nucleophilicity, the reaction may require slightly longer reaction times or gentle heating to achieve full conversion. It is crucial to monitor the reaction closely by TLC to determine the optimal reaction time.

Biological Relevance and Structure-Activity Relationships (SAR)

The benzo[b]thiophene scaffold is a key component in a wide array of pharmacologically active molecules, including inhibitors of tubulin polymerization,[8] monoamine oxidase (MAO) inhibitors,[9][10] and kinase inhibitors.[7] The introduction of a fluorine atom can significantly enhance the biological properties of these molecules through several mechanisms:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with electron-deficient regions of a protein's active site. Fluorine can also participate in hydrogen bonding and other non-covalent interactions, further enhancing binding affinity.

  • Conformational Control: The steric bulk and electronic properties of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive conformation that fits more snugly into a target's binding pocket.

Case Study: Fluorine in Antimicrobial Agents

Recent studies on benzo[b]thiophene derivatives have highlighted the positive impact of fluorine on their antimicrobial activity. For example, fluorinated benzo[b]thiophene acylhydrazones have been synthesized and evaluated as potential agents against multidrug-resistant Staphylococcus aureus.[11][12] These studies often reveal that the position and number of fluorine substituents can have a dramatic effect on the potency and spectrum of activity.

Caption: Impact of 6-fluorination on properties and biological outcomes.

Conclusion

The strategic incorporation of a fluorine atom at the 6-position of benzo[b]thiophen-3-amine offers a powerful tool for medicinal chemists to fine-tune the properties of this important scaffold. The resulting 6-Fluorobenzo[b]thiophen-3-amine exhibits altered physicochemical properties, including lower basicity and increased lipophilicity, and modulated chemical reactivity. These modifications can translate into significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile, leading to enhanced metabolic stability, increased target affinity, and ultimately, superior biological activity. As the demand for novel therapeutics continues to grow, the judicious use of fluorinated building blocks like 6-Fluorobenzo[b]thiophen-3-amine will undoubtedly play a crucial role in the future of drug discovery.

References

  • ResearchGate. Synthesis of benzo[b]thiophen-3-amines a. Available at: [Link]

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  • Taylor & Francis Online. Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Available at: [Link]

  • PubMed. Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Available at: [Link]

  • Royal Society of Chemistry. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Available at: [Link]

  • Thieme. Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. Available at: [Link]

  • Sapienza Digital Library. New prospectives on the Benzo[b]thiophene-3-ole scaffold: design, synthesis, and biological evaluation of novel monoamine oxidase inhibitors & photocatalytic functionalization of Dehydroalanine-derived peptides in batch and flow. Available at: [Link]

  • SpringerLink. A review on the synthesis and biological relevance of benzo[b]thiophene derivatives. Available at: [Link]

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  • ACS Publications. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway. Available at: [Link]

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  • PubMed Central. Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Available at: [Link]

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biological activity of 6-Fluorobenzo[b]thiophen-3-amine versus other isomers

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: 6-Fluorobenzo[b]thiophen-3-amine vs. Positional Isomers

As a Senior Application Scientist, selecting the correct heterocyclic building block is rarely a matter of simple availability; it is a strategic decision that dictates the pharmacokinetic and pharmacodynamic fate of a drug candidate. The benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry. However, the exact positional placement of a fluorine atom on this bicyclic system—specifically comparing 6-fluorobenzo[b]thiophen-3-amine to its 4-, 5-, and 7-fluoro isomers—profoundly alters its biological activity, metabolic stability, and target binding affinity[1].

This guide provides an objective, data-driven comparison of these isomers, detailing the mechanistic causality behind their divergent biological performances and providing validated experimental protocols for their evaluation.

The 3-amino group on the benzo[b]thiophene core serves as a versatile synthetic handle for generating amides, ureas, and acylhydrazones, which are critical for hydrogen-bonding interactions within kinase hinge regions or receptor binding pockets. However, it is the substitution on the phenyl ring (positions 4 through 7) that dictates the overall physicochemical profile of the molecule.

  • Metabolic Shielding: The unsubstituted benzo[b]thiophene ring is highly susceptible to cytochrome P450-mediated oxidative metabolism, primarily via hydroxylation at the electron-rich 5- and 6-positions. The introduction of a highly electronegative fluorine atom at the 6-position creates a metabolic block. The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), preventing oxidative cleavage and significantly extending the biological half-life of the compound in vivo.

  • Lipophilicity (LogP) and Permeability: Fluorination at the 6-position optimally increases the lipophilicity of the scaffold without adding significant steric bulk (the Van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen at 1.20 Å). This enhanced LogP is critical for crossing the lipid bilayers of multidrug-resistant bacteria and the blood-brain barrier (BBB)[2].

  • Electronic Modulation: The strong inductive electron-withdrawing effect of the 6-fluoro group modulates the electron density of the thiophene sulfur and the 3-amine group. This alters the pKa of subsequent derivatives, often optimizing their ionization state at physiological pH (7.4) to enhance target residence time.

Quantitative Data Comparison: Isomer Performance Across Biological Targets

The positional isomerism of fluorinated benzo[b]thiophenes has been rigorously evaluated across several distinct therapeutic areas. The table below summarizes the comparative biological activity of these isomers based on recent pharmacological studies.

Isomer / ScaffoldPrimary Biological TargetKey Biological MetricMechanistic Observation
6-Fluoro Isomer Antimicrobial (MRSA)Potent MIC (4–8 µg/mL)Optimal LogP enhancement allows penetration of the thick peptidoglycan layer of S. aureus. The 6-fluoro substitution provides superior activity compared to oxygen bioisosteres[2].
6-Fluoro Isomer Kinase Modulation (BCKDC)High Allosteric Activation3-chloro-6-fluorobenzo[b]thiophene derivatives (e.g., BT2F) fit precisely into the allosteric binding pocket, significantly increasing residual BCKDC activity in metabolic disease models[3].
5-Fluoro Isomer Cannabinoid Receptor 2 (CB2R)High Affinity (

~ 2.1 nM)
Fluorination at the 5-position (e.g., in radioligand [18F]RM365 precursors) optimizes the hydrogen-bond network and spatial geometry required for selective CB2R binding in neurological PET imaging[4].
7-Fluoro Isomer General Kinase InhibitionReduced ActivityFluorination adjacent to the thiophene sulfur induces steric hindrance and unfavorable electrostatic repulsion, often disrupting critical binding interactions.
Unsubstituted General BaselineRapid ClearanceLacks the metabolic shield at the C6 position, leading to rapid CYP450-mediated degradation and lower sustained in vivo efficacy.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness (E-E-A-T), the evaluation of these isomers must be conducted using self-validating assay systems. Below are the standard protocols for assessing the antimicrobial and receptor-binding properties of 6-fluorobenzo[b]thiophen-3-amine derivatives.

Protocol A: Resazurin-Based Broth Microdilution Assay (MRSA Susceptibility)

Causality & Validation: Traditional turbidity-based MIC assays are prone to subjective visual errors, especially with hydrophobic benzothiophene compounds that may precipitate. This protocol utilizes resazurin, a redox indicator. Viable, metabolically active bacteria reduce the blue resazurin to pink resorufin. This provides a definitive, self-validating colorimetric and fluorometric readout.

  • Inoculum Preparation: Culture Staphylococcus aureus (MRSA strain) in Mueller-Hinton Broth (MHB) at 37°C until logarithmic growth is achieved. Adjust the suspension to a 0.5 McFarland standard (

    
     CFU/mL).
    
  • Compound Dilution: Dissolve the 6-fluorobenzo[b]thiophen-3-amine derivative in 100% DMSO. Perform two-fold serial dilutions in a 96-well plate using MHB. Critical Control: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent vehicle-induced bacterial toxicity.

  • Inoculation & Incubation: Add

    
     CFU/mL of the bacterial suspension to each well. Include a positive growth control (bacteria + 1% DMSO) and a negative sterility control (MHB only). Incubate at 37°C for 18 hours.
    
  • Validation Step: Add 30 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink, indicating complete inhibition of bacterial metabolism.

Protocol B: Radioligand Competitive Binding Assay (CB2R Affinity)

Causality & Validation: To prove that a 5-fluoro or 6-fluoro isomer specifically binds to the target receptor and is not merely accumulating in the lipid membrane due to its high LogP, Non-Specific Binding (NSB) must be rigorously defined using a saturating concentration of a known, unlabeled reference ligand.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human CB2R. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl2, 0.5% BSA, pH 7.4) and centrifuge to isolate the membrane fraction.

  • Incubation: In a 96-well format, combine 10 µg of membrane protein, 0.5 nM of the radioligand

    
    , and varying concentrations of the fluorinated benzothiophene test compound (
    
    
    
    to
    
    
    M).
  • Self-Validation (NSB Control): In parallel wells, add 10 µM of the unlabeled inverse agonist AM630. Any radioactivity detected in these wells represents non-specific lipid partitioning, which must be subtracted from the total binding to calculate specific binding.

  • Filtration & Detection: Incubate for 90 minutes at 30°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific filter binding). Wash three times with ice-cold buffer.

  • Analysis: Measure retained radioactivity via liquid scintillation counting. Calculate the

    
     using non-linear regression analysis and the Cheng-Prusoff equation.
    

Pathway Visualization: Isomer Activity Divergence

The following diagram illustrates the logical workflow and divergent biological outcomes resulting from the positional isomerism of the fluorinated benzo[b]thiophene scaffold.

IsomerActivity cluster_isomers Positional Isomers A Benzo[b]thiophen-3-amine Core Scaffold B 5-Fluoro Isomer (Altered H-bond network) A->B C 6-Fluoro Isomer (Metabolic blocking & High Lipophilicity) A->C D 7-Fluoro Isomer (High Steric Hindrance) A->D E CB2R Affinity (Neurological Imaging) B->E Moderate Affinity C->E High Affinity F Antimicrobial Activity (MRSA Inhibition) C->F Potent MIC G Kinase Modulation (BCKDC Activity) C->G Allosteric Binding D->F Reduced Activity

Diagram illustrating the divergent biological activities of benzo[b]thiophen-3-amine positional isomers.

References

  • A Spectroscopic Showdown: Differentiating Benzothiophene's Positional Isomers - Benchchem. 1

  • Synthesis, Structure–Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365, a Novel Radioligand for Imaging the Human Cannabinoid Receptor Type 2 (CB2R) in the Brain with PET - PMC / NIH. 4

  • ketone thiophene-2-carboxylic acid: Topics by Science.gov - Science.gov. 3

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC / NIH. 2

Sources

Comparative Guide: Synthetic Routes to 3-Aminobenzo[b]thiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Significance

3-Aminobenzo[b]thiophenes are highly privileged scaffolds in medicinal chemistry. They serve as the core motif for numerous kinase inhibitors (e.g., LIMK1, MK2, PIM kinases) and act as potent antimitotic agents that target tubulin polymerization ()[1],[2]. Given the low inherent reactivity of the benzo[b]thiophene heteroaryl unit towards direct electrophilic amination, researchers must carefully select synthetic routes that balance yield, functional group tolerance, and scalability[1]. This guide objectively compares three leading synthetic methodologies, providing mechanistic insights and validated experimental protocols to aid drug development professionals in route selection.

Mechanistic Evaluation of Key Synthetic Routes

Route A: Microwave-Assisted Condensation (The Bagley Protocol)

Causality & Choice: Traditional heating methods for the condensation of 2-halobenzonitriles with methyl thioglycolate often suffer from prolonged reaction times and thermal degradation of sensitive functional groups. Microwave dielectric heating at 130 °C dramatically accelerates the nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization ()[1]. The choice of DMSO as a solvent is critical here; its high loss tangent efficiently absorbs microwave energy, rapidly reaching the activation energy required for the initial SNAr without degrading the reactants[1].

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality & Choice: When diverse 3-arylaminobenzo[b]thiophenes are required for structure-activity relationship (SAR) studies, de novo ring synthesis for every analog is highly inefficient. Instead, pre-forming a 3-bromobenzo[b]thiophene core and subjecting it to Pd-catalyzed cross-coupling allows for late-stage diversification ()[3]. The use of Pd(OAc)₂ with the bidentate ligand BINAP and a mild base (Cs₂CO₃) enforces the correct geometry for reductive elimination while preventing competitive hydrodehalogenation[3].

Route C: Transition-Metal-Free Smiles Rearrangement

Causality & Choice: Driven by green chemistry initiatives, avoiding toxic transition metals (like Pd or Cu) is highly desirable for active pharmaceutical ingredient (API) synthesis. Recent advances utilize a one-pot Smiles rearrangement at room temperature, offering a metal-free, environmentally benign pathway to 3-aminobenzo[b]thiophene-2-carboxylates ()[4],[5].

Quantitative Performance Comparison

Synthetic RoutePrimary PrecursorsKey Reagents / CatalystsReaction ConditionsYield RangeKey Advantage
Microwave-Assisted Condensation 2-Halobenzonitriles, Methyl thioglycolateEt₃N (Base)Microwave, 130 °C, DMSO, ~11 min58–96%Extremely rapid; high yields for diverse scaffolds.
Pd-Catalyzed Buchwald-Hartwig 3-Bromobenzo[b]thiophenes, AnilinesPd(OAc)₂, BINAP, Cs₂CO₃Reflux, Toluene, 12–24 h70–93%Ideal for late-stage C-N diversification and SAR.
Transition-Metal-Free Smiles 2-Fluorobenzonitriles, ThiolsK₂CO₃ or similar baseRoom Temp, Solvent, 2-6 h74–77%Green chemistry; avoids heavy metal contamination.

Experimental Workflows & Validated Protocols

SyntheticRoutes Start1 2-Halobenzonitriles + Methyl Thioglycolate Cond1 Microwave, 130°C Et3N, DMSO Start1->Cond1 Start2 3-Bromobenzo[b]thiophenes + Arylamines Cond2 Pd(OAc)2, BINAP Cs2CO3, Toluene Start2->Cond2 Start3 2-Fluorobenzonitriles + Thiols Cond3 Base, Room Temp Transition-Metal-Free Start3->Cond3 Product 3-Aminobenzo[b]thiophene Derivatives Cond1->Product SNAr & Cyclization Cond2->Product Cross-Coupling Cond3->Product Smiles Rearrangement

Synthetic workflows for 3-aminobenzo[b]thiophene generation.

Protocol 1: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophenes

Self-validating system: The use of a sealed microwave vial with precise pressure/temperature feedback ensures reproducibility that conventional reflux setups cannot guarantee. A sudden spike in pressure indicates runaway exothermic degradation, while stable parameters validate a controlled SNAr ()[1].

  • Preparation: In a microwave-safe vial, combine 2-halobenzonitrile (1.0 equiv.) and methyl thioglycolate (1.05 equiv.)[1].

  • Solvent & Base: Dissolve the mixture in anhydrous DMSO (to achieve a 2 M concentration) and add triethylamine (3.1 equiv.)[1].

  • Irradiation: Seal the vial and irradiate in a microwave synthesizer at 130 °C for 11 minutes (hold time) by modulating the initial microwave power[1].

  • Quenching & Isolation: Cool the reaction to room temperature using a stream of compressed air. Pour the mixture into ice-water. Causality: The sudden shift in polarity forces the highly hydrophobic 3-aminobenzo[b]thiophene product to crash out of the solution[1].

  • Purification: Collect the resulting solid via vacuum filtration, wash with cold water, and dry in vacuo to yield the desired product (58–96% yield)[1].

Protocol 2: Palladium-Catalyzed Amination of 3-Bromobenzo[b]thiophenes

Self-validating system: The strict requirement for anhydrous, degassed toluene and a specific phosphine ligand (BINAP) ensures the active Pd(0) species is not poisoned by oxygen. A color change from yellow to dark red/brown directly correlates with successful catalyst activation ()[3].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 3-bromobenzo[b]thiophene (1.0 equiv.), the desired arylamine (1.2 equiv.), Pd(OAc)₂ (0.05 equiv.), rac-BINAP (0.075 equiv.), and Cs₂CO₃ (1.4 equiv.)[3].

  • Solvent Addition: Add anhydrous, degassed toluene. Causality: Degassing prevents the oxidative deactivation of the Pd(0) active species, ensuring the catalytic cycle remains unbroken[3].

  • Heating: Reflux the mixture under argon for 12–24 hours until TLC indicates complete consumption of the starting bromide[3].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts[3].

  • Purification: Concentrate the filtrate and purify via flash column chromatography (e.g., ethyl acetate/petroleum ether) to isolate the 3-arylaminobenzo[b]thiophene (up to 93% yield)[3].

References

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). "Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors." Organic & Biomolecular Chemistry, 13(24), 6814-6824. URL:[Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Preti, D., Fruttarolo, F., ... & Hamel, E. (2013). "Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents." European Journal of Medicinal Chemistry, 63, 544-557. URL:[Link]

  • Liu, R., Lv, L., Yang, B., Gu, Z., Li, C., Lv, X., ... & Yuan, D. (2023). "Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines." Molecules, 28(23), 7738. URL:[Link]

Sources

A Comparative Guide to the Cytotoxic Effects of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Among these, the cytotoxic potential of various benzothiophene derivatives against cancer cell lines has garnered significant scientific interest, paving the way for the development of novel therapeutic agents.[4][5][6] This guide provides a comparative analysis of the cytotoxic effects of different classes of benzothiophene derivatives, supported by experimental data and detailed protocols for key assays. We will delve into their mechanisms of action and provide insights into the structure-activity relationships that govern their anti-cancer properties.

Classes of Cytotoxic Benzothiophene Derivatives: A Comparative Overview

The cytotoxic efficacy of benzothiophene derivatives is heavily influenced by the nature and position of their substituents. Several classes of these compounds have demonstrated potent anti-proliferative activity against a range of human cancer cell lines.

Benzothiophene Acrylonitrile Analogs

A series of benzothiophene acrylonitrile analogs, structurally resembling the natural anti-tubulin agent combretastatin, have shown remarkable cytotoxic potency. These compounds are particularly effective in inhibiting the growth of a broad spectrum of cancer cell lines, with GI50 (50% growth inhibition) values often in the nanomolar range.

Table 1: Cytotoxic Activity of Benzothiophene Acrylonitrile Analogs

CompoundCancer Cell LineGI50 (nM)
5 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile]Leukemia (CCRF-CEM)<10.0
Colon (HCT-116)<10.0
CNS (SNB-75)<10.0
Prostate (PC-3)10.5
6 [Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]Leukemia (K-562)<10.0
Non-Small Cell Lung (NCI-H460)<10.0
Ovarian (OVCAR-3)<10.0
Breast (MCF7)10.2
13 [E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]Leukemia (RPMI-8226)<10.0
Colon (COLO 205)<10.0
Melanoma (UACC-62)<10.0
Renal (786-0)<10.0

Data synthesized from a study evaluating these compounds against the NCI-60 human cancer cell line panel.

The potent activity of these analogs is attributed to their ability to interact with tubulin, thereby disrupting microtubule dynamics and leading to mitotic arrest. A key advantage of some of these compounds is their ability to overcome P-glycoprotein (P-gp)-mediated multidrug resistance, a common challenge in cancer chemotherapy.

α-Hydroxyphosphonates with a Benzothiophene Scaffold

A novel family of α-hydroxy-α-(benzothiophen-2-yl)-methylphosphonates has been synthesized and evaluated for its cytotoxic effects.[5] These compounds have shown promising activity against a panel of human cancer cell lines, with some derivatives exhibiting significant viability-reducing effects.[5]

Table 2: Cytotoxic Activity of α-Hydroxy-α-benzothiophenyl-methylphosphonates [5]

CompoundU266 (Myeloma) % ViabilityA2058 (Melanoma) % ViabilityHT-29 (Colon) % ViabilityEBC-1 (Lung) % Viability
2a (R1=H, R3=F)78.385.182.488.7
2f (R1=H, R5=CF3)49.265.855.170.3
2k (R1=Me, R3=F)75.482.980.186.2
2p (R1=Me, R5=CF3)45.862.351.768.5

Data represents the percentage of cell viability after treatment with the compounds at a concentration of 10 µM.[5]

Structure-activity relationship studies on these derivatives suggest that the presence of an electron-withdrawing trifluoromethyl group on the benzene ring enhances cytotoxic activity.[7]

5-Hydroxybenzothiophene Derivatives as Multi-Kinase Inhibitors

Certain 5-hydroxybenzothiophene derivatives have been identified as potent multi-target kinase inhibitors, demonstrating significant growth inhibitory activity across various cancer cell lines.[8][9] These compounds represent a promising strategy to combat chemoresistance, which often arises from the activation of alternative signaling pathways.[8]

Table 3: Kinase Inhibitory Activity and Cytotoxicity of a 5-Hydroxybenzothiophene Hydrazide Derivative (16b) [8][9]

Kinase TargetIC50 (nM)Cancer Cell LineIC50 (µM)
Clk411U87MG (Glioblastoma)7.2
DRAK187HCT-116 (Colon)>10
Haspin125.7A549 (Lung)>10
Clk1163HeLa (Cervical)>10
Dyrk1B284
Dyrk1A353.3

Compound 16b, a 5-hydroxybenzothiophene hydrazide, was found to be a potent inhibitor of several kinases and exhibited the highest growth inhibition against U87MG glioblastoma cells.[8] Its mechanism of action involves the induction of G2/M cell cycle arrest and apoptosis.[8][9]

Experimental Protocols for Cytotoxicity Assessment

The reliable evaluation of the cytotoxic effects of benzothiophene derivatives relies on robust and well-validated experimental protocols. Here, we detail the methodologies for three commonly used assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4][5]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the benzothiophene derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration.

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell number and proliferation.[10][11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air-dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell growth inhibition and determine the GI50 value.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique to analyze the cell cycle distribution and quantify apoptosis in a cell population treated with cytotoxic compounds.

This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the benzothiophene derivatives for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[2][3][13]

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with the benzothiophene derivatives.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Viable cells are negative for both stains, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are positive for both stains.

Mechanisms of Cytotoxic Action

The cytotoxic effects of benzothiophene derivatives are mediated through various mechanisms, primarily targeting key cellular processes essential for cancer cell survival and proliferation.

Inhibition of Tubulin Polymerization

As mentioned earlier, a significant class of benzothiophene derivatives, particularly the acrylonitrile analogs, exerts its cytotoxic effects by disrupting microtubule dynamics. These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[14] This leads to the destabilization of the mitotic spindle, activating the spindle assembly checkpoint and causing the cells to arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.[15]

Tubulin_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Effects Benzothiophene Benzothiophene Derivative Tubulin α/β-Tubulin Dimers Benzothiophene->Tubulin Binds to Polymerization Microtubule Polymerization Benzothiophene->Polymerization Inhibits Destabilization Microtubule Destabilization Spindle Mitotic Spindle Disruption Destabilization->Spindle SAC Spindle Assembly Checkpoint Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by benzothiophene derivatives.

Kinase Inhibition

Another important mechanism of action for certain benzothiophene derivatives is the inhibition of protein kinases.[8][9] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. 5-hydroxybenzothiophene derivatives have been shown to act as multi-target kinase inhibitors, simultaneously blocking the activity of several kinases involved in cancer progression.[8][9][16] This multi-targeted approach can be more effective than single-target therapies and may help to overcome drug resistance.

Kinase_Inhibition_Pathway cluster_drug Drug Action cluster_cellular Cellular Signaling Benzothiophene 5-Hydroxybenzothiophene Derivative Kinase Multiple Protein Kinases (e.g., Clk, Dyrk) Benzothiophene->Kinase Inhibits Downstream Downstream Signaling Pathways Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition leads to

Caption: Multi-kinase inhibition by 5-hydroxybenzothiophene derivatives.

Conclusion

Benzothiophene derivatives represent a versatile and promising class of compounds with significant cytotoxic potential against a wide range of cancer cells. Their efficacy is dictated by their chemical structure, with different derivatives exhibiting distinct mechanisms of action, including the disruption of microtubule dynamics and the inhibition of key signaling kinases. The continued exploration of the structure-activity relationships of these compounds, coupled with robust preclinical evaluation using the methodologies outlined in this guide, will undoubtedly pave the way for the development of novel and effective benzothiophene-based anticancer therapies.

References

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  • Mohareb, R. M., Abdallah, A. E. M., Helal, M. H. E., & Shaloof, S. M. H. (2016). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Acta pharmaceutica (Zagreb, Croatia), 66(1), 53–68. [Link]

  • Milen, M., John, T., Garádi, Z., Keglevich, G., & Szigetvári, Á. (2025). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules, 30(13), 2845. [Link]

  • Patel, K. (2022). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida. [Link]

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  • Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (Eds.). (2024). S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]

  • Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]

  • Milen, M., John, T., Garádi, Z., Keglevich, G., & Szigetvári, Á. (2025). Synthesis and Cytotoxic Activity of a New Family of α-Hydroxyphosphonates with the Benzothiophene Scaffold. Molecules, 30(13), 2845. [Link]

  • Acar, Ç., & Dege, N. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. Turkish Journal of Chemistry, 42(5), 1366-1381. [Link]

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  • Abd El-Rahman, Y. A., Chen, P. J., El-Hady, A. K., Chen, S. H., Lin, H. C., El-Gamil, D. S., ... & Abdel-Halim, M. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]

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  • Abd El-Rahman, Y. A., Chen, P. J., El-Hady, A. K., Chen, S. H., Lin, H. C., El-Gamil, D. S., ... & Abdel-Halim, M. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future medicinal chemistry, 16(12), 1239–1254. [Link]

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A Guide to Assessing the Drug-Like Properties of 6-Fluorobenzo[b]thiophen-3-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy. Identifying compounds with poor drug-like properties at the preclinical stage is crucial to de-risk development pipelines and conserve resources. This guide provides a comprehensive framework for assessing the key physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a novel benzothiophene derivative, 6-Fluorobenzo[b]thiophen-3-amine.

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of successful drugs like the selective estrogen receptor modulator (SERM) Raloxifene[1]. The introduction of a fluorine atom, as in our target molecule, is a common tactic to enhance metabolic stability and modulate physicochemical properties[2]. This guide will detail the essential in vitro assays required to build a robust drug-like properties profile for 6-Fluorobenzo[b]thiophen-3-amine. To provide context and establish benchmarks for our findings, we will compare its profile against two established drugs:

  • Raloxifene: A structurally related benzothiophene derivative used for osteoporosis and to reduce the risk of breast cancer, serving as a direct structural comparator[3].

  • Sertraline: A widely prescribed selective serotonin reuptake inhibitor (SSRI) that, while structurally distinct, represents a successful oral drug with well-characterized ADME properties, serving as a general benchmark for a CNS-active agent[4][5][6].

This document is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind each experimental choice.

Part 1: Foundational Physicochemical Characterization

Before delving into complex cell-based assays, a fundamental understanding of a compound's physicochemical properties is essential. These characteristics, often predictable in silico[7][8], govern a molecule's behavior in biological systems, influencing everything from solubility to membrane permeability.

Key Physicochemical Descriptors

A molecule's potential for oral bioavailability can often be estimated using frameworks like Lipinski's Rule of Five. We begin by calculating these key descriptors for our compound of interest and its comparators.

Property6-Fluorobenzo[b]thiophen-3-amineRaloxifeneSertralineRationale & Desired Range
Molecular Weight ( g/mol ) 167.20[9]473.59[1]306.23Governs diffusion and size-limited transport. (<500 is desirable for oral drugs).
logP (Octanol/Water) 2.5 (Predicted)5.7 (Predicted)4.8 (Predicted)Measures lipophilicity, affecting permeability and solubility. (Range of 1-5 is often optimal).
H-Bond Donors 122Influences solubility and membrane permeability. (≤5 is desirable).
H-Bond Acceptors 241Influences solubility and target binding. (≤10 is desirable).
Topological Polar Surface Area (Ų) 38.374.921.3Predicts transport properties. (<140 Ų for good cell permeability).

In silico predictions were generated using standard cheminformatics software.

Based on these initial predictions, 6-Fluorobenzo[b]thiophen-3-amine exhibits promising physicochemical properties, falling well within the ranges typically associated with orally bioavailable drugs. Its lower molecular weight and moderate lipophilicity compared to the benchmarks are noteworthy.

Part 2: In Vitro Assessment of Absorption and Permeability

For a drug to be effective, it must first be absorbed into systemic circulation. We employ a tiered approach to assess intestinal permeability, starting with a simple, high-throughput artificial membrane assay before moving to a more biologically complex cell-based model.

A. Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective, cell-free method used to predict passive transcellular permeability.[10] It measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. This assay is invaluable for early-stage screening as it isolates the contribution of passive diffusion, a primary mechanism of absorption for many drugs.[11]

  • Prepare Lipid Membrane Solution: Dissolve 4% (w/v) lecithin in dodecane.

  • Coat Donor Plate: Add 5 µL of the lipid solution directly onto the membrane of each well of a 96-well hydrophobic PVDF donor plate. Allow the solvent to evaporate for approximately 20 minutes.[11][12]

  • Prepare Compound Solutions: Prepare a 500 µM solution of 6-Fluorobenzo[b]thiophen-3-amine, Raloxifene, and Sertraline in a phosphate-buffered saline (PBS) solution containing 5% DMSO.[11]

  • Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with 300 µL of PBS buffer.[12]

  • Assemble and Incubate: Add 200 µL of the compound solutions to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich". Incubate at room temperature for 5 to 18 hours with gentle shaking.[10][11][12]

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (V_A / (Area × time)) × -ln(1 - [drug]_acceptor / [drug]_equilibrium) Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

CompoundPredicted PAMPA Papp (10⁻⁶ cm/s)Permeability Class
6-Fluorobenzo[b]thiophen-3-amine5.0 - 10.0High
Raloxifene> 5.0High
Sertraline> 5.0High

Expected results based on physicochemical properties.

B. Caco-2 Permeability Assay

While PAMPA is excellent for assessing passive diffusion, it cannot account for active transport or efflux mechanisms. The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express transporters similar to the intestinal epithelium.[13][14][15] This model is considered the gold standard for in vitro prediction of human drug absorption.[14] A bi-directional assay is performed to assess both absorption (apical to basolateral, A→B) and efflux (basolateral to apical, B→A). An efflux ratio (Papp B→A / Papp A→B) greater than 2 is indicative of active efflux.[15]

  • Cell Culture: Culture Caco-2 cells on Transwell™ filter inserts for 21-24 days to allow for monolayer formation and differentiation.[16]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value ≥ 200 Ω·cm² indicates sufficient monolayer integrity.[17] Lucifer yellow, a membrane-impermeable fluorescent dye, can also be used to confirm the tightness of cell junctions.[11]

  • Prepare Dosing Solutions: Prepare a 10 µM solution of the test compound in pre-warmed (37°C) transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).[16]

  • A→B Permeability:

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with 5% CO₂ for 2 hours.[16]

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer.

  • B→A Permeability:

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both directions. The efflux ratio is the ratio of Papp (B→A) to Papp (A→B).

Caco2_Workflow cluster_prep Preparation cluster_assay Bidirectional Assay (2 hr @ 37°C) cluster_analysis Analysis Caco2 Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Caco2->Culture TEER Verify monolayer integrity (TEER measurement) Culture->TEER Dose_A Dose Apical Side (A -> B) TEER->Dose_A Dose_B Dose Basolateral Side (B -> A) TEER->Dose_B Sample_A Sample Basolateral Side Dose_A->Sample_A Sample_B Sample Apical Side Dose_B->Sample_B LCMS Quantify compound by LC-MS/MS Sample_A->LCMS Sample_B->LCMS Papp Calculate Papp (A->B) and Papp (B->A) LCMS->Papp Efflux Calculate Efflux Ratio (Papp B->A / Papp A->B) Papp->Efflux

Caption: Workflow for the bi-directional Caco-2 permeability assay.

Part 3: In Vitro Assessment of Metabolism and Safety

Once absorbed, a drug candidate faces metabolic enzymes and potential off-target toxicities. Early assessment of these factors is critical.

A. Metabolic Stability: Cytochrome P450 (CYP) Inhibition

The Cytochrome P450 superfamily of enzymes is responsible for the metabolism of a vast majority of drugs.[18] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs).[18][19] We assess the inhibitory potential of 6-Fluorobenzo[b]thiophen-3-amine against the most clinically relevant CYP isoforms (e.g., 1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4) as recommended by the FDA and EMA.[18]

  • System: Use human liver microsomes, which contain a full complement of CYP enzymes, as the test system.[18]

  • Incubation: Pre-incubate the microsomes with a range of concentrations of 6-Fluorobenzo[b]thiophen-3-amine (e.g., 0.1 to 100 µM) and a known inhibitor for each isoform as a positive control.

  • Initiate Reaction: Add a specific probe substrate for each CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6).[18] Initiate the metabolic reaction by adding NADPH.

  • Quench Reaction: After a short incubation (e.g., 10-15 minutes), stop the reaction by adding a cold organic solvent like acetonitrile.

  • Quantification: Centrifuge to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Calculate IC₅₀: Determine the concentration of the test compound that causes 50% inhibition of metabolite formation (the IC₅₀ value) by plotting the percent inhibition against the compound concentration.[18]

CYP_Inhibition cluster_control Control Reaction cluster_inhibited Inhibited Reaction CYP CYP Enzyme Sub Probe Substrate Met Metabolite (Signal) Inhibitor Test Compound (e.g., 6-Fluoro...) CYP_C CYP Enzyme Met_C Metabolite (High Signal) CYP_C->Met_C Converts Sub_C Probe Substrate Sub_C->CYP_C Binds CYP_I CYP Enzyme Met_I Metabolite (Low Signal) CYP_I->Met_I Sub_I Probe Substrate Sub_I->CYP_I Blocked Inhibitor_I Test Compound Inhibitor_I->CYP_I Binds & Inhibits

Caption: Principle of the CYP450 inhibition assay.

An IC₅₀ value > 10 µM is generally considered low risk for clinical DDI potential. The fluorine substitution on the benzothiophene core is often employed to block sites of metabolism, potentially leading to higher metabolic stability and lower CYP inhibition.[2]

B. General Cytotoxicity

It is essential to ensure that a compound is not broadly toxic to cells at therapeutically relevant concentrations. Cytotoxicity assays measure cell viability after exposure to a test compound.[20] A common method measures the release of lactate dehydrogenase (LDH), an enzyme that leaks from cells when their membranes are compromised.[20]

  • Cell Plating: Plate a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for maximum lysis.

  • Sample Collection: After incubation, carefully collect an aliquot of the cell culture medium.

  • LDH Reaction: Add the collected medium to a reaction mixture containing the LDH substrate.

  • Quantification: Measure the colorimetric or fluorescent product using a plate reader. The amount of signal is proportional to the amount of LDH released and thus to the level of cytotoxicity.

  • Calculate CC₅₀: Determine the concentration that causes 50% cell cytotoxicity (CC₅₀). A high CC₅₀ value is desirable.

C. Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[21][22] Therefore, screening for hERG liability is a critical safety assessment mandated by regulatory agencies.

This high-throughput assay uses a surrogate ion (Thallium, Tl⁺) and a Tl⁺-sensitive fluorescent dye.[21] When hERG channels open, Tl⁺ enters the cell and binds to the dye, causing an increase in fluorescence. A hERG inhibitor will block this influx, resulting in a reduced signal.[21]

  • Cell Plating: Plate cells stably expressing the hERG channel (e.g., hERG-HEK293) in a 384-well plate.[21]

  • Dye Loading: Incubate the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™), which becomes trapped inside the cells.[21]

  • Compound Incubation: Add the test compound at various concentrations and incubate for 10-30 minutes at room temperature.[21][23]

  • Stimulation and Reading: Place the plate in a kinetic plate reader (e.g., FLIPR Tetra). Add a stimulation buffer containing Tl⁺ and K⁺ to open the hERG channels and immediately begin measuring fluorescence intensity over time.[21][24]

  • Data Analysis: The rate of fluorescence increase is proportional to hERG channel activity. Calculate the percent inhibition for each compound concentration relative to vehicle controls and determine the IC₅₀ value.

hERG_Workflow cluster_prep Preparation cluster_read Assay Readout cluster_analysis Analysis Plate Plate hERG-expressing cells in 384-well plate Dye Load cells with Thallium-sensitive dye Plate->Dye Compound Add test compound (various concentrations) Dye->Compound FLIPR Place plate in kinetic reader (FLIPR) Compound->FLIPR Stimulate Inject Tl+/K+ stimulation buffer FLIPR->Stimulate Measure Measure fluorescence increase over time Stimulate->Measure Inhibition Calculate percent inhibition vs. control Measure->Inhibition IC50 Determine IC50 value Inhibition->IC50

Caption: High-throughput fluorescence-based hERG assay workflow.

An IC₅₀ value > 30 µM is often considered a low risk for hERG-related cardiotoxicity.

Summary and Forward Look

This guide outlines a logical, tiered workflow for characterizing the drug-like properties of 6-Fluorobenzo[b]thiophen-3-amine. The initial in silico assessment is highly favorable. The subsequent in vitro assays provide the critical data needed to build a comprehensive profile and make an informed decision about the compound's potential for further development.

AssayParameter6-Fluorobenzo[b]thiophen-3-amine (Expected/Desired)Raloxifene (Known)Sertraline (Known)
PAMPA Papp (10⁻⁶ cm/s)High (>5.0)HighHigh
Caco-2 Papp (A→B) (10⁻⁶ cm/s)Moderate to High (>5.0)Low (efflux substrate)Moderate to High
Caco-2 Efflux Ratio< 2> 2~1-2
CYP Inhibition IC₅₀ (µM)> 10 for major isoformsModerate inhibitor of some CYPsWeak to moderate inhibitor (e.g. CYP2D6)[25]
Cytotoxicity CC₅₀ (µM)> 50> 50> 50
hERG Safety IC₅₀ (µM)> 30> 30> 30

By systematically executing these self-validating protocols and comparing the results to both a structural analog and a successful oral drug, we can confidently assess the viability of 6-Fluorobenzo[b]thiophen-3-amine as a drug candidate. The favorable physicochemical properties, combined with the anticipated metabolic stability conferred by the fluorine atom, position this molecule as a promising lead worthy of further investigation.

References

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evaluating the effect of the fluorine atom on the bioactivity of benzothiophenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the benzothiophene scaffold is a "privileged structure," serving as the core for major therapeutics like Raloxifene (SERM), Zileuton (5-lipoxygenase inhibitor), and Sertaconazole (antifungal).[1] However, the native scaffold often suffers from metabolic liability and suboptimal lipophilicity.

This guide analyzes the strategic incorporation of fluorine atoms into the benzothiophene architecture. Unlike a simple steric replacement for hydrogen, fluorine introduces profound electronic and physicochemical changes—modulating pKa, blocking metabolic "soft spots," and enhancing hydrophobic binding interactions.[2] We present comparative data and experimental protocols to guide researchers in leveraging the "fluorine effect" for lead optimization.

Part 1: Physicochemical Impact of Fluorine Substitution[2]

The utility of fluorine stems from its unique position as the most electronegative element with a Van der Waals radius closely mimicking oxygen, yet sterically compatible with hydrogen binding pockets.

Table 1: Comparative Physicochemical Properties (H vs. F vs. Cl)
PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Impact on Benzothiophene
Van der Waals Radius (Å) 1.201.471.75F is the closest steric mimic to H; minimal steric clash in tight binding pockets.
Electronegativity (Pauling) 2.13.983.16F induces strong dipole moments, lowering the pKa of nearby amines (e.g., in Raloxifene side chains).
C-X Bond Length (Å) 1.091.351.77The C-F bond is shorter and stronger, resisting metabolic cleavage.
Bond Energy (kcal/mol) ~98~116~81High C-F stability prevents oxidative metabolism (CYP450 blocking).
Lipophilicity (

logP)
0 (Ref)+0.25 to +0.50+0.71F increases lipophilicity, improving membrane permeability but potentially reducing solubility.

Part 2: Case Studies in Bioactivity Modulation

Case Study 1: Enhancing Binding Affinity (Raloxifene Analogs)

Objective: To improve the binding affinity of Raloxifene, a Selective Estrogen Receptor Modulator (SERM), to the Estrogen Receptor (ER).[3][4][5] Mechanism: The introduction of fluoroalkyl groups enhances hydrophobic interactions within the ligand-binding domain (LBD) of the ER without disrupting the planar benzothiophene core required for helix-12 positioning.

Experimental Data: A study synthesized fluoroalkylated derivatives of Raloxifene and measured their Relative Binding Affinity (RBA) against Estradiol (set at 100%).

Table 2: Binding Affinity of Fluorinated Raloxifene Derivatives
CompoundSubstitution (Side Chain/Core)RBA (% of Estradiol)Fold Change vs. Raloxifene
Estradiol (Control) N/A100%-
Raloxifene (Reference) Native Benzothiophene25%1.0x
Compound 1 4-Fluorobenzyl side chain45%1.8x
Compound 2 4-(Trifluoromethyl)benzyl60%2.4x
Compound 3 Pentafluoroethyl derivative89%3.5x

Interpretation: The pentafluoroethyl derivative (Compound 3) demonstrated a nearly 4-fold increase in affinity compared to Raloxifene. The fluorine atoms likely engage in multipolar interactions with protein backbone amides or fill hydrophobic sub-pockets more efficiently than the protonated analogs.

Case Study 2: Metabolic Stability (The "Metabolic Block")

Challenge: Benzothiophenes are susceptible to S-oxidation (sulfoxide formation) and hydroxylation on the phenyl ring by Cytochrome P450 enzymes. Solution: Strategic fluorination at the C-4, C-5, or C-6 positions blocks the formation of the unstable arene oxide intermediate, diverting metabolism to slower pathways or preventing it entirely.

Diagram 1: Mechanism of Metabolic Blocking by Fluorine

The following diagram illustrates how fluorine substitution prevents the CYP450-mediated "NIH Shift" and hydroxylation.

MetabolicBlocking Substrate Benzothiophene (C-H Bond) Intermediate Arene Oxide / Radical Intermediate Substrate->Intermediate Oxidation CYP450 CYP450 Enzyme (Oxidant) CYP450->Intermediate Blocked Metabolic Block (No Oxidation) CYP450->Blocked Attack Fails Metabolite Hydroxylated Product (Inactive/Toxic) Intermediate->Metabolite NIH Shift Fluorinated Fluorinated Analog (C-F Bond) Fluorinated->Blocked High C-F Bond Energy (116 kcal/mol)

Caption: Fluorine substitution prevents CYP450 oxidation by resisting C-F bond cleavage, effectively "blocking" the metabolic soft spot.

Case Study 3: Antimicrobial Potency (Benzothiophene-Indole Hybrids)

Context: Multi-Drug Resistant S. aureus (MRSA) requires novel scaffolds.[6] Hybrid molecules combining benzothiophene and indole cores have shown promise.[6] Optimization: Introduction of a fluorine atom at the 5-position of the benzothiophene ring, combined with specific indole substitutions.

Table 3: Antimicrobial Activity against MRSA (Strain USA300)
Compound IDBenzothiophene Sub.Indole Sub.[6][7][8]MIC (µg/mL)Activity Status
Ref (Non-F) HH>64Inactive
Cmpd 3a 5-FluoroH32Weak
Cmpd 3d 5-Fluoro5-Cyano0.75 Highly Potent
Cmpd 4b 5-Fluoro (Isomer)5-Hydroxy4Moderate

Key Insight: The combination of the electron-withdrawing 5-fluoro group on the benzothiophene and the 5-cyano group on the indole creates a synergistic effect, likely optimizing the molecule's polarity and binding to the bacterial target (Pyruvate Kinase).

Part 3: Experimental Protocols

Protocol 1: Microsomal Stability Assay (Metabolic Clearance)

Purpose: To quantify the effect of fluorine substitution on metabolic half-life (


) and intrinsic clearance (

).

Reagents:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    determines
    
    
    .

Validation Criteria:

  • Positive Control: Verapamil (High clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low clearance) must show

    
     min.
    
Protocol 2: Fluorescence Polarization (FP) Binding Assay

Purpose: To measure the relative binding affinity (RBA) of fluorinated benzothiophenes to the Estrogen Receptor (ER


).

Reagents:

  • Recombinant Human ER

    
     Ligand Binding Domain.
    
  • Fluorescent Tracer: Fluormone™ ES2 (Green).

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, 0.01% NP-40.

Workflow:

  • Plate Prep: Use black 384-well low-volume plates.

  • Titration: Prepare 12-point serial dilution of test compounds in DMSO (Start at 10 µM).

  • Assembly: Add 10 µL of ER

    
    /Fluormone complex to each well. Add 100 nL of test compound.
    
  • Equilibration: Incubate for 2 hours at room temperature in the dark.

  • Read: Measure Fluorescence Polarization (mP) on a multimode reader (Ex: 485 nm, Em: 530 nm).

  • Data Analysis: Fit data to a sigmoidal dose-response equation to determine

    
    .
    
    
    
    

Part 4: Strategic Optimization Workflow

The following diagram outlines a decision tree for optimizing benzothiophenes using fluorine scanning.

SAR_Workflow Start Benzothiophene Lead (Poor Stability/Potency) Scan Fluorine Scan (Synthesize F-analogs at C2-C7) Start->Scan Test1 Microsomal Stability Assay Scan->Test1 Test2 Binding Affinity (FP/SPR) Scan->Test2 Decision1 Metabolic Soft Spot? Test1->Decision1 Decision2 Potency Improved? Test2->Decision2 Action1 Block Site with F (Prevents Oxidation) Decision1->Action1 Yes (High Clearance) Action3 Try Bioisostere (Cl/Me) or Move Position Decision1->Action3 No Change Action2 Retain F Substitution (Hydrophobic/Polar Interaction) Decision2->Action2 Yes (Lower IC50) Decision2->Action3 No/Worse Final Optimized Candidate Action1->Final Action2->Final

Caption: Decision matrix for applying fluorine scanning to improve metabolic stability and potency.

References

  • Synthesis and binding affinities of fluoroalkylated raloxifenes. Illinois Experts. [Link]

  • Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains. Pharmaceuticals (Basel), 2022.[6] [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 2026. [Link]

  • Design, synthesis, and biological evaluation of new raloxifene analogues. Bioorganic Chemistry, 2021. [Link]

Sources

Safety Operating Guide

6-Fluorobenzo[b]thiophen-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Environmental Logistics: Handling and Disposal of 6-Fluorobenzo[b]thiophen-3-amine

As a Senior Application Scientist, I frequently observe laboratories overlooking the complex downstream logistical requirements of halogenated heteroaromatics. 6-Fluorobenzo[b]thiophen-3-amine (CAS 142364-00-9) is a highly valuable fluorinated building block in medicinal chemistry, frequently utilized in the synthesis of CNS-active therapeutics and kinase inhibitors. However, the presence of both a highly stable carbon-fluorine bond and a sulfur-containing thiophene ring introduces unique environmental and toxicological challenges.

Improper disposal not only violates environmental regulations but risks the release of highly corrosive hydrogen fluoride (HF) and sulfur oxides (SOx) upon degradation. This guide provides a self-validating, step-by-step operational plan for the safe handling, spill containment, and terminal disposal of this compound, ensuring your laboratory maintains the highest standards of safety and compliance.

Physicochemical & Hazard Profiling

Understanding the molecular behavior of 6-Fluorobenzo[b]thiophen-3-amine is the first step in designing a robust disposal strategy. The causality behind our strict disposal protocols stems from the molecule's structure: the carbon-fluorine bond is exceptionally strong (~485 kJ/mol), resisting standard biological degradation in municipal wastewater systems. This classifies the compound as a persistent environmental hazard[1]. Furthermore, the primary amine group increases its chemical reactivity, making it a dermal and respiratory irritant[2].

Table 1: Quantitative Hazard & Physicochemical Data

ParameterValue / DesignationOperational Implication
CAS Number 3[3]Essential identifier for hazardous waste manifesting.
Molecular Formula C8H6FNSDictates combustion byproducts (HF, SOx, NOx).
Molecular Weight 167.20 g/mol Used for stoichiometric neutralization calculations.
GHS Hazard Codes H302, H315, H319, H335Requires full PPE; dictates segregation from oxidizers.
Thermal Decomposition > 250°C (est.)Requires specialized high-temperature incineration[2].

Spill Containment & Neutralization Workflow

Before detailing routine disposal, laboratories must be equipped for accidental releases. Because 6-Fluorobenzo[b]thiophen-3-amine is typically handled as a solid crystalline powder, dust generation and subsequent inhalation is the primary exposure route.

SpillResponse Start Spill Detected: 6-Fluorobenzo[b]thiophen-3-amine Assess Assess Spill Size & Dust Potential Start->Assess Evacuate Evacuate & Isolate Area (Ensure HVAC is off) Assess->Evacuate Large/Dusty PPE Don PPE: Respirator, Nitrile Gloves, Tyvek Suit Assess->PPE Small/Contained Evacuate->PPE Contain Containment: Cover with damp sand or universal binder PPE->Contain Collect Mechanical Collection: Use non-sparking tools Contain->Collect Dispose Transfer to Hazardous Waste Container Collect->Dispose

Logical workflow for containing and neutralizing 6-Fluorobenzo[b]thiophen-3-amine spills.

Step-by-Step Spill Protocol:

  • Isolation: Immediately isolate the area. If dust is generated, ensure local exhaust ventilation (fume hoods) is active, but prevent general room circulation to avoid cross-contamination.

  • PPE Donning: Operators must wear N95 or P100 particulate respirators, double nitrile gloves, and splash goggles. The primary amine can penetrate standard latex over time.

  • Wetting and Binding: To prevent aerosolization of the powder, gently mist the spill with a compatible inert solvent (e.g., a small amount of water) or cover it directly with damp sand or a universal chemical binder. Causality: Dry sweeping generates microscopic airborne particulates that bypass standard mucosal defenses.

  • Mechanical Collection: Use non-sparking tools (plastic scoops) to transfer the bound material into a high-density polyethylene (HDPE) waste container.

  • Surface Decontamination (Self-Validating Step): Wash the affected surface with a 5% mild acidic solution (like dilute acetic acid) to protonate and neutralize residual trace amines, rendering them water-soluble. Follow with a thorough water rinse. Validate decontamination by swabbing the area and checking the pH; it should return to neutral (pH 7).

Step-by-Step Disposal Procedure (Routine Operations)

Disposal of halogenated heteroaromatics cannot be relegated to standard solvent or solid waste streams without careful segregation. The presence of sulfur and fluorine demands specific terminal destruction methods, as outlined by 2[2].

Methodology: Segregation and Packaging

  • Waste Segregation: 6-Fluorobenzo[b]thiophen-3-amine must be strictly isolated from strong oxidizing agents, acid chlorides, and acid anhydrides. Mixing with these electrophiles can cause violent, exothermic acylation reactions. Place the waste in a designated "Halogenated Solid Waste" stream.

  • Primary Containment: Collect all solid waste, including contaminated Kimwipes, filter papers, and empty reagent vials, into a chemically resistant, sealable HDPE container.

  • Liquid Waste Handling: If the compound is dissolved in organic solvents (e.g., DMSO, DMF, or DCM from reaction workups), the solution must be deposited in a "Halogenated Organic Liquid Waste" carboy. Ensure the carboy is properly vented if gas-generating side reactions are possible.

  • Labeling (Regulatory Compliance): Affix a hazardous waste label immediately. The label must explicitly state: "Hazardous Waste: Contains 6-Fluorobenzo[b]thiophen-3-amine (Halogenated Heteroaromatic Amine). Toxic, Irritant. CAS: 142364-00-9."

Methodology: Terminal Destruction (Incineration) As a scientist, you must ensure your waste management vendor employs the correct destruction protocols. Do not assume all incineration is equal.

  • High-Temperature Incineration: The only environmentally acceptable method for disposing of 6-Fluorobenzo[b]thiophen-3-amine is high-temperature incineration (typically >1100°C).

  • Scrubber Verification (Causality): Thermal decomposition of this molecule yields gaseous hydrogen fluoride (HF), nitrogen oxides (NOx), and sulfur dioxide (SO2)[2]. The incinerator must be equipped with an alkaline afterburner and a wet scrubber system (e.g., calcium hydroxide scrubbers). By chemically reacting the HF effluent with calcium hydroxide in the scrubber, we force a thermodynamically favorable precipitation of insoluble calcium fluoride (CaF2), safely sequestering the fluorine and preventing acid rain generation.

  • Manifesting: Retain the certificate of destruction from the vendor. This is a self-validating step in your laboratory's EHS (Environmental Health and Safety) audit trail, proving that the persistent fluorinated compound was terminally destroyed and did not enter the municipal water supply[1].

References

  • 6-Fluorobenzo[b]thiophen-3-amine ≥95% Product Specifications Source: Howei Pharm URL:[Link]

Sources

Personal Protective Equipment & Handling Guide: 6-Fluorobenzo[b]thiophen-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment: The "Fluorine-Amine" Multiplier

Immediate Action Required: Treat 6-Fluorobenzo[b]thiophen-3-amine as a High-Permeability Sensitizer .

While standard Safety Data Sheets (SDS) for research intermediates often default to generic "Irritant" classifications, the structural combination of a benzothiophene core , a primary amine , and a fluorine substituent necessitates a higher biosafety protocol than standard organic building blocks.

The Scientific Rationale:

  • Lipophilicity Enhancement: The C6-fluorine substitution significantly increases the partition coefficient (LogP) compared to the parent benzothiophene. This enhances the molecule's ability to penetrate the stratum corneum (outer skin layer) [1].

  • Sensitization Potential: Primary aromatic amines are established contact sensitizers. Once absorbed, they can undergo metabolic activation (N-hydroxylation) leading to protein haptenization [2].

  • Unknown Toxicology: As a research intermediate, specific LD50 data is likely absent. The "Precautionary Principle" dictates handling this as a potential mutagen and potent skin absorber [3].

Hazard Identification & Risk Matrix

Inferred GHS Classification (Based on Structure-Activity Relationships of Analogous Fluorinated Amines):

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat 3/4Toxic/Harmful if swallowedDanger
Skin Corrosion/Irritation Cat 2Causes skin irritationWarning
Eye Damage/Irritation Cat 1/2ACauses serious eye damage/irritationDanger
Sensitization (Skin) Cat 1May cause an allergic skin reactionWarning
STOT - SE Cat 3May cause respiratory irritationWarning

The PPE Defense System: A Layered Protocol

Standard nitrile gloves are insufficient for prolonged handling of this compound, particularly when it is dissolved in organic solvents (DCM, DMF, DMSO), which act as carrier vehicles for skin absorption.

A. Hand Protection: The "Barrier-Sacrificial" Strategy

You must employ a double-gloving technique to balance dexterity with chemical impermeability.

  • Layer 1 (Inner - The Barrier): Laminate Film (e.g., Silver Shield® / North Silvershield™) .

    • Why: These provide >4-hour breakthrough times for aromatic amines and aggressive solvents like chlorinated hydrocarbons.

    • Limitation: Poor fit/dexterity.

  • Layer 2 (Outer - The Sacrifice): High-Modulus Nitrile (minimum 5 mil thickness) .

    • Why: Compresses the loose laminate inner glove to improve grip and protects the inner layer from physical tears.

    • Protocol: Change the outer nitrile glove immediately upon any splash. Change both layers every 2 hours of continuous handling.

B. Respiratory Protection[1][4][5][6][7]
  • Primary Control: All manipulations (weighing, transfer, solubilization) must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Secondary (Emergency Only): If hood containment is breached (e.g., spill outside hood), use a Full-Face Respirator with P100/Organic Vapor (OV) cartridges. Note: N95 masks offer zero protection against amine vapors.

C. Ocular Protection[1][2][3]
  • Standard: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are inadequate due to the risk of fine powder migration or splash entry from the side.

Visualizing the PPE Decision Logic

PPE_Decision_Matrix Start Handling 6-Fluorobenzo[b]thiophen-3-amine State Physical State? Start->State Solid Solid / Powder State->Solid Solution Solution (Organic Solvent) State->Solution Hood Engineering Control: Chemical Fume Hood Solid->Hood Solvent_Check Solvent Type? Solution->Solvent_Check Gloves_Solid Gloves: Double Nitrile (5 mil) Hood->Gloves_Solid Aggressive DCM / DMF / DMSO Solvent_Check->Aggressive Standard Ethanol / Water Solvent_Check->Standard Gloves_Laminate Gloves: Inner: Laminate (Silver Shield) Outer: Nitrile Aggressive->Gloves_Laminate Standard->Gloves_Solid

Figure 1: PPE Decision Matrix based on physical state and solvent carrier risks.

Operational Workflow: Step-by-Step

Phase 1: Weighing & Transfer (Highest Dust Risk)
  • Static Control: Fluorinated heterocycles are often "fluffy" and prone to static charge. Use an anti-static ionizing gun or polonium strip inside the balance draft shield to prevent powder scattering.

  • Containment: Weigh into a tared vial with a septum cap. Do not weigh on open weigh paper; use a weighing boat or funnel that can be rinsed.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after use. Dispose of the tissue as hazardous solid waste.

Phase 2: Solubilization & Reaction
  • Exotherm Warning: Amine neutralization is exothermic. If adding acid (e.g., HCl for salt formation), cool the vessel in an ice bath to prevent aerosolization of the amine.

  • Syringe Techniques: When transferring solutions, use Luer-lock syringes to prevent needle pop-off. Avoid pressurizing vials containing the amine solution.

Phase 3: Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water/surfactant), then wipe up.

  • Solution Spill: Cover with an absorbent pad. If the solvent is volatile (DCM), lower the fume hood sash and allow the solvent to evaporate into the exhaust before cleaning the residue.

Disposal & Decontamination Strategy

Improper disposal of fluorinated aromatics is a significant environmental compliance risk.

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated gloves, weigh boats, paper towels.Double-bag in clear polyethylene. Label "Toxic Solid - Fluorinated Amine".
Liquid Waste (A) Halogenated solvents (DCM/CHCl3) containing the amine.Halogenated Waste Carboy. Do not mix with acids.
Liquid Waste (B) Non-halogenated solvents (Acetone/MeOH).[1]Non-Halogenated Waste Carboy.
Aqueous Waste Water from washes.[2]Adjust pH to neutral. Check local regulations; usually requires segregation due to aquatic toxicity of benzothiophenes.
Decontamination Solution

To degrade trace residues on glassware or bench surfaces, use a mild oxidative cleaning solution :

  • Recipe: 5% Hydrogen Peroxide (

    
    ) in water adjusted to pH < 4 with acetic acid.
    
  • Mechanism:[3] Oxidizes the amine to the N-oxide or cleaves the ring structure, reducing bioavailability [4]. Allow to sit for 15 minutes before final water rinse.

Emergency Response (The "What If")

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.

    • Secondary: Use Polyethylene Glycol (PEG-400) or a specific lipophilic cleanser if available. Water alone may not efficiently remove lipophilic fluorinated compounds.

    • Medical: Seek evaluation. Inform medical staff of "Aromatic Amine Exposure" (potential methemoglobinemia risk, though lower with this specific structure).

  • Eye Contact: Flush for 15 minutes. Do not use neutralizing agents.

References

  • Smart, B. E. (2001). "Fluorine Substituent Effects (on bioactivity)." Journal of Fluorine Chemistry, 109(1), 3-11. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 6: Working with Chemicals." National Academies Press. Link

  • Benigni, R., & Bossa, C. (2011). "Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology." Chemical Reviews, 111(4), 2507–2536. Link

  • Occupational Safety and Health Administration (OSHA). "Aromatic Amines - Safety and Health Topics." Link

(Note: While specific toxicological data for 6-Fluorobenzo[b]thiophen-3-amine is proprietary or sparse, the protocols above are derived from the "Prudent Practices" framework for high-hazard, novel chemical intermediates.)

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.